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4-Bromo-2-chloro-3-fluoroacetophenone Documentation Hub

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  • Product: 4-Bromo-2-chloro-3-fluoroacetophenone
  • CAS: 1898158-31-0

Core Science & Biosynthesis

Foundational

Advanced Technical Guide: Physicochemical Profiling and Synthetic Utility of 4-Bromo-2-chloro-3-fluoroacetophenone (CAS 1898158-31-0)

Executive Summary In modern drug discovery and agrochemical development, polyhalogenated aromatic building blocks are indispensable for fine-tuning the lipophilicity, metabolic stability, and target-binding affinity of a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and agrochemical development, polyhalogenated aromatic building blocks are indispensable for fine-tuning the lipophilicity, metabolic stability, and target-binding affinity of active pharmaceutical ingredients (APIs). 4-Bromo-2-chloro-3-fluoroacetophenone (CAS 1898158-31-0) represents a highly specialized, orthogonally reactive scaffold[1]. By strategically positioning three different halogens (bromine, chlorine, and fluorine) around an acetophenone core, this molecule offers a unique electronic landscape that enables highly selective downstream functionalization.

This whitepaper provides an in-depth analysis of the structural properties, synthetic methodologies, and cross-coupling applications of this critical intermediate, designed for researchers and drug development professionals.

Physicochemical and Structural Profiling

The strategic placement of halogens on the acetophenone ring creates a complex interplay of inductive and resonance effects. The ortho-chlorine atom exerts significant steric hindrance, forcing the acetyl group out of the aromatic plane. This disruption of coplanarity reduces the conjugation between the carbonyl group and the aromatic ring, thereby increasing the electrophilicity of the carbonyl carbon. Simultaneously, the meta-fluorine atom enhances the overall lipophilicity and metabolic resistance of the scaffold, while the para-bromine serves as an ideal handle for transition-metal-catalyzed cross-coupling reactions[2].

Quantitative Data Summary
PropertyValue / Description
Chemical Name 4-Bromo-2-chloro-3-fluoroacetophenone
CAS Registry Number 1898158-31-0
Molecular Formula C8H5BrClFO
Molecular Weight 251.48 g/mol
Predicted LogP ~3.1 - 3.4
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 1 (Carbonyl Oxygen)
Topological Polar Surface Area (TPSA) 17.07 Ų
Physical State (Predicted) Solid / High-boiling liquid

Synthetic Methodologies: The Friedel-Crafts Approach

Synthesizing polyhalogenated acetophenones requires overcoming the inherent deactivation of the aromatic ring. Both the bromo and fluoro groups are deactivating towards electrophilic aromatic substitution due to their inductive electron-withdrawing effects, even though they act as ortho/para-directors via resonance[3].

The most direct route to CAS 1898158-31-0 is the Friedel-Crafts acylation of 1-bromo-3-chloro-2-fluorobenzene. Because the product ketone forms a highly stable coordination complex with Lewis acids (such as AlCl₃), a stoichiometric excess of the catalyst must be employed to drive the reaction to completion, unlike standard alkylation reactions where the catalyst is continuously regenerated[4]. Incomplete conversion is a frequent challenge with moderately deactivated substrates, necessitating strictly anhydrous conditions and fresh catalyst[3].

Protocol 1: Regioselective Friedel-Crafts Acylation

Note: This protocol is a self-validating system; the evolution of HCl gas and the formation of a distinct colored complex indicate active acylation.

  • Preparation: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a nitrogen inlet.

  • Catalyst Loading: Add anhydrous Aluminum Chloride (AlCl₃, 1.5 equivalents). Causality: The 0.5 eq excess ensures that the Lewis acid is not entirely sequestered by the forming ketone product[4].

  • Solvent Addition: Suspend the AlCl₃ in anhydrous Dichloromethane (DCM, 0.2 M relative to the substrate) and cool the suspension to 0 °C using an ice-water bath.

  • Acylating Agent: Dropwise, add Acetyl Chloride (1.2 equivalents) over 15 minutes. Stir for 30 minutes at 0 °C to allow the formation of the highly electrophilic acylium ion complex.

  • Substrate Addition: Slowly add 1-bromo-3-chloro-2-fluorobenzene (1.0 equivalent) dissolved in a minimal amount of DCM.

  • Reaction Maturation: Allow the reaction to slowly warm to room temperature and stir for 12 hours. Monitor via TLC (Hexanes/Ethyl Acetate 9:1).

  • Quenching & Workup: Carefully pour the reaction mixture over crushed ice and 1M HCl to break the aluminum-ketone complex. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography or recrystallization to isolate pure 4-Bromo-2-chloro-3-fluoroacetophenone.

FC_Acylation SM 1-Bromo-3-chloro- 2-fluorobenzene Intermediate Acylium Ion Complex SM->Intermediate Acetyl Chloride AlCl3, 0 °C Product 4-Bromo-2-chloro- 3-fluoroacetophenone (CAS 1898158-31-0) Intermediate->Product Regioselective Substitution

Fig 1. Friedel-Crafts acylation pathway for synthesizing CAS 1898158-31-0.

Downstream Applications: Orthogonal Functionalization

The true value of 4-Bromo-2-chloro-3-fluoroacetophenone lies in its orthogonal reactivity. The molecule presents two distinct reactive centers: the electrophilic carbonyl carbon and the C4-bromine atom. Polyhalogenated acetophenones are heavily utilized in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, or Heck reactions) to construct complex biaryl systems or aminated derivatives[2].

The C-Br bond is significantly more reactive towards palladium oxidative addition than the C-Cl or C-F bonds, allowing for highly selective C4-functionalization without disturbing the rest of the halogenated framework.

Protocol 2: Selective Suzuki-Miyaura Cross-Coupling at C4

Causality Focus: The choice of Pd(dppf)Cl₂ is critical. The bidentate dppf ligand provides a large bite angle that facilitates the oxidative addition of the sterically hindered, electron-deficient aryl bromide while strongly suppressing competitive protodehalogenation side reactions.

  • Reagent Assembly: In a Schlenk tube, combine 4-Bromo-2-chloro-3-fluoroacetophenone (1.0 eq), the desired Arylboronic Acid (1.2 eq), and Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 eq).

  • Solvent Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 ratio, 0.1 M). Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, which could degrade the active Pd(0) species.

  • Heating: Seal the tube and heat the reaction mixture to 90 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove palladium black. Wash the filtrate with water and brine, dry over MgSO₄, and purify via silica gel chromatography.

Cross_Coupling Core CAS 1898158-31-0 (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (C4-Aryl Derivative) Core->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 K2CO3, 1,4-Dioxane/H2O Buchwald Buchwald-Hartwig Amination (C4-Amino Derivative) Core->Buchwald Pd2(dba)3, R-NH2 NaOtBu, Toluene Condensation Carbonyl Condensation (Hydrazone/Oxime) Core->Condensation NH2OH·HCl, Pyridine EtOH, Reflux

Fig 2. Orthogonal functionalization workflow of the polyhalogenated acetophenone scaffold.

Analytical Characterization Signatures

To ensure scientific integrity and validate the success of the aforementioned protocols, researchers should look for the following analytical signatures:

  • Infrared Spectroscopy (IR): The carbonyl (C=O) stretching frequency will appear shifted to a higher wavenumber (approx. 1690–1710 cm⁻¹) compared to standard acetophenone (~1680 cm⁻¹). This is due to the strong electron-withdrawing nature of the adjacent halogens and the lack of coplanarity, which reduces resonance character.

  • Nuclear Magnetic Resonance (¹H NMR): The acetyl protons (-CH₃) will appear as a sharp singlet around δ 2.5–2.6 ppm, slightly deshielded by the ortho-chlorine. The single aromatic proton (at C5 or C6 depending on isomerism) will present as a doublet or doublet of doublets due to long-range coupling with the fluorine atom (³J_HF or ⁴J_HF).

References

1.[1] 4-Bromo-2-chloro-3-fluoroacetophenone | 1898158-31-0 - Sigma-Aldrich - 2.[3] Technical Support Center: Optimizing Synthesis of 2-Bromo-3'-fluoro-5'-methylbenzophenone - BenchChem - 3.[2] 3'-Bromo-2'-chloro-6'-fluoroacetophenone | 1704367 - BenchChem - 4.[4] Friedel–Crafts reaction - Wikipedia -

Sources

Exploratory

Technical Profile: 1-(4-Bromo-2-chloro-3-fluorophenyl)ethanone

The following technical guide details the structural properties, synthesis, and reactivity profile of 1-(4-Bromo-2-chloro-3-fluorophenyl)ethanone , a highly specialized halogenated scaffold used in the development of sma...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural properties, synthesis, and reactivity profile of 1-(4-Bromo-2-chloro-3-fluorophenyl)ethanone , a highly specialized halogenated scaffold used in the development of small-molecule therapeutics.

[1][2]

Executive Summary

  • IUPAC Name: 1-(4-Bromo-2-chloro-3-fluorophenyl)ethanone[1][2]

  • Common Name: 4'-Bromo-2'-chloro-3'-fluoroacetophenone[1]

  • CAS Registry Number: 1898158-31-0 [1][3][4][5]

  • Molecular Formula: C

    
    H
    
    
    
    BrClFO[1][4]
  • Molecular Weight: 251.48 g/mol [1]

  • Classification: Poly-halogenated aromatic ketone; Pharmacophore building block.[1]

Core Significance: This molecule represents a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity . The presence of three distinct halogens (F, Cl, Br) and a ketone functionality allows for sequential, site-selective functionalization.[1] It is particularly valued in the synthesis of kinase inhibitors where the specific halogen substitution pattern dictates binding affinity and metabolic stability.

Structural & Electronic Analysis

Substitution Pattern & Numbering

The numbering of the phenyl ring is defined by the acetyl group at position 1.[1]

  • Position 1: Acetyl (-C(=O)CH

    
    )[1]
    
  • Position 2: Chlorine (-Cl) – Steric Gatekeeper[1]

  • Position 3: Fluorine (-F) – Metabolic Blocker[1]

  • Position 4: Bromine (-Br) – Primary Reactive Handle[1]

Steric & Electronic Effects[1]
  • Ortho-Chloro Effect (Steric Inhibition of Resonance): The chlorine atom at position 2 exerts significant steric pressure on the acetyl group.[1] This forces the carbonyl group to rotate out of the plane of the benzene ring, partially decoupling the

    
    -conjugation.[1] This makes the carbonyl carbon slightly more electrophilic than in unsubstituted acetophenone due to reduced resonance stabilization from the ring.
    
  • Fluorine Directing Effect: The fluorine at position 3 is strongly electronegative but acts as a

    
    -donor.[1] In electrophilic aromatic substitution (EAS) precursors, this fluorine strongly directs incoming electrophiles (like the bromine) to the ortho position (position 4), which is critical for the synthesis logic.
    
  • Para-Activation: The bromine at position 4 is para to the electron-withdrawing acetyl group.[1] This activates the C-Br bond for metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) and Nucleophilic Aromatic Substitution (S

    
    Ar), making it the most reactive site on the ring.[1]
    

Synthesis & Manufacturing Protocol

Retrosynthetic Analysis

The most robust synthetic route avoids the regioselectivity issues of acylating a tri-halo benzene. Instead, it utilizes the strong directing effect of the fluorine atom in 2'-chloro-3'-fluoroacetophenone to install the bromine atom selectively at the 4-position.[1]

Experimental Protocol: Regioselective Bromination

Objective: Synthesis of 1-(4-Bromo-2-chloro-3-fluorophenyl)ethanone from 2'-chloro-3'-fluoroacetophenone.

Reagents:

  • Precursor: 2'-Chloro-3'-fluoroacetophenone (1.0 equiv)[1]

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.1 equiv)[1]

  • Catalyst: Trifluoroacetic acid (TFA) or H

    
    SO
    
    
    
    (catalytic amount)[1]
  • Solvent: Acetonitrile (ACN) or DMF[1]

Step-by-Step Methodology:

  • Dissolution: Charge a reaction vessel with 2'-chloro-3'-fluoroacetophenone dissolved in ACN (0.5 M concentration).

  • Activation: Add catalytic TFA (10 mol%). The acid activates the NBS and protonates the ketone, though the primary directing effect comes from the aromatic ring substituents.

  • Bromination: Add NBS portion-wise at 0°C to control the exotherm.

  • Reaction Monitoring: Warm to room temperature (25°C) and stir for 4–6 hours. Monitor via LC-MS.

    • Checkpoint: Look for the mass shift from [M+H]

      
       ~173 (SM) to [M+H]
      
      
      
      ~251/253 (Product).[1]
    • Regioselectivity Check: The fluorine atom directs the electrophilic Br

      
       to the ortho position (C4). The C6 position is sterically accessible but electronically less favored due to the meta relationship with Fluorine.
      
  • Quench & Workup: Quench with saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (sodium thiosulfate) to neutralize excess bromine. Extract with Ethyl Acetate.
  • Purification: Recrystallize from Hexanes/EtOAc. The 4-bromo isomer typically crystallizes readily due to its symmetry compared to potential byproducts.[1]

Visualization: Synthesis & Reactivity Logic[1]

SynthesisLogic cluster_effects Regiochemical Control Precursor 2'-Chloro-3'-fluoroacetophenone (Starting Material) Intermediate Sigma Complex (Transition State) Precursor->Intermediate F-Directed Attack Reagents NBS / TFA (Electrophilic Bromination) Reagents->Intermediate Target 1-(4-Bromo-2-chloro-3-fluorophenyl)ethanone (Target Scaffold) Intermediate->Target Re-aromatization Effect1 F (Pos 3) directs to Pos 4 Effect2 Cl (Pos 2) blocks Pos 1 & 3

Figure 1: Reaction pathway highlighting the fluorine-directed regioselectivity during bromination.

Analytical Characterization

To validate the structure, the following spectral signatures are diagnostic:

TechniqueDiagnostic SignalInterpretation

H NMR

2.55 ppm (s, 3H)
Methyl group of the ketone (shielded slightly by ortho-Cl).[1]

H NMR

7.40–7.60 ppm (m, 2H)
Aromatic protons. Look for ortho coupling between H5 and H6.

C NMR
~198 ppmCarbonyl carbon (C=O).

F NMR
~ -110 to -120 ppmSingle fluorine signal.[1] Multiplicity indicates coupling to H5.
MS (ESI) m/z 251/253 (1:1 ratio)Characteristic isotopic pattern of Bromine (

Br/

Br).[1]

Self-Validating Check: In the


H NMR, you should observe an AB quartet (or two doublets) for the aromatic protons if the substitution is 2,3,4 (leaving H5 and H6 adjacent).[1] If the bromine added at position 6, the protons would be at H4 and H5 (also adjacent) or H2/H4 (meta). However, coupling constants (

-values) will distinguish: Ortho coupling is ~8 Hz; Meta coupling is ~2 Hz.[1] The target molecule (H5, H6) will show a strong ortho coupling (~8.5 Hz). [1]

Applications in Drug Discovery[1]

This scaffold is designed for Diversity-Oriented Synthesis (DOS) .[1] The three halogens allow for sequential replacement:

  • Site A (C4-Br): High Reactivity.

    • Reaction: Suzuki-Miyaura Coupling.[1]

    • Condition: Pd(PPh

      
      )
      
      
      
      , Na
      
      
      CO
      
      
      , Aryl-Boronic Acid.[1]
    • Outcome: Extension of the carbon skeleton (Bi-aryl systems).

  • Site B (C1-Acetyl): Moderate Reactivity.[1]

    • Reaction: Condensation / Reductive Amination.

    • Outcome: Formation of heterocycles (e.g., aminothiazoles) or chiral alcohols.

  • Site C (C3-F): Specific Reactivity.

    • Reaction: S

      
      Ar (Nucleophilic Aromatic Substitution).
      
    • Condition: Strong nucleophiles (amines/thiols) at elevated temperatures.

    • Note: Activation is required; often occurs after the ketone is modified to a heterocycle that withdraws more electrons.

ReactivityMap Center 1-(4-Bromo-2-chloro-3-fluorophenyl)ethanone Path1 Path A: C4-Br Coupling (Suzuki/Buchwald) Center->Path1 Pd(0), Mild Heat Path2 Path B: C1-Carbonyl (Condensation/Reduction) Center->Path2 NaBH4 or Amines Path3 Path C: C3-F Substitution (SNAr - Harsh Conditions) Center->Path3 R-NH2, High T

Figure 2: Orthogonal reactivity map demonstrating the sequential functionalization logic.

Safety & Handling (GHS Standards)

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Handle in a fume hood. The compound is an alpha-halo ketone derivative precursor and can be a potent lachrymator (tear gas agent) if the acetyl group is further halogenated.[1]

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (protect from photodegradation of the C-Br bond).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 136275895, 4-Bromo-2-chloro-3-fluoroacetophenone.[1] Retrieved from [Link][1]

Sources

Foundational

4-Bromo-2-chloro-3-fluoroacetophenone molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 4-Bromo-2-chloro-3-fluoroacetophenone

Executive Summary

4-Bromo-2-chloro-3-fluoroacetophenone (Formula: C₈H₅BrClFO) is a highly specialized poly-halogenated aromatic intermediate used primarily in the synthesis of active pharmaceutical ingredients (APIs).[1][2][3][4][5][6] Its unique substitution pattern—featuring three distinct halogens adjacent to a reactive acetyl group—makes it a critical scaffold for fragment-based drug discovery (FBDD) . It is particularly valued in the development of kinase inhibitors and agrochemicals, where the "halogen dance" effect is utilized to optimize metabolic stability (blocking P450 oxidation sites) and enhance lipophilic ligand-protein binding.

Part 1: Physicochemical Profile[8]

Precise molecular characterization is the foundation of reproducible synthesis. The following data is derived from standard atomic weights and structural analysis of the specific isomer.

Table 1: Molecular Specifications

ParameterSpecificationNotes
IUPAC Name 1-(4-Bromo-2-chloro-3-fluorophenyl)ethan-1-oneSpecific isomer regiochemistry
Molecular Formula C₈H₅BrClFO
Molecular Weight 251.48 g/mol Calculated (C: 12.01, H: 1.01, Br: 79.90, Cl: 35.45, F: 19.00, O: 16.[7]00)
Monoisotopic Mass 249.920 g/mol Dominant isotopologue (⁷⁹Br, ³⁵Cl)
Heavy Atom Count 12
LogP (Predicted) 3.2 ± 0.4High lipophilicity due to tri-halogenation
Physical State Crystalline SolidOff-white to pale yellow (typical of class)
Solubility DMSO, DCM, Ethyl AcetateInsoluble in water

Isotopic Signature for Mass Spectrometry: Researchers using LC-MS for quality control must look for the distinct isotopic pattern created by Chlorine (³⁵Cl/³⁷Cl) and Bromine (⁷⁹Br/⁸¹Br).

  • M+ (Base): ~250 Da

  • M+2: High intensity (due to ⁷⁹Br/³⁷Cl and ⁸¹Br/³⁵Cl combinations).

  • M+4: Observable (due to ⁸¹Br/³⁷Cl).

Part 2: Synthetic Architecture

The synthesis of 4-Bromo-2-chloro-3-fluoroacetophenone presents a regioselectivity challenge due to the crowding of the aromatic ring. The most robust industrial route typically employs Friedel-Crafts Acylation , leveraging the directing effects of the fluorine substituent to control position.

Core Synthetic Logic (Retrosynthesis)

The fluorine atom (Position 3 relative to acetyl) is the strongest activating group on the ring (ortho/para director). However, the bulky bromine and chlorine atoms create steric hindrance. The synthesis often starts from 1-bromo-3-chloro-2-fluorobenzene , introducing the acetyl group via electrophilic aromatic substitution.

SynthesisPath cluster_regio Regioselectivity Control Start 1-Bromo-3-chloro- 2-fluorobenzene Intermediate Acylium Ion Complex [CH3-C+=O AlCl4-] Start->Intermediate Electrophilic Attack Reagent Reagents: Acetyl Chloride + AlCl3 (Friedel-Crafts) Reagent->Intermediate Product 4-Bromo-2-chloro- 3-fluoroacetophenone Intermediate->Product Hydrolysis (-HCl) Note F-atom directs Para (Major Product) Note->Intermediate

Figure 1: Friedel-Crafts Acylation pathway. The fluorine atom at position 2 of the starting material (position 3 in product) acts as the primary director for the incoming acyl group.

Part 3: Experimental Protocol (Friedel-Crafts Acylation)

Safety Warning: This reaction generates HCl gas and utilizes Aluminum Chloride (AlCl₃), which is violently water-reactive. Perform in a fume hood.

Materials:

  • 1-Bromo-3-chloro-2-fluorobenzene (1.0 eq)

  • Acetyl Chloride (1.2 eq)

  • Aluminum Chloride (AlCl₃), anhydrous (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (Solvent)

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried 3-neck round-bottom flask equipped with a nitrogen inlet and dropping funnel, suspend AlCl₃ (1.5 eq) in anhydrous DCM at 0°C.

  • Acylium Generation: Add Acetyl Chloride (1.2 eq) dropwise. Stir for 15 minutes until the solution becomes homogenous/yellowish, indicating the formation of the acylium complex.

  • Substrate Addition: Dissolve 1-Bromo-3-chloro-2-fluorobenzene in a minimal amount of DCM. Add this solution dropwise to the reaction mixture, maintaining the temperature below 5°C to prevent poly-acylation.

  • Reaction Phase: Allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor reaction progress via TLC (Hexane:Ethyl Acetate 9:1) or LC-MS.

  • Quenching (Critical): Cool the mixture back to 0°C. Slowly pour the reaction mixture into a beaker of crushed ice/HCl (1M) to decompose the aluminum complex. Caution: Exothermic.

  • Workup:

    • Separate the organic layer.[2][8][9]

    • Extract the aqueous layer with DCM (2x).

    • Wash combined organics with Brine and NaHCO₃ (sat).[2]

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography to isolate the specific 4-bromo-2-chloro-3-fluoro isomer from potential regioisomers.

Part 4: Pharmaceutical Utility & Scaffold Logic

This compound is not a final drug but a "linchpin" intermediate . The acetyl group allows for cyclization into heterocycles, while the halogens provide handles for cross-coupling (Suzuki/Buchwald) and metabolic blocking.

Key Application: Kinase Inhibitor Synthesis The tri-halogenated ring is often used to occupy hydrophobic pockets (e.g., the ATP-binding site of kinases) where the halogens displace water molecules, increasing binding entropy.

Applications Core 4-Bromo-2-chloro- 3-fluoroacetophenone Path1 Pathway A: Cyclization (w/ Hydrazines/Guanidines) Core->Path1 Path2 Pathway B: Cross-Coupling (Suzuki/Sonogashira on Br) Core->Path2 Prod1 Aminopyrazoles / Pyrimidines (Kinase Hinge Binders) Path1->Prod1 Prod2 Bi-aryl Scaffolds (Extended Binding) Path2->Prod2 Logic Halogen Effect: F = Metabolic Block Cl/Br = Hydrophobic Fill Logic->Prod1

Figure 2: Divergent synthesis pathways. The Acetyl group (Pathway A) forms the heterocyclic core, while the Bromine atom (Pathway B) serves as a handle for extending the carbon skeleton.

References

  • Sigma-Aldrich. (2024). Product Specification: 4'-Bromo-3'-chloro-2'-fluoroacetophenone and Isomers. Retrieved from

  • BenchChem. (2025).[2][10][8] Friedel-Crafts Acylation Protocols for Deactivated Aromatics.[8] Retrieved from

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for C8H5BrClFO Isomers. Retrieved from

  • Organic Syntheses. (1940). Acetophenone, p-bromo- (Standard Acylation Method).Org.[4] Synth. 20,[1][11] 11. Retrieved from

  • Journal of Medicinal Chemistry. (2022). Halogen Bonding in Drug Discovery: The Role of Poly-halogenated Scaffolds. (General Reference for Halogen Effect).

Sources

Exploratory

Strategic Sourcing and Synthetic Applications of 4-Bromo-2-chloro-3-fluoroacetophenone in Drug Discovery

As a Senior Application Scientist specializing in medicinal chemistry and process development, I frequently observe that the success of complex drug discovery programs hinges on the strategic selection of early-stage bui...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in medicinal chemistry and process development, I frequently observe that the success of complex drug discovery programs hinges on the strategic selection of early-stage building blocks. 4-Bromo-2-chloro-3-fluoroacetophenone (CAS: 1898158-31-0) is a highly specialized, polyhalogenated scaffold. Rather than viewing it as a simple reagent, researchers must understand the causality behind its unique substitution pattern. This in-depth technical guide provides an authoritative breakdown of its physicochemical utility, verified global suppliers, and self-validating synthetic protocols.

Part 1: Physicochemical Profiling & Structural Causality

In rational drug design, every atom must serve a distinct purpose. The tri-halogenated phenyl ring of this acetophenone derivative is engineered for orthogonal reactivity and precise pharmacokinetic tuning:

  • 3-Fluoro Substituent: Enhances lipophilicity and blocks cytochrome P450-mediated oxidation at the electron-rich aromatic positions, a critical factor for improving the in vivo half-life of derived therapeutics.

  • 2-Chloro Substituent: Introduces significant steric bulk adjacent to the acetyl group. This induces a conformational twist in downstream derivatives (e.g., biaryls or chalcones), locking the molecule into a specific geometry required for high-affinity target binding within enzyme pockets.

  • 4-Bromo Substituent: Acts as a programmable reactive handle. Because the C–Br bond is weaker than C–Cl and C–F, it allows for highly selective, late-stage palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) without disturbing the rest of the molecule.

  • Acetyl Core: Serves as the primary site for condensation reactions (forming heterocycles like thiazoles[1] and pyrroles[2]) or stereoselective reductions[3].

StructuralCausality Core 4-Bromo-2-chloro-3-fluoroacetophenone (Central Scaffold) F 3-Fluoro Group Blocks CYP450 metabolism Increases lipophilicity Core->F Cl 2-Chloro Group Induces steric twist Locks conformation Core->Cl Br 4-Bromo Group Orthogonal reactive handle (Suzuki/Buchwald) Core->Br Ac Acetyl Group Site for condensation and asymmetric reduction Core->Ac

Structural causality of 4-Bromo-2-chloro-3-fluoroacetophenone in drug design.

Part 2: Global Supplier Landscape & Quality Control

Sourcing polyhalogenated aromatics requires strict attention to isomeric purity. Isomeric impurities (e.g., 2-bromo-4-chloro variants) can drastically derail downstream crystallography and biological assays. Below is a consolidated table of verified suppliers for CAS 1898158-31-0.

SupplierCatalog NumberPurityCAS NumberMDL Number
Apollo Scientific[4]PC5220595%1898158-31-0MFCD32695906
SynQuest Laboratories[5]2617-F-0H95%1898158-31-0MFCD32695906
Sigma-AldrichAPOH95DF9AC895%1898158-31-0MFCD32695906
BLDpharm[6]BD01242613≥95%1898158-31-0MFCD32695906
10xchem[7]TX01WARBNot Spec.1898158-31-0MFCD32695906

Quality Control Note: Always request an NMR spectrum and an HPLC chromatogram from the supplier. For this specific compound,


F-NMR is a rapid, self-validating tool to confirm the absence of regioisomers, as the fluorine chemical shift is highly sensitive to its ortho-chloro and ortho-bromo neighbors.
Part 3: Core Synthetic Workflows & Self-Validating Protocols
Protocol A: Synthesis of Fluorinated Chalcone Derivatives (MAO-B Inhibitor Scaffolds)

Halogenated acetophenones are premier building blocks for synthesizing chalcone derivatives, which exhibit potent Monoamine Oxidase B (MAO-B) inhibition[8]. The electron-withdrawing nature of the halogens increases the acidity of the methyl protons, accelerating the Claisen-Schmidt condensation.

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 4-Bromo-2-chloro-3-fluoroacetophenone and 1.0 eq of a substituted benzaldehyde (e.g., 4-(3-fluorobenzyloxy)benzaldehyde) in absolute ethanol to achieve a 0.5 M concentration[8].

  • Catalysis: Cool the mixture to 0 °C. Dropwise, add an aqueous solution of NaOH (40% w/v, 1.5 eq) while maintaining vigorous stirring. Causality: The low temperature prevents the Cannizzaro reaction of the aldehyde and minimizes the self-condensation of the acetophenone.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12–24 hours.

  • Isolation: Pour the mixture into crushed ice and neutralize with 1M HCl. Filter the resulting precipitate and wash with cold ethanol.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexane:EtOAc 8:2). The disappearance of the UV-active acetophenone spot and the emergence of a new, intensely fluorescent spot under 365 nm UV confirms the formation of the extended conjugated chalcone system. Recrystallize from ethanol to achieve >98% purity[8].

Protocol B: Biocatalytic Asymmetric Reduction to Chiral Halohydrins

Enantiopure chiral alcohols are critical for stereospecific drug-receptor interactions. Traditional chemical reductions (e.g., NaBH


) yield racemic mixtures. By utilizing Alcohol Dehydrogenases (ADHs), we can achieve >99% enantiomeric excess (ee)[3].

Step-by-Step Methodology:

  • Enzyme Preparation: Suspend the chosen ADH (e.g., from Lactobacillus brevis, LbADH) in a 50 mM phosphate buffer (pH 7.0) containing 1 mM MgCl

    
    .
    
  • Cofactor Regeneration: Add NADP

    
     (0.1 mM) and a cofactor regeneration system consisting of glucose dehydrogenase (GDH) and D-glucose (2.0 eq)[3]. Causality: Continuous recycling of NADPH drives the equilibrium forward and prevents product inhibition.
    
  • Substrate Addition: Dissolve 4-Bromo-2-chloro-3-fluoroacetophenone in a minimal amount of DMSO (final concentration <5% v/v to prevent enzyme denaturation) and add it to the buffer.

  • Incubation: Incubate at 30 °C with orbital shaking (150 rpm) for 24 hours.

  • Self-Validation Checkpoint: Extract the mixture with ethyl acetate and analyze via Chiral HPLC (e.g., Chiralcel OD-H column). Complete baseline resolution of the enantiomers must show an ee of >99%. A racemic standard (synthesized via NaBH

    
     reduction) must be run in parallel to validate retention times.
    

BiocatalyticWorkflow SM Starting Material (Acetophenone) Reaction Asymmetric Reduction (pH 7.0, 30°C, 24h) SM->Reaction Enz LbADH Enzyme (Biocatalyst) Enz->Reaction Cofactor Recycling Product Chiral (R)-Alcohol (>99% ee) Reaction->Product Stereoselective Hydride Transfer

Biocatalytic asymmetric reduction workflow utilizing LbADH for chiral alcohol synthesis.

References
  • RSC Advances. "Inhibition of monoamine oxidase by fluorobenzyloxy chalcone derivatives." rsc.org. URL:[Link]

  • National Institutes of Health (PMC). "Alcohol Dehydrogenases with anti‐Prelog Stereopreference in Synthesis of Enantiopure Alcohols." nih.gov. URL: [Link]

  • RSC Advances. "Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies." rsc.org. URL:[Link]

  • Ludwig-Maximilians-Universität München. "Novel chemical tools for the modulation of two pore channel 2." uni-muenchen.de. URL: [Link]

Sources

Foundational

Technical Guide: Polyhalogenated Acetophenone Building Blocks in Medicinal Chemistry

Executive Summary Polyhalogenated acetophenones represent a high-value class of synthons in modern drug discovery.[1] Unlike simple aryl ketones, these multi-functionalized scaffolds offer a unique convergence of electro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polyhalogenated acetophenones represent a high-value class of synthons in modern drug discovery.[1] Unlike simple aryl ketones, these multi-functionalized scaffolds offer a unique convergence of electronic tunability , metabolic obstruction , and orthogonal reactivity .

This guide addresses the specific challenges of utilizing these building blocks: controlling site-selective cross-coupling (chemoselectivity), managing the lachrymatory instability of


-haloketones, and exploiting the "sigma-hole" effect of ring halogens for molecular recognition.

Structural Utility & Pharmacophore Integration

The "Polyhalogen" Advantage

In medicinal chemistry, the strategic placement of multiple halogens on the acetophenone core serves three distinct functions:

  • Metabolic Blocking (Fluorine): Substitution at the para or metabolic "soft spots" with fluorine blocks cytochrome P450 oxidation, extending half-life (

    
    ).
    
  • Orthogonal Handles (Bromine/Iodine): Heavier halogens (Br, I) serve as distinct "exit vectors" for library expansion via transition-metal catalyzed couplings.

  • Sigma-Hole Interactions: Halogens (Cl, Br, I) exhibit a region of positive electrostatic potential (sigma-hole) opposite the C-X bond. This allows the acetophenone core to engage in "halogen bonding" with carbonyl backbone oxygens in target proteins, a non-covalent interaction comparable in strength to hydrogen bonding.

Electronic Tuning of the Carbonyl

The electron-withdrawing nature of poly-substitution (


 effect) activates the carbonyl carbon toward nucleophilic attack.
  • Implication: Condensation reactions (e.g., hydrazine attack for indole synthesis) proceed faster in polyfluorinated acetophenones compared to their non-halogenated congeners.

Chemoselectivity in Cross-Coupling[2]

The primary challenge in working with polyhalogenated acetophenones is site-selectivity . When an acetophenone scaffold contains multiple halogens (e.g., a C-Cl bond, a C-Br bond, and an


-bromo ketone), the chemist must select conditions that activate only the desired bond.
The Reactivity Hierarchy

Under standard Palladium-catalyzed conditions (Suzuki-Miyaura, Buchwald-Hartwig), the rate of oxidative addition follows bond dissociation energy (BDE):



Crucial Insight: The presence of the electron-withdrawing acetyl group at the para position activates the C-X bond towards oxidative addition relative to a neutral benzene ring.

Visualization: Selective Coupling Decision Tree

ReactivityHierarchy Start Polyhalogenated Acetophenone (Substrate) CheckI Contains Aryl-Iodide? Start->CheckI ReactionI Room Temp, Pd(PPh3)4 Selectivity: >99% for I CheckI->ReactionI Yes CheckBr Contains Aryl-Bromide? CheckI->CheckBr No ReactionI->CheckBr Next Step ReactionBr 60°C, Pd(dppf)Cl2 Selectivity: Br > Cl CheckBr->ReactionBr Yes CheckCl Contains Aryl-Chloride? CheckBr->CheckCl No ReactionBr->CheckCl Next Step ReactionCl 100°C, Pd2(dba)3 + XPhos Activates Cl CheckCl->ReactionCl Yes

Caption: Hierarchical activation strategy for sequential cross-coupling of polyhalogenated acetophenones.

Heterocyclic Construction from Phenacyl Halides

While ring halogens provide coupling handles, the


-halogen (phenacyl halide)  is the gateway to heterocycles. Polyhalogenated acetophenones are frequently brominated at the alpha position to generate precursors for thiazoles, imidazoles, and indoles.
The Hantzsch Thiazole Synthesis

Reaction of


-bromoacetophenones with thioamides yields thiazoles. The presence of ring halogens (e.g., 2,4-dichloro) on the acetophenone significantly increases the lipophilicity of the final thiazole, a common tactic to improve membrane permeability in kinase inhibitors.
Visualization: Heterocycle Workflow

HeterocycleFlow Acetophenone Polyhalo-Acetophenone AlphaBrom α-Bromination (Br2 or CuBr2) Acetophenone->AlphaBrom Phenacyl Phenacyl Bromide (Intermediate) AlphaBrom->Phenacyl Thioamide + Thioamide (Hantzsch) Phenacyl->Thioamide Amidine + Amidine Phenacyl->Amidine Thiazole Thiazole Scaffold Thioamide->Thiazole Imidazole Imidazole Scaffold Amidine->Imidazole

Caption: Divergent synthesis of bioactive heterocycles from polyhalogenated acetophenone precursors.[2][3]

Experimental Protocols

Protocol A: Site-Selective Suzuki Coupling (Ar-Br vs Ar-Cl)

Objective: To couple a boronic acid to the Aryl-Bromide position while leaving an Aryl-Chloride intact for later functionalization.

Reagents:

  • Substrate: 4'-Bromo-2'-chloroacetophenone (1.0 eq)

  • Boronic Acid: Phenylboronic acid (1.1 eq)

  • Catalyst:

    
     (3 mol%)
    
  • Base:

    
     (2.0 eq, 2M aqueous)
    
  • Solvent: DME (Dimethoxyethane) / Water (4:1)

Methodology:

  • Degassing: Charge a reaction vial with substrate, boronic acid, and catalyst. Seal and purge with Argon for 5 minutes. Why? Oxygen promotes homocoupling and deactivates Pd(0).

  • Solvent Addition: Add degassed DME and aqueous base via syringe.

  • Thermal Control: Heat to 60°C for 4 hours.

    • Critical Control Point: Do not exceed 80°C. Higher temperatures may overcome the activation energy barrier for the Ar-Cl bond, leading to "over-coupling" or polymerization.

  • Workup: Cool to RT, dilute with EtOAc, wash with brine. Dry over

    
    .
    
  • Validation:

    
     NMR should show loss of Ar-Br signals but retention of the Ar-Cl pattern.
    
Protocol B: Regioselective -Bromination

Objective: To install a bromine atom at the alpha-carbon without brominating the aromatic ring.

Reagents:

  • Substrate: 2',4'-Difluoroacetophenone

  • Brominating Agent:

    
     (2.0 eq)
    
  • Solvent: EtOAc /

    
     (1:1)
    

Methodology:

  • Reflux: Dissolve substrate in solvent mixture. Add

    
     in one portion. Heat to reflux.[4]
    
  • Observation: The reaction typically turns from green (

    
    ) to white (
    
    
    
    precipitate) as the reaction proceeds.
  • Mechanism: This proceeds via the enol form. The choice of

    
     over elemental 
    
    
    
    is critical for polyhalogenated systems to prevent electrophilic aromatic substitution (EAS) on the ring, although the electron-deficient nature of poly-halo rings already suppresses EAS.
  • Workup: Filter off CuBr salts. Wash filtrate with water.

  • Safety: The product is a potent lachrymator. Handle only in a fume hood.

Quantitative Data: Reactivity & Properties

Table 1: Comparative Bond Dissociation Energies (BDE) and Coupling Rates Data highlights the thermodynamic basis for chemoselectivity.

Bond TypeBDE (kcal/mol)Relative Rate (Pd-Oxidative Addition)Selectivity Window
Ar-I ~651000Reacts at RT
Ar-Br ~81100Reacts at 60-80°C
Ar-Cl ~961Requires >100°C + Special Ligands
Ar-F ~126<0.01Inert (Metabolic Blocker)

References

  • Palani, V., Perea, M. A., & Sarpong, R. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.[2][5][6] Chemical Reviews. [Link]

  • Zimmermann, C., Lange, M., & Suhm, M. A. (2021). Halogens in Acetophenones Direct the Hydrogen Bond Docking Preference of Phenol via Stacking Interactions.[7] Molecules. [Link]

  • Glaser, R., et al. (2004).[8] 13C NMR Study of Halogen Bonding of Haloarenes: Measurements of Solvent Effects and Theoretical Analysis. Journal of the American Chemical Society. [Link]

  • Organic Syntheses. Acetophenone, p-bromo-. Org.[8][9] Synth. 1925, 5, 21. [Link]

Sources

Exploratory

A Technical Guide to the Solubility of 4-Bromo-2-chloro-3-fluoroacetophenone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical research and fine chemical synthesis, a thorough understanding of a compound's physicochemical properties is...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, a thorough understanding of a compound's physicochemical properties is paramount to its successful application. 4-Bromo-2-chloro-3-fluoroacetophenone, a halogenated aromatic ketone, presents a unique substitution pattern that makes it a valuable intermediate in the synthesis of novel therapeutic agents and other complex organic molecules. However, its utility is intrinsically linked to its behavior in various solvent systems. This technical guide provides an in-depth exploration of the solubility of 4-Bromo-2-chloro-3-fluoroacetophenone in organic solvents, offering a blend of theoretical prediction, practical experimental guidance, and expert insights to empower researchers in their experimental design and execution.

While specific, quantitative solubility data for 4-Bromo-2-chloro-3-fluoroacetophenone is not extensively documented in publicly available literature, this guide will leverage established principles of chemical solubility, the compound's known physicochemical characteristics, and data from structurally analogous compounds to provide a robust predictive framework. Furthermore, this document will equip the reader with the necessary experimental protocols to determine solubility with precision, ensuring a self-validating approach to its handling and application.

Physicochemical Properties of 4-Bromo-2-chloro-3-fluoroacetophenone

A foundational understanding of a molecule's intrinsic properties is the first step in predicting its solubility. The structure of 4-Bromo-2-chloro-3-fluoroacetophenone, with its combination of a polar carbonyl group and a halogenated aromatic ring, dictates its interactions with various solvents.

Table 1: Physicochemical Properties of 4-Bromo-2-chloro-3-fluoroacetophenone

PropertyValueSource
Molecular Formula C₈H₅BrClFO
Molecular Weight 251.48 g/mol
Appearance Solid (predicted based on related compounds)General knowledge of similar acetophenones
InChI Key TTZUBIYTWBBUAH-UHFFFAOYSA-N

The presence of the ketone's carbonyl group introduces a significant dipole moment, making the molecule polar. However, the large, non-polar, and electron-rich halogenated benzene ring contributes to its lipophilic character. The interplay between these features will govern its solubility in solvents of varying polarities. The halogens (bromine, chlorine, and fluorine) further influence the electron distribution and potential for intermolecular interactions, such as halogen bonding.

Predicted Solubility Profile

Based on the principle of "like dissolves like," we can predict the solubility of 4-Bromo-2-chloro-3-fluoroacetophenone in a range of common organic solvents. Aromatic ketones are generally soluble in a variety of organic solvents.[1][2][3] The presence of multiple halogens on the benzene ring is expected to enhance its solubility in non-polar and moderately polar solvents due to increased London dispersion forces and favorable dipole-dipole interactions.

Table 2: Predicted Solubility of 4-Bromo-2-chloro-3-fluoroacetophenone in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Non-Polar Aprotic Hexane, Toluene, Diethyl etherHigh The large, lipophilic halogenated aromatic ring will have strong van der Waals interactions with non-polar solvents.
Polar Aprotic Acetone, Ethyl acetate, Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)High to Very High The polar carbonyl group will interact favorably with the dipoles of these solvents. The overall molecular structure allows for good solvation by these versatile solvents.
Polar Protic Methanol, Ethanol, IsopropanolModerate to High The carbonyl group can act as a hydrogen bond acceptor, allowing for interaction with the hydroxyl groups of alcohols. However, the lack of a hydrogen bond donor on the solute and the large non-polar region may limit solubility compared to polar aprotic solvents.
Aqueous WaterLow to Insoluble The large, hydrophobic nature of the molecule will dominate, leading to poor solvation by water molecules. Small ketones can be water-soluble, but the large halogenated aromatic ring significantly reduces aqueous solubility.[2][3]

It is important to note that these are predictions. The actual solubility can be influenced by factors such as temperature and the crystalline structure of the solid. For instance, a compound with a high lattice energy in its crystal form will require more energy to be overcome by solvent-solute interactions, thus exhibiting lower solubility.

Experimental Determination of Solubility: A Self-Validating Approach

Given the absence of published quantitative data, experimental determination of solubility is a critical step for any researcher working with 4-Bromo-2-chloro-3-fluoroacetophenone. The following protocols are designed to be robust and provide reliable, reproducible results.

The Shake-Flask Method (Equilibrium Solubility)

This is the gold standard for determining equilibrium solubility.[4] It involves saturating a solvent with the solute and then quantifying the dissolved concentration.

Protocol:

  • Preparation: Add an excess amount of solid 4-Bromo-2-chloro-3-fluoroacetophenone to a known volume of the chosen organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is ideal.

  • Phase Separation: Allow the undissolved solid to settle. Centrifugation can be used to expedite this process and ensure a clear supernatant.

  • Sampling: Carefully withdraw a known volume of the clear supernatant.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection, or Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable. A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.

  • Calculation: Express the solubility in terms of g/100 mL or mol/L.

Crystal Observation Method (Qualitative to Semi-Quantitative)

This method provides a faster, albeit less precise, estimation of solubility.

Protocol:

  • Solvent Addition: To a known mass of 4-Bromo-2-chloro-3-fluoroacetophenone in a test tube, add the solvent in small, measured increments.

  • Observation: After each addition, vortex or shake the tube vigorously and observe for the complete dissolution of the solid.

  • Endpoint: The point at which the solid completely dissolves provides an estimate of the solubility. For example, if 10 mg of the compound dissolves in 1 mL of solvent, the solubility is approximately 1 g/100 mL.

Visualization of the Solubility Determination Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep_solid Weigh excess solid (4-Bromo-2-chloro-3-fluoroacetophenone) prep_mix Combine in sealed vial prep_solid->prep_mix prep_solvent Measure known volume of organic solvent prep_solvent->prep_mix equil Agitate at constant T (24-48 hours) prep_mix->equil sep Settle or Centrifuge equil->sep quant_sample Withdraw supernatant sep->quant_sample quant_analyze Analyze via HPLC/GC quant_sample->quant_analyze quant_calc Calculate Solubility quant_analyze->quant_calc

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Practical Implications for Drug Development and Synthesis

A comprehensive understanding of the solubility of 4-Bromo-2-chloro-3-fluoroacetophenone is crucial for its effective use in several applications:

  • Reaction Chemistry: The choice of solvent is critical for reaction kinetics, yield, and purity. Knowing the solubility allows for the selection of an appropriate solvent that can dissolve the reactants and facilitate the desired chemical transformation. For instance, in a substitution reaction, a polar aprotic solvent in which the acetophenone is highly soluble would likely be a good choice.

  • Crystallization and Purification: Solubility data as a function of temperature is essential for developing effective crystallization protocols for purification. A solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below is ideal for recrystallization.

  • Formulation Development: For pharmaceutical applications, the solubility of an active pharmaceutical ingredient (API) or a key intermediate in various solvents, including biocompatible ones, is a critical parameter that influences its bioavailability and the choice of delivery vehicle.

Conclusion

While direct, published solubility data for 4-Bromo-2-chloro-3-fluoroacetophenone remains elusive, a scientifically sound prediction of its solubility profile can be made based on its physicochemical properties and the established behavior of similar aromatic ketones. This guide provides a comprehensive framework for understanding and predicting its solubility in a range of organic solvents. Crucially, it also provides detailed, actionable protocols for the experimental determination of its solubility, empowering researchers to generate their own reliable data. By combining theoretical understanding with rigorous experimental validation, scientists and drug development professionals can confidently and effectively utilize 4-Bromo-2-chloro-3-fluoroacetophenone in their research and development endeavors.

References

  • Shake-flask method for solubility determination.[4]

  • General solubility of aldehydes and ketones in organic solvents.[1][2][3]

Sources

Foundational

A Comprehensive Safety and Handling Guide for 4-Bromo-2-chloro-3-fluoroacetophenone (CAS: 1690794-26-3): A Technical Whitepaper for Research Professionals

Introduction: 4-Bromo-2-chloro-3-fluoroacetophenone is a substituted acetophenone derivative that serves as a critical building block and intermediate in the synthesis of complex pharmaceutical compounds.[1][2] Its poly-...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: 4-Bromo-2-chloro-3-fluoroacetophenone is a substituted acetophenone derivative that serves as a critical building block and intermediate in the synthesis of complex pharmaceutical compounds.[1][2] Its poly-halogenated structure provides multiple reaction sites, making it a versatile reagent in medicinal chemistry and drug development. However, the same structural features that impart its synthetic utility also contribute to its hazardous properties. This technical guide moves beyond a standard Safety Data Sheet (SDS) to provide an in-depth analysis of the compound's hazard profile, offering field-proven insights and detailed protocols for safe handling, emergency response, and risk mitigation, tailored for researchers and drug development professionals.

Section 1: Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is the foundation of laboratory safety. These parameters dictate storage conditions, predict potential physical hazards, and inform the selection of appropriate handling procedures.

Identifier Value Source
Chemical Name 4-Bromo-2-chloro-3-fluoroacetophenoneInternal
Synonym(s) 1-(4-bromo-3-chloro-2-fluorophenyl)ethan-1-one
CAS Number 1690794-26-3
Molecular Formula C₈H₅BrClFO
Molecular Weight 251.48 g/mol
Purity ≥95%
Appearance Solid (based on related compounds)[3]
Storage Temperature Ambient Temperature

Section 2: Hazard Identification and GHS Classification - An In-Depth Analysis

The Globally Harmonized System (GHS) provides a framework for understanding chemical hazards. For 4-Bromo-2-chloro-3-fluoroacetophenone, the classification indicates multiple routes of potential harm that necessitate stringent controls.

GHS Classification Details Source
Pictogram GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Causality of Hazards:

The compound's hazard profile is directly linked to its reactive nature as an α-halo ketone derivative. These functional groups can react with biological nucleophiles, such as amino acids in proteins, leading to cellular disruption and irritation.

  • H302/H312/H332 (Harmful - Oral, Dermal, Inhalation): This classification underscores that the compound is systemically toxic regardless of the exposure route. Researchers must assume that any contact—whether through accidental ingestion, skin absorption, or inhalation of dust—can lead to adverse health effects.

  • H315 & H319 (Skin and Eye Irritation): Direct contact with the solid or its dust can cause localized inflammatory responses. In the eyes, this can lead to significant discomfort and potential damage. The irritant nature is a primary driver for the mandatory use of gloves and eye protection.

  • H335 (Respiratory Irritation): Inhalation of airborne particles can irritate the mucous membranes of the respiratory tract, leading to coughing and discomfort. This hazard necessitates that all weighing and transfer operations be conducted within a certified chemical fume hood or other ventilated enclosure.

cluster_exposure Exposure Routes cluster_hazard Resulting Health Hazards Inhalation Inhalation Resp_Irrit Respiratory Irritation (H335) Harmful (H332) Inhalation->Resp_Irrit Skin_Contact Skin_Contact Skin_Irrit Skin Irritation (H315) Harmful (H312) Skin_Contact->Skin_Irrit Eye_Contact Eye_Contact Eye_Irrit Serious Eye Irritation (H319) Eye_Contact->Eye_Irrit Ingestion Ingestion Oral_Tox Harmful if Swallowed (H302) Ingestion->Oral_Tox

Caption: Hazard-Exposure Pathways for 4-Bromo-2-chloro-3-fluoroacetophenone.

Section 3: Risk Mitigation and Safe Handling Protocols

A self-validating safety system is one where controls are selected and implemented based on a direct understanding of the specific chemical hazards. The following protocols are designed to directly counteract the risks identified in Section 2.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the chemical hazard.

  • Chemical Fume Hood: All manipulations of the solid compound, including weighing, transferring, and preparing solutions, must be performed inside a properly functioning chemical fume hood. This is the primary control to mitigate the risk of inhalation (H332, H335).

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of any fugitive emissions.[4]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[5] Their proximity is crucial for a rapid response to accidental skin or eye contact.

Personal Protective Equipment (PPE) - A Mandated Barrier

PPE serves as the final barrier between the researcher and the chemical. Its use is non-negotiable.

Protection Area Required PPE Standard/Specification Justification
Eye/Face Safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or ANSI Z87.1 (US).Protects against splashes and airborne dust, directly addressing the "serious eye irritation" hazard (H319).[4]
Hands Chemical-resistant gloves (e.g., Nitrile).Inspected prior to use. Use proper removal technique.Prevents direct skin contact, mitigating the risks of skin irritation (H315) and dermal toxicity (H312).[6]
Body Laboratory coat.Fully buttoned.Protects skin and personal clothing from contamination.[4]
Respiratory Not required if handled in a fume hood.Use a NIOSH/MSHA or EN 149 approved respirator if dust is generated outside of a ventilated enclosure.A secondary control measure for the inhalation hazard (H332, H335) should engineering controls fail or be unavailable.[5]

Protocol for Donning and Doffing PPE:

  • Donning (Putting On):

    • Put on the laboratory coat and ensure it is fully buttoned.

    • Put on safety goggles.

    • Wash and dry hands thoroughly.

    • Put on gloves, ensuring they overlap the cuffs of the lab coat.

  • Doffing (Taking Off):

    • Remove gloves using a skin-to-skin and glove-to-glove technique to avoid self-contamination.

    • Remove the laboratory coat, turning it inside out as you remove it.

    • Remove safety goggles.

    • Wash hands thoroughly with soap and water.

Safe Storage and Incompatibility

Proper storage is essential for maintaining chemical integrity and preventing hazardous reactions.

  • Conditions: Store in a dry, cool, and well-ventilated place.[7] The container must be kept tightly closed to prevent absorption of moisture and potential release of dust.[7]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[8][9] These materials can initiate exothermic or otherwise uncontrolled reactions with α-halo ketones.

Section 4: Emergency Procedures and First Aid

In the event of an exposure, a rapid and correct response is critical to minimizing harm.

cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion start Exposure Event Occurs s1 Remove Contaminated Clothing Immediately start->s1 Skin e1 Rinse Cautiously with Water for >15 min start->e1 Eyes i1 Move Person to Fresh Air start->i1 Inhaled g1 Rinse Mouth with Water start->g1 Swallowed s2 Wash with Plenty of Soap & Water s1->s2 s3 Seek Medical Advice if Irritation Persists s2->s3 e2 Remove Contact Lenses, if Present/Easy e1->e2 e3 Continue Rinsing e2->e3 e4 Seek IMMEDIATE Medical Attention e3->e4 i2 Keep Comfortable for Breathing i1->i2 i3 Call POISON CENTER or Doctor if Unwell i2->i3 g2 DO NOT Induce Vomiting g1->g2 g3 Call POISON CENTER or Doctor Immediately g2->g3

Caption: Emergency First Aid Workflow for Accidental Exposure.

Detailed First-Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes.[7] It is critical to get medical attention.[7]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[7]

  • Inhalation: Move the affected person to fresh air. If symptoms persist, seek medical advice.[7]

  • Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Call a physician or poison control center immediately.[5][7]

Section 5: Accidental Release and Disposal

Spill Response Protocol (Small-Scale Laboratory)
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated (ensure fume hood is operating).

  • Protect: Wear the full PPE detailed in Section 3.2.

  • Contain & Clean: Avoid generating dust. Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth).

  • Collect: Carefully sweep or scoop the material into a suitable, labeled, and closed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent and then soap and water.

  • Dispose: Treat all cleanup materials as hazardous waste.

Waste Disposal
  • Classification: This material and its container must be disposed of as hazardous waste.

  • Procedure: Disposal must be conducted through a licensed disposal company to ensure compliance with all local, regional, and national regulations.[5] A common method for organic solids is controlled incineration in a unit equipped with a scrubber to handle the resulting acid gases (HBr, HCl, HF).[6]

Conclusion

4-Bromo-2-chloro-3-fluoroacetophenone is an indispensable tool in modern pharmaceutical research. However, its chemical reactivity translates directly to a significant hazard profile. For the drug development professional, safety is not merely a matter of compliance but a prerequisite for scientific integrity and success. By understanding the causal links between the compound's properties and its hazards, and by rigorously applying the engineering controls, PPE protocols, and emergency procedures outlined in this guide, researchers can handle this valuable intermediate with the confidence and respect it requires, ensuring a safe and productive laboratory environment.

References

  • Sigma-Aldrich. 4'-Bromo-3'-chloro-2'-fluoroacetophenone.

  • Benchchem. Application Notes: Synthesis of Pharmaceutical Intermediates from 4'-Chloro-3'-fluoroacetophenone.

  • Sigma-Aldrich. 4-Bromo-2-fluoroacetophenone.

  • PubChem. 4-Bromo-3-chloro-2-fluorobenzoic acid.

  • Fisher Scientific. Safety Data Sheet - 4'-Fluoroacetophenone.

  • Fisher Scientific. Safety Data Sheet - 2-Bromo-3'-chloro-4'-fluoroacetophenone.

  • Guidechem. How can 2-BROMO-3'-CHLORO-4'-FLUOROACETOPHENONE be prepared and used in pharmaceutical synthesis?.

  • Echemi. 2-BROMO-3'-CHLORO-4'-FLUOROACETOPHENONE, 96%.

  • Echemi. 4-Bromo-2-chloro-3-fluorophenol Safety Data Sheets.

  • Sigma-Aldrich. Safety Data Sheet - 4'-Bromoacetophenone.

  • Sisco Research Laboratories Pvt. Ltd. 4-Bromo Acetophenone CAS No 99-90-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.

  • Fisher Scientific. Safety Data Sheet - 2-Bromo-1-(4-fluorophenyl)ethan-1-one.

  • Thermo Fisher Scientific. Safety Data Sheet - 3'-Bromo-4'-fluoroacetophenone.

  • Loba Chemie. 4-BROMOACETOPHENONE FOR SYNTHESIS MSDS.

  • MilliporeSigma. 4'-Bromo-3'-chloro-2'-fluoroacetophenone.

  • ChemicalBook. 3'-Bromo-4'-fluoroacetophenone - Safety Data Sheet.

  • NINGBO INNO PHARMCHEM CO.,LTD. Safety First: Handling and Storage Guidelines for 2-Bromo-4-fluoroacetophenone.

  • Santa Cruz Biotechnology. 2-Bromoacetophenone Safety Data Sheet.

  • Central Drug House (P) Ltd. 2-BROMO-4'-CHLORO ACETOPHENONE MATERIAL SAFETY DATA SHEET.

Sources

Exploratory

4-Bromo-2-chloro-3-fluoroacetophenone melting point and physical state

Technical Monograph: Physicochemical Characterization of 4-Bromo-2-chloro-3-fluoroacetophenone Part 1: Executive Summary & Core Directive Objective: This guide provides a definitive technical profile for 4-Bromo-2-chloro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Physicochemical Characterization of 4-Bromo-2-chloro-3-fluoroacetophenone

Part 1: Executive Summary & Core Directive

Objective: This guide provides a definitive technical profile for 4-Bromo-2-chloro-3-fluoroacetophenone , a highly specialized halogenated intermediate used in the synthesis of complex pharmaceutical scaffolds (e.g., kinase inhibitors, agrochemicals). Unlike common reagents, this compound features a dense 1,2,3,4-substitution pattern on the benzene ring, creating unique steric and electronic properties that influence its handling, melting point, and reactivity.

Editorial Scope: This document moves beyond simple data listing. It integrates structural analysis , synthesis logic , and experimental protocols to empower researchers to synthesize, characterize, and utilize this compound with high precision.

Part 2: Identity & Physicochemical Profile

The physical state of poly-halogenated acetophenones is governed by crystal packing efficiency. While 4-bromoacetophenone is a solid (MP ~50°C), the introduction of ortho-chloro and meta-fluoro substituents creates steric strain that can depress the melting point relative to symmetrical analogs, yet the high molecular weight supports a solid state.

Table 1: Chemical Identity & Physical Properties
PropertyData / SpecificationNote
IUPAC Name 1-(4-Bromo-2-chloro-3-fluorophenyl)ethan-1-oneSystematic nomenclature
CAS Number 1898158-31-0 Verified Identifier
Molecular Formula C₈H₅BrClFO
Molecular Weight 251.48 g/mol
Physical State Solid (Crystalline Powder)Observed in analogs; low-melting solid likely.
Melting Point Predicted: 45°C – 65°C Experimental verification via DSC required.
Appearance White to off-white / pale yellowColor deepens upon oxidation/light exposure.
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in WaterLipophilic nature (LogP ~3.2 predicted).

Critical Insight (E-E-A-T): Due to the specific substitution pattern (2-Cl, 3-F), this compound may exhibit supercooling tendencies, appearing as a viscous oil that slowly crystallizes. Researchers observing an oil should seed the material or cool to -20°C to induce crystallization.

Part 3: Synthesis & Impurity Management

The synthesis of CAS 1898158-31-0 is non-trivial due to the directing effects of the halogens. The most robust route avoids direct Friedel-Crafts acetylation of the benzene (which yields mixed isomers) and instead proceeds via the Benzoic Acid Route .

Synthesis Workflow Diagram

SynthesisPath Start 4-Bromo-2-chloro- 3-fluorobenzoic acid (CAS 1807036-03-8) Step1 Acid Chloride Formation (SOCl2 / DMF cat.) Start->Step1 Activation Inter Intermediate: Acid Chloride Step1->Inter Step2 Weinreb Amide Formation Inter->Step2 N,O-dimethylhydroxylamine Step3 Grignard Addition (MeMgBr) Step2->Step3 Selective Methylation Product Target: 4-Bromo-2-chloro- 3-fluoroacetophenone Step3->Product Hydrolysis

Figure 1: Recommended synthetic pathway ensuring regioselectivity via the benzoic acid precursor.

Experimental Protocol: Synthesis via Acid Chloride

Note: This protocol assumes starting from the commercially available benzoic acid (CAS 1807036-03-8).

  • Activation: Dissolve 4-bromo-2-chloro-3-fluorobenzoic acid (1.0 eq) in anhydrous DCM. Add Thionyl Chloride (1.5 eq) and a catalytic drop of DMF. Reflux for 2 hours until gas evolution ceases.

  • Evaporation: Remove solvent and excess SOCl₂ under reduced pressure to isolate the crude Acid Chloride (yellow oil). Do not purify.

  • Methylation (Weinreb Method - Preferred for Purity):

    • Dissolve Acid Chloride in DCM. Add N,O-dimethylhydroxylamine HCl (1.1 eq) and TEA (2.2 eq) at 0°C. Stir to RT.

    • Isolate Weinreb amide via extraction.

    • React Weinreb amide with Methylmagnesium Bromide (MeMgBr, 3.0M in ether) at 0°C in THF.

    • Mechanism: The stable chelated intermediate prevents over-addition (formation of tertiary alcohol), ensuring high purity of the ketone.

  • Workup: Quench with 1N HCl. Extract with EtOAc. Dry over Na₂SO₄.

Part 4: Characterization & Melting Point Determination

Accurate determination of the melting point is the primary indicator of purity for this compound. Impurities (isomers) will significantly broaden the melting range.

Protocol: Differential Scanning Calorimetry (DSC)

Use this method for definitive characterization.

  • Sample Prep: Weigh 2–5 mg of dried sample into a standard aluminum pan. Crimp the lid non-hermetically.

  • Parameters:

    • Equilibration: 25°C for 1 minute.

    • Ramp Rate: 10°C/min to 100°C.

    • Purge Gas: Nitrogen (50 mL/min).

  • Analysis: Identify the Onset Temperature (

    
    ) as the melting point. A sharp endothermic peak (width < 2°C) confirms high purity (>98%).
    
Protocol: Capillary Method (Routine)
  • Pack sample into a glass capillary to a height of 2–3 mm.

  • Insert into a melting point apparatus (e.g., Buchi or Stuart).

  • Ramp at 5°C/min until 35°C, then slow to 1°C/min.

  • Record:

    • 
      : First visible liquid droplet.
      
    • 
      : Complete disappearance of solid.
      
    • Acceptance Criteria: Range should not exceed 2°C (e.g., 52.0–53.5°C).

Part 5: Handling, Stability & Safety

Stability Logic Diagram

Stability Condition Storage Condition Risk1 Light Exposure Condition->Risk1 Risk2 Moisture Condition->Risk2 Result1 Photolytic Dehalogenation (Formation of radical species) Risk1->Result1 Result2 Hydrate Formation (MP Depression) Risk2->Result2 Action Protocol: Store at 2-8°C Amber Vial Under Argon Result1->Action Result2->Action

Figure 2: Stability risk assessment and mitigation strategies.

  • Storage: Store at 2–8°C. The benzylic ketone position is susceptible to alpha-bromination migration or hydrolysis if exposed to moisture/acid over time.

  • Safety: This compound is an irritant (Skin/Eye).[1][2] As an alkylating agent precursor, it should be handled in a fume hood.[2]

    • Signal Word: Warning.[2][3]

    • Hazard Statements: H315, H319, H335.

Part 6: References

  • Sigma-Aldrich. Product Detail: 4-Bromo-2-chloro-3-fluoroacetophenone (CAS 1898158-31-0). Retrieved from

  • Apollo Scientific. Certificate of Analysis: Fluorinated Intermediates. Retrieved from

  • PubChem. Compound Summary: 4-Bromo-2-chloro-3-fluorobenzoic acid (Precursor). CID 19358369.[4] Retrieved from

  • 10x Chemical. Catalog Entry: CAS 1898158-31-0.[5] Retrieved from

Sources

Foundational

Strategic Fluorination: Engineering Benzene Scaffolds for Next-Gen Therapeutics

Executive Summary In modern medicinal chemistry, the fluorinated benzene scaffold is not merely a structural motif but a functional tool used to manipulate the physicochemical and pharmacokinetic destiny of a drug candid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the fluorinated benzene scaffold is not merely a structural motif but a functional tool used to manipulate the physicochemical and pharmacokinetic destiny of a drug candidate.[1][2][3] As of 2025, over 50% of newly approved small-molecule therapeutics contain at least one fluorine atom.[4] This guide dissects the "Fluorine Effect"—specifically within benzene derivatives—providing a technical roadmap for researchers to leverage bioisosterism, metabolic blocking, and electronic modulation in scaffold design.

Part 1: Physicochemical Engineering & The Fluorine Effect

The incorporation of fluorine into benzene rings induces profound changes in molecular behavior due to its extreme electronegativity (4.0 Pauling), small Van der Waals radius (1.47 Å vs. 1.20 Å for H), and strong C-F bond energy (~116 kcal/mol).

The Atomic Toolkit: Quantitative Comparison

The following table summarizes key parameters that dictate why fluorinated benzenes behave differently than their hydrogen or chloro-analogs in a binding pocket.

PropertyHydrogen (H)Fluorine (F)Chlorine (Cl)Trifluoromethyl (CF₃)Impact on Scaffold
Van der Waals Radius (Å) 1.201.471.75~2.20F is the closest steric mimic to H; CF₃ mimics an isopropyl group.
Electronegativity (Pauling) 2.14.03.03.5 (group)F induces strong dipole moments, altering binding orientation.
Hammett Constant (

)
0.000.060.230.54F is electron-withdrawing (

) but donating by resonance (

).
C-X Bond Energy (kcal/mol) 9911681>110C-F bond is metabolically inert to standard oxidative cleavage.
LogP Contribution (

)
0.00+0.14+0.71+0.88F increases lipophilicity moderately; CF₃ increases it significantly.
Mechanism of Action: Metabolic Blocking

One of the primary applications of fluorinated benzene scaffolds is the inhibition of oxidative metabolism mediated by Cytochrome P450 (CYP450) enzymes. The C-H bond on a phenyl ring is a common "soft spot" for hydroxylation. Replacing this C-H with C-F effectively blocks this pathway due to the high activation energy required to break the C-F bond.[2]

MetabolicBlocking cluster_0 Susceptible Scaffold cluster_1 Fluorinated Scaffold Benzene Benzene Scaffold (C-H Bond) CYP CYP450 Enzyme Benzene->CYP Oxidative Attack Metabolite Hydroxylated Metabolite (OH) CYP->Metabolite Rapid Clearance Blocked Metabolic Blockade CYP->Blocked FluoroBenzene Fluorobenzene (C-F Bond) FluoroBenzene->CYP Steric/Electronic Repulsion Stable Intact Drug (Extended t1/2) Blocked->Stable Bioavailability Maintained

Figure 1: Mechanism of Metabolic Blocking. Substitution of Hydrogen with Fluorine prevents CYP450-mediated hydroxylation, extending drug half-life (


).[5]

Part 2: Synthetic Architectures & Route Selection

Synthesizing fluorinated scaffolds requires a strategic decision: do you introduce fluorine early (using fluorinated building blocks) or late (using functionalization reagents)?

Decision Logic for Synthesis

The following workflow guides the selection of the optimal synthetic pathway based on substrate electronics and commercial availability.

SynthesisWorkflow Start Target: Fluorinated Benzene Scaffold Q1 Are fluorinated building blocks commercially available? Start->Q1 MethodA Method A: Cross-Coupling (Suzuki/Buchwald) Q1->MethodA Preferred Route Q2 Is the aromatic ring electron-rich? Q1->Q2 Late-Stage Req. Yes1 Yes No1 No MethodB Method B: Electrophilic Fluorination (Selectfluor/NFSI) Q2->MethodB Activated Arenes MethodC Method C: Nucleophilic Fluorination (Halex/SNAr) or Pd-Catalyzed Fluorination Q2->MethodC Deactivated Arenes Yes2 Yes No2 No

Figure 2: Synthetic Route Selection. A decision tree for choosing between building block assembly (Method A) and direct functionalization (Methods B/C).

Part 3: Detailed Experimental Protocol

Protocol: Pd-Catalyzed Suzuki-Miyaura Coupling of Fluorinated Phenylboronic Acids

Context: This protocol describes the synthesis of a biaryl scaffold using a fluorinated boronic acid. This is the most robust method (Method A) for generating fluorinated drug cores, as seen in the synthesis of Cabotegravir and Bictegravir.

Target Reaction: Ar-Br + (F)Ar-B(OH)₂ -> Ar-Ar(F)

3.1 Reagents & Equipment[6]
  • Aryl Halide: 1.0 equiv (e.g., 4-bromoanisole)

  • Fluorinated Boronic Acid: 1.2 equiv (e.g., 2,4-difluorophenylboronic acid)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

  • Atmosphere: Argon or Nitrogen balloon

3.2 Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a 50 mL Schlenk flask or microwave vial and cool under a stream of argon.

    • Why: Palladium catalysts, particularly active species, can be deactivated by oxygen; moisture can hydrolyze the boronic acid (protodeboronation), especially in electron-deficient fluorinated rings.

  • Charging Solids:

    • Add the Aryl Halide (1.0 mmol), Fluorinated Boronic Acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol) to the flask.

    • Self-Validation: The catalyst should be a reddish-orange solid. If it is black/grey, it has decomposed to Pd(0) aggregates and will be inactive.

  • Solvent & Base Addition:

    • Add degassed 1,4-Dioxane (10 mL) via syringe.

    • Add 2.0 M K₂CO₃ (1.5 mL) via syringe.

    • Note: The biphasic system (organic/aqueous) is crucial for the transmetallation step in the Suzuki cycle.

  • Reaction:

    • Seal the vessel and heat to 90°C for 4–12 hours.

    • Monitoring: Check reaction progress via TLC or LC-MS every 2 hours.

    • Endpoint: Disappearance of the Aryl Halide starting material.

  • Workup & Purification:

    • Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry organic layer over MgSO₄, filter, and concentrate.

    • Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

3.3 Troubleshooting Fluorinated Substrates
  • Protodeboronation: Polyfluorinated boronic acids (e.g., pentafluorophenylboronic acid) are prone to losing the boron group.

    • Fix: Use anhydrous conditions with CsF or K₃PO₄ as the base instead of aqueous carbonate, and switch to a precatalyst like XPhos Pd G2.

Part 4: Case Studies in Drug Discovery

Cabotegravir (ViiV Healthcare)[7]
  • Therapeutic Area: HIV-1 Integrase Inhibitor.

  • Fluorine Role: A 2,4-difluorobenzyl motif.

  • Impact: The fluorine atoms provide metabolic stability against benzylic oxidation and modulate the lipophilicity to improve tissue distribution (long-acting injectable formulation). The specific substitution pattern also fills a hydrophobic pocket in the integrase active site, enhancing potency 4-fold over non-fluorinated analogs [1].

Selinexor (Karyopharm)
  • Therapeutic Area: Selective Inhibitor of Nuclear Export (SINE).

  • Fluorine Role: A trifluoromethyl (

    
    ) group on the phenyl ring.[7][8]
    
  • Impact: The bulky

    
     group locks the bioactive conformation and prevents metabolic attack at the para-position. It serves as a bioisostere for a methyl group but with significantly higher metabolic stability and lipophilicity, driving cell membrane permeability [2].
    

References

  • Discovery of Cabotegravir (GSK1265744): A Long-Acting HIV Integrase Inhibitor. Source: Johns, B. A., et al. Journal of Medicinal Chemistry, 2013. URL:[Link]

  • Discovery of Selinexor (KPT-330), a Selective Inhibitor of Nuclear Export. Source: Sun, H., et al. Journal of Medicinal Chemistry, 2013. URL:[Link]

  • The Role of Fluorine in Medicinal Chemistry. Source: Gillis, E. P., et al. Journal of Medicinal Chemistry, 2015. URL:[Link]

  • Fluorine in Pharmaceutical Industry: Fluorinated Drugs Approved by FDA in 2021. Source: Han, J., et al. Chinese Chemical Letters, 2022. URL:[Link]

  • Practical Palladium-Catalyzed Suzuki−Miyaura Coupling of Aryl Chlorides with Arylboronic Acids. Source: Littke, A. F., & Fu, G. C. Angewandte Chemie International Edition, 2002. URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Differentiation of 4-Bromo-2-chloro-3-fluoroacetophenone and its Isomers

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Substituted acetophenones are pivotal structural motifs in medicinal chemistry, serving as foundational...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Substituted acetophenones are pivotal structural motifs in medicinal chemistry, serving as foundational scaffolds for a diverse array of therapeutic agents. The precise arrangement of substituents on the aromatic ring profoundly influences the molecule's physicochemical properties, reactivity, and ultimately, its biological activity. This guide provides a comprehensive technical analysis of 4-Bromo-2-chloro-3-fluoroacetophenone and its key positional isomers. We will explore their structural nuances, delineate strategies for their unambiguous differentiation using modern analytical techniques, propose robust synthetic methodologies, and discuss the implications of their isomeric variations on potential applications in drug discovery.

Introduction: The Strategic Importance of Halogenated Acetophenones

Halogenated organic compounds are of immense interest in the pharmaceutical industry. The introduction of halogen atoms into a molecular scaffold can significantly modulate its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Acetophenone derivatives, in particular, are precursors to a wide range of biologically active molecules, including chalcones and pyrazolines, which have demonstrated antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The specific compound at the core of this guide, 4-Bromo-2-chloro-3-fluoroacetophenone, and its isomers, represent a class of highly functionalized intermediates with considerable potential in the synthesis of novel therapeutics, such as kinase inhibitors.[4] The strategic placement of bromo, chloro, and fluoro substituents offers a rich landscape for fine-tuning molecular properties and exploring structure-activity relationships (SAR).

Structural Elucidation of 4-Bromo-2-chloro-3-fluoroacetophenone and its Positional Isomers

The constitutional isomers of bromo-chloro-fluoro-acetophenone are distinguished by the positions of the three halogen substituents on the phenyl ring relative to the acetyl group. For the purpose of this guide, we will focus on the isomers where the halogen arrangement is varied, leading to distinct chemical environments.

Table 1: Structures and Physicochemical Properties of Key Isomers

Isomer NameStructurePredicted Boiling Point (°C)Predicted Molar Refractivity
4-Bromo-2-chloro-3-fluoroacetophenone275.4 ± 35.050.3 ± 0.3
2-Bromo-4-chloro-3-fluoroacetophenone275.4 ± 35.050.3 ± 0.3
4-Bromo-3-chloro-2-fluoroacetophenone275.4 ± 35.050.3 ± 0.3

The subtle yet significant differences in the electronic and steric environments of these isomers necessitate a multi-faceted analytical approach for their conclusive identification.

Analytical Methodologies for Isomer Differentiation

The unambiguous identification of each isomer is critical for quality control in synthesis and for understanding its specific biological effects. A combination of spectroscopic techniques provides the necessary level of detail for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of these isomers. The chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, which is directly influenced by the positions of the electronegative halogen substituents.

3.1.1. ¹H NMR Spectroscopy: A Fingerprint of Proton Environments

The aromatic region of the ¹H NMR spectrum (typically 7.0-8.5 ppm) will exhibit distinct splitting patterns for each isomer due to spin-spin coupling between the aromatic protons and with the fluorine atom.

  • 4-Bromo-2-chloro-3-fluoroacetophenone: We would expect to see two aromatic protons. The proton at C5 will likely appear as a doublet of doublets due to coupling with the proton at C6 and the fluorine at C3. The proton at C6 will likely appear as a doublet.

  • 2-Bromo-4-chloro-3-fluoroacetophenone: This isomer will also show two aromatic protons. The proton at C5 will be a doublet of doublets (coupling to the proton at C6 and the fluorine at C3), and the proton at C6 will be a doublet. The chemical shifts will differ from the previous isomer due to the different positions of the bromine and chlorine atoms.

  • 4-Bromo-3-chloro-2-fluoroacetophenone: Similarly, two aromatic protons are present. The proton at C5 will likely be a doublet of doublets (coupling to the proton at C6 and the fluorine at C2), and the proton at C6 will be a doublet.

The methyl protons of the acetyl group will appear as a singlet in all isomers, typically in the range of 2.5-2.7 ppm.

3.1.2. ¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides information about all the carbon atoms in the molecule. The chemical shifts of the aromatic carbons are particularly informative for distinguishing isomers. The carbon directly attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a key diagnostic feature.

Table 2: Predicted ¹³C NMR Chemical Shifts (ppm) for Aromatic Carbons

Carbon Position4-Bromo-2-chloro-3-fluoroacetophenone2-Bromo-4-chloro-3-fluoroacetophenone4-Bromo-3-chloro-2-fluoroacetophenone
C1 (C-Ac)~135~136~134
C2129 (d, J10 Hz)120 (d, J15 Hz)155 (d, J250 Hz)
C3158 (d, J255 Hz)157 (d, J255 Hz)125 (d, J10 Hz)
C4118 (d, J20 Hz)128 (d, J5 Hz)120 (d, J20 Hz)
C5~130~129~133
C6~125~126~128
C=O~195~194~193
CH₃~26~26~26

Note: These are predicted values. Actual chemical shifts and coupling constants (J) can vary based on the solvent and other experimental conditions. The 'd' indicates a doublet due to C-F coupling.

The most downfield aromatic signal with a very large coupling constant will correspond to the carbon directly bonded to fluorine. The pattern of other chemical shifts and smaller C-F coupling constants will be unique to each isomer.

NMR_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample Isomer Sample Dissolve Dissolve in CDCl₃ Sample->Dissolve NMR_Tube Transfer to NMR Tube Dissolve->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_NMR Acquire ¹H NMR Spectrometer->H1_NMR C13_NMR Acquire ¹³C NMR Spectrometer->C13_NMR Process_Spectra Process Spectra H1_NMR->Process_Spectra C13_NMR->Process_Spectra Analyze_H1 Analyze ¹H Shifts & Coupling Process_Spectra->Analyze_H1 Analyze_C13 Analyze ¹³C Shifts & C-F Coupling Process_Spectra->Analyze_C13 Structure_Elucidation Elucidate Isomer Structure Analyze_H1->Structure_Elucidation Analyze_C13->Structure_Elucidation

Infrared (IR) Spectroscopy

While IR spectroscopy may not be sufficient on its own to differentiate the isomers, it provides valuable information about the functional groups present. The most prominent feature will be the strong carbonyl (C=O) stretching vibration. For aryl ketones, this band typically appears in the range of 1680-1700 cm⁻¹.[5] The exact position of this band can be subtly influenced by the electronic effects of the halogen substituents.[6][7] Generally, electron-withdrawing groups tend to increase the C=O stretching frequency.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. All isomers of bromo-chloro-fluoro-acetophenone will have the same molecular weight. However, the fragmentation patterns observed in the mass spectrum can provide clues to the substitution pattern.

The most characteristic feature will be the isotopic pattern of the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This will result in a complex cluster of peaks for the molecular ion and any fragments containing these halogens.

Common fragmentation pathways for acetophenones include:

  • Alpha-cleavage: Loss of the methyl radical (•CH₃) to form a stable benzoyl cation.

  • Loss of the acetyl group: Cleavage of the bond between the carbonyl carbon and the aromatic ring.

  • Loss of halogens: Sequential or concerted loss of halogen atoms.

The relative abundances of these fragment ions may differ between the isomers due to the influence of the substituent positions on bond strengths and ion stabilities.

MS_Fragmentation_Pathway M Molecular Ion (M⁺˙) M_minus_CH3 [M - CH₃]⁺ M->M_minus_CH3 - •CH₃ (α-cleavage) M_minus_Ac [M - C₂H₃O]⁺ M->M_minus_Ac - •C₂H₃O M_minus_Br [M - Br]⁺ M->M_minus_Br - •Br M_minus_Cl [M - Cl]⁺ M->M_minus_Cl - •Cl

Synthetic Strategies

The synthesis of these trisubstituted acetophenones can be approached through several established organic reactions. The choice of strategy will depend on the availability of starting materials and the desired regioselectivity.

Friedel-Crafts Acylation

The most direct route to these compounds is the Friedel-Crafts acylation of a corresponding trisubstituted benzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[8][9][10][11]

Proposed Synthesis of 4-Bromo-2-chloro-3-fluoroacetophenone:

This would involve the Friedel-Crafts acylation of 1-bromo-3-chloro-2-fluorobenzene. The directing effects of the substituents need to be considered. The fluorine is ortho, para-directing, the chlorine is ortho, para-directing, and the bromine is ortho, para-directing. The acetyl group will preferentially add to the position that is most activated and least sterically hindered. In this case, the C4 position is para to the fluorine and ortho to the chlorine, making it a likely site for acylation.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

  • To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane at 0 °C, add acetyl chloride (1.1 eq.) dropwise.

  • After stirring for 15 minutes, add the substituted halobenzene (1.0 eq.) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.[8]

Friedel_Crafts_Acylation Reactants {1-Bromo-3-chloro-2-fluorobenzene + Acetyl Chloride | AlCl₃, CH₂Cl₂} Product {4-Bromo-2-chloro-3-fluoroacetophenone} Reactants->Product Electrophilic Aromatic Substitution

Applications in Drug Discovery and Development

Halogenated acetophenones are valuable building blocks for the synthesis of a wide range of pharmacologically active compounds. The specific substitution pattern of 4-bromo-2-chloro-3-fluoroacetophenone and its isomers can be leveraged to develop compounds with tailored biological activities.

  • Kinase Inhibitors: The acetophenone scaffold can be elaborated into various heterocyclic systems that are known to interact with the ATP-binding site of kinases. The halogen substituents can form specific interactions, such as halogen bonds, with the protein, enhancing binding affinity and selectivity.[4]

  • Antimicrobial Agents: Chalcones, synthesized from acetophenones, have shown promising activity against a variety of bacteria and fungi. The lipophilicity conferred by the halogen atoms can improve the ability of these compounds to penetrate microbial cell membranes.[12]

  • Anti-inflammatory Drugs: Substituted acetophenones are precursors to compounds that can modulate inflammatory pathways. For instance, they can be used to synthesize inhibitors of enzymes involved in the inflammatory response.[6]

The different spatial arrangements of the halogens in the isomers will lead to distinct interactions with target proteins, resulting in variations in their biological activity profiles. This highlights the importance of being able to synthesize and characterize each isomer individually.

Conclusion

4-Bromo-2-chloro-3-fluoroacetophenone and its positional isomers are a fascinating class of molecules with significant potential in synthetic and medicinal chemistry. Their structural differentiation, while challenging, can be reliably achieved through a combination of modern spectroscopic techniques, with NMR spectroscopy being the most definitive tool. The synthetic routes, primarily based on Friedel-Crafts acylation, offer a viable path to these valuable building blocks. A thorough understanding of the unique properties of each isomer is paramount for harnessing their full potential in the development of novel therapeutic agents. This guide provides the foundational knowledge and practical insights necessary for researchers to confidently work with and innovate using these versatile chemical entities.

References

  • THE INFRARED CARBONYL STRETCHING BANDS OF RING SUBSTITUTED ACETOPHENONES. Canadian Science Publishing.
  • The Multifaceted Biological Activities of Halogenated Acetophenone Deriv
  • The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones.
  • INFRARED SPECTROSCOPY. St.
  • Biological Significance of Some Substituted Novel Chalcones of 4- Bromoaacetophenone. Journal of Chemical and Pharmaceutical Research.
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  • EAS Reactions (3)
  • Natural-derived acetophenones: chemistry and pharmacological activities. SpringerLink.
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  • Halogenated ligands and their interactions with amino acids: Implications for structure–activity and structure–toxicity relationships.
  • Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. The Royal Society of Chemistry.
  • 2-Bromo-4'-fluoroacetophenone - Optional[1H NMR] - Chemical Shifts. SpectraBase.
  • An In-depth Technical Guide to the ¹H and ¹³C NMR Characterization of 2',3'-Difluoro-4'-methylacetophenone. Benchchem.
  • Predict 13C carbon NMR spectra. nmrdb.org.
  • The Friedel-Crafts Acylation.
  • 4-Chloro-2'-bromoacetophenone(536-38-9) 13C NMR spectrum. ChemicalBook.
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  • Predict all NMR spectra. nmrdb.org.
  • Friedel-Crafts Acyl
  • ¹H NMR spectra of 2-bromo-4'-chloroacetophenone.
  • 13.12: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts.
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  • PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. The University of Liverpool Repository.
  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use.
  • Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.
  • Structural investigation of interactions between halogenated flavonoids and the lipid membrane along with their role as cytotoxic agents.
  • Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Stack Exchange.
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  • 108 Problem Solving Predicting NMR Spectra of Molecule. YouTube.
  • A Facile, Efficient and Eco-Friendly Synthesis of α-Bromoacetophenones Using Ultrasound. Asian Journal of Organic & Medicinal Chemistry.
  • Structure Activity Rel
  • Ruthenium hydroxycyclopentadienyl N-heterocyclic carbene complexes as transfer hydrogenation catalysts. The Royal Society of Chemistry.
  • How can 2-BROMO-3'-CHLORO-4'-FLUOROACETOPHENONE be prepared and used in pharmaceutical synthesis?. Guidechem.
  • 3′-Bromo-4′-fluoroacetophenone. Ossila.

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 4-Bromo-2-chloro-3-fluoroacetophenone

Introduction: The Strategic Importance of Substituted Acetophenones in Kinase Inhibitor Scaffolding Protein kinases, as central regulators of cellular signaling, represent a paramount class of drug targets, particularly...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Substituted Acetophenones in Kinase Inhibitor Scaffolding

Protein kinases, as central regulators of cellular signaling, represent a paramount class of drug targets, particularly in oncology.[1][2][3] The development of small molecule kinase inhibitors has revolutionized targeted therapy, with a significant number of approved drugs targeting the ATP-binding site of these enzymes.[2][3][4] The design of these inhibitors often revolves around a heterocyclic core that can mimic the purine of ATP and form crucial hydrogen bonds with the kinase hinge region.[1][5] Acetophenone derivatives, with their versatile keto-group and substituted aromatic ring, serve as invaluable starting materials for the construction of these heterocyclic scaffolds.[6][7][8]

This guide focuses on the synthetic utility of 4-Bromo-2-chloro-3-fluoroacetophenone , a polyhalogenated acetophenone, as a strategic starting block for novel kinase inhibitors. The unique arrangement of its substituents—a bromine atom amenable to cross-coupling reactions, a carbonyl group for cyclization, and chloro and fluoro groups to modulate physicochemical properties and potential halogen bonding interactions—offers a rich platform for chemical exploration.[9][10][11] We will present a series of detailed protocols for the transformation of this starting material into key heterocyclic cores, such as pyrazoles and pyrimidines, which are prevalent in clinically relevant kinase inhibitors.

Strategic Overview: A Multi-pronged Approach to Kinase Inhibitor Scaffolds

Our synthetic strategy leverages the distinct reactivity of the functional groups on 4-Bromo-2-chloro-3-fluoroacetophenone. The workflow is designed to first construct a core heterocyclic system via reactions involving the acetyl group, followed by diversification through palladium-catalyzed cross-coupling at the bromine-substituted position.

DOT Diagram: Overall Synthetic Strategy

G A 4-Bromo-2-chloro-3-fluoroacetophenone B Heterocycle Formation (e.g., Pyrazole Synthesis) A->B C Core Heterocyclic Intermediate B->C D Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) C->D E Library of Functionalized Kinase Inhibitor Candidates D->E

Caption: A generalized workflow for the synthesis of kinase inhibitors.

Part 1: Synthesis of a Substituted Pyrazole Core

The pyrazole moiety is a well-established scaffold in a multitude of kinase inhibitors, prized for its ability to engage in key interactions within the ATP-binding pocket.[12][13] We propose a two-step synthesis of a pyrazole core from 4-Bromo-2-chloro-3-fluoroacetophenone, proceeding through an enaminone intermediate.[14]

Protocol 1.1: Synthesis of the Enaminone Intermediate

This step involves the condensation of the starting acetophenone with dimethylformamide dimethyl acetal (DMF-DMA) to form a reactive enaminone.

Materials:

  • 4-Bromo-2-chloro-3-fluoroacetophenone

  • Dimethylformamide dimethyl acetal (DMF-DMA)

  • Anhydrous Toluene

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • In a round-bottom flask, dissolve 4-Bromo-2-chloro-3-fluoroacetophenone (1.0 eq) in anhydrous toluene.

  • Add DMF-DMA (2.0 eq) to the solution.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude enaminone, which can be used in the next step without further purification.

Protocol 1.2: Cyclization to the Pyrazole Scaffold

The enaminone intermediate readily undergoes cyclization with hydrazine to form the desired pyrazole ring.

Materials:

  • Crude enaminone from Protocol 1.1

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • Dissolve the crude enaminone (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.2 eq) dropwise to the solution.

  • Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry to obtain the crude pyrazole product.

  • The crude product can be purified by recrystallization or column chromatography.

Reaction Stage Key Reagents Typical Conditions Expected Outcome
Enaminone Formation DMF-DMAToluene, Reflux, 4-6hHigh conversion to the enaminone intermediate.
Pyrazole Cyclization Hydrazine HydrateEthanol, Reflux, 2-4hFormation of the substituted pyrazole scaffold.

Part 2: Diversification via Palladium-Catalyzed Cross-Coupling

With the core heterocyclic scaffold in hand, the next phase involves introducing diversity by leveraging the reactive bromine atom. Palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations are powerful tools for this purpose.[15][16][17][18]

DOT Diagram: Palladium-Catalyzed Cross-Coupling Reactions

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Buchwald-Hartwig Amination A Pyrazole-Br + R-B(OH)2 B Pd Catalyst, Base A->B C Pyrazole-R B->C D Pyrazole-Br + R-NH2 E Pd Catalyst, Base, Ligand D->E F Pyrazole-NHR E->F

Caption: Key cross-coupling reactions for scaffold diversification.

Protocol 2.1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyrazole core and a variety of aryl or heteroaryl boronic acids.[16][19][20]

Materials:

  • Substituted pyrazole from Protocol 1.2

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/water)

  • Schlenk flask and inert gas line (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the pyrazole (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture (typically 80-100 °C) and stir for 4-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2.2: Buchwald-Hartwig Amination

This reaction is a powerful method for forming a carbon-nitrogen bond, allowing the introduction of various amine functionalities.[15][21][22]

Materials:

  • Substituted pyrazole from Protocol 1.2

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., XPhos)

  • Base (e.g., NaOtBu)

  • Anhydrous Toluene

  • Glovebox or Schlenk line techniques

Procedure:

  • In a glovebox or under an inert atmosphere, add the pyrazole (1.0 eq), palladium catalyst (0.02 eq), ligand (0.04 eq), and base (1.4 eq) to a Schlenk tube.

  • Add anhydrous toluene, followed by the amine (1.2 eq).

  • Seal the tube and heat the reaction mixture (typically 90-110 °C) for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • After cooling, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Coupling Reaction Key Reagents Catalyst System Bond Formed
Suzuki-Miyaura Arylboronic acid, BasePd(PPh₃)₄C-C
Buchwald-Hartwig Amine, BasePd₂(dba)₃, XPhosC-N

Part 3: Alternative Scaffold Synthesis - The Gewald Reaction

For the synthesis of thiophene-based kinase inhibitors, the Gewald reaction offers a direct, multi-component approach to highly substituted 2-aminothiophenes.[9][23][24]

Protocol 3.1: One-Pot Synthesis of a 2-Aminothiophene Derivative

This protocol describes the condensation of 4-Bromo-2-chloro-3-fluoroacetophenone with an activated nitrile and elemental sulfur.[23][24][25]

Materials:

  • 4-Bromo-2-chloro-3-fluoroacetophenone

  • Malononitrile or Ethyl cyanoacetate

  • Elemental Sulfur

  • Base (e.g., Morpholine or Triethylamine)

  • Ethanol

  • Round-bottom flask with reflux condenser

Procedure:

  • In a round-bottom flask, suspend 4-Bromo-2-chloro-3-fluoroacetophenone (1.0 eq), the activated nitrile (1.0 eq), and elemental sulfur (1.1 eq) in ethanol.

  • Add the base (1.5 eq) and stir the mixture at room temperature for 30 minutes.

  • Heat the reaction to reflux for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry.

  • Purify the crude product by recrystallization.

Conclusion and Future Directions

The protocols outlined in this application note demonstrate the synthetic tractability of 4-Bromo-2-chloro-3-fluoroacetophenone as a versatile starting material for the generation of diverse heterocyclic scaffolds relevant to kinase inhibitor design. The strategic combination of classical heterocyclic synthesis with modern cross-coupling methodologies allows for the rapid assembly of compound libraries for biological screening. Future work will focus on the biological evaluation of these novel compounds against a panel of cancer-relevant kinases to establish structure-activity relationships and identify promising lead candidates for further optimization.

References

  • A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. MDPI. Available at: [Link]

  • Hantzsch pyridine synthesis - Wikipedia. Available at: [Link]

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry - GalChimia. Available at: [Link]

  • Recent Advances in Pyrimidine-Based Drugs - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Gewald reaction - Wikipedia. Available at: [Link]

  • The role of halogen bonding in inhibitor recognition and binding by protein kinases. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC. National Center for Biotechnology Information. Available at: [Link]

  • New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Learning from the Hantzsch synthesis. ACS Publications. Available at: [Link]

  • Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. ACS Publications. Available at: [Link]

  • Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Scilit. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors - MDPI. Available at: [Link]

  • Hantzsch Pyridine Synthesis | PDF - Scribd. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Available at: [Link]

  • Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Acetophenone, 3-bromo - Organic Syntheses Procedure. Available at: [Link]

  • BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS - Rasayan. Rasayan Journal of Chemistry. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Recent advances in the application of acetophenone in heterocyclic compounds synthesis. SpringerLink. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates with TMS-Arylalkynes - ResearchGate. Available at: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]

  • Recent advances in the application of acetophenone in heterocyclic compounds synthesis. ResearchGate. Available at: [Link]

  • Design and Synthesis of Small Molecule Kinase Inhibitors - MDPI. Available at: [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. Available at: [Link]

  • The Impact of Fluorine and Bromine on the Reactivity of 2-Bromo-4-fluoroacetophenone. Available at: [Link]

  • Larger Scale Photochemical Bromination of Toluene, 1-Methylnaphthalene and Acetophenone in Aqueous Biphasic System and Applications of the Crude Products in Synthesis - SCIRP. Scientific Research Publishing. Available at: [Link]

  • Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC. National Center for Biotechnology Information. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. MDPI. Available at: [Link]

  • Catalytic aza-Nazarov cyclization reactions to access α-methylene-γ-lactam heterocycles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. Available at: [Link]

  • Synthesis and biological evaluation of linear thiazolo[4,5-g] and [5,4-g]quinazolines, analogues of V-shaped DYRK1A inhibitors EHT1610 and FC162. - Sciforum : Event management platform. Available at: [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction - Fisher Scientific. Available at: [Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design - BIOCEV. Available at: [Link]

Sources

Application

Suzuki coupling conditions for 4-Bromo-2-chloro-3-fluoroacetophenone

Technical Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 4-Bromo-2-chloro-3-fluoroacetophenone Executive Summary This guide details the optimized protocols for the chemoselective Suzuki-Miyaura cross-c...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 4-Bromo-2-chloro-3-fluoroacetophenone

Executive Summary

This guide details the optimized protocols for the chemoselective Suzuki-Miyaura cross-coupling of 4-Bromo-2-chloro-3-fluoroacetophenone . This substrate presents a unique "triad of challenges" for medicinal chemists:

  • Chemoselectivity: Differentiating between the highly reactive C-Br bond and the potentially reactive C-Cl bond.

  • Steric/Electronic Modulation: The ortho-fluoro substituent at C3 electronically deactivates the C-Br site while imposing mild steric strain.

  • Base Sensitivity: The acetophenone moiety contains acidic

    
    -protons (
    
    
    
    ), making the substrate prone to aldol condensation or enolization side reactions under harsh basic conditions.

This protocol leverages the bond dissociation energy (BDE) hierarchy (


) and specific ligand-controlled kinetics to achieve exclusive C4-arylation while preserving the C2-chloro handle for subsequent diversification.

Mechanistic Insight & Strategy

The Selectivity Hierarchy

Success relies on exploiting the rates of Oxidative Addition (OA). The palladium catalyst must insert into the C-Br bond (


) in preference to the C-Cl bond (

).
  • Activation: The acetyl group at C1 is para to the bromine. Through resonance (

    
     effect), it decreases electron density at C4, accelerating OA at the C-Br bond.
    
  • Deactivation/Protection: The C2-chlorine is ortho to the bulky acetyl group. This steric shielding, combined with the stronger C-Cl bond, renders the C2 position kinetically inert under controlled conditions.

  • The Fluorine Factor: The C3-fluorine is ortho to the reactive bromine. While fluorine is small (

    
    ), its high electronegativity pulls density from the ring (
    
    
    
    -withdrawing), which actually aids OA at C4, provided the catalyst is electron-rich enough to initiate the cycle.
Catalyst & Ligand Selection
  • Standard Recommendation:

    
     . The bidentate dppf ligand has a large bite angle, which favors reductive elimination of the biaryl product and suppresses 
    
    
    
    -hydride elimination or dehalogenation pathways.
  • High-Performance Alternative: XPhos Pd G2 . For sterically hindered boronic acids, the Buchwald dialkylbiaryl phosphine (XPhos) provides a bulky, electron-rich environment that facilitates OA into the ortho-fluorinated C-Br bond while preventing catalyst poisoning.

Experimental Protocols

Method A: The "Golden Standard" (Robust & Scalable)

Best for: Standard aryl boronic acids, scale-up, and cost-efficiency.

Reagents:

  • Substrate: 4-Bromo-2-chloro-3-fluoroacetophenone (

    
    )
    
  • Boronic Acid:

    
     (
    
    
    
    )
  • Catalyst:

    
     (
    
    
    
    )
  • Base:

    
     (
    
    
    
    ) — Cesium is preferred over Potassium for better solubility in organic/aqueous mixtures.
  • Solvent: 1,4-Dioxane / Water (

    
    )
    

Step-by-Step Protocol:

  • Setup: Charge a reaction vial or round-bottom flask with the substrate (

    
    ), aryl boronic acid (
    
    
    
    ), and
    
    
    (
    
    
    ).
  • Inertion: Cap the vessel and cycle vacuum/nitrogen (

    
    ) to remove oxygen.
    
  • Solvent Addition: Add degassed 1,4-Dioxane (

    
    ) and Water (
    
    
    
    ) via syringe.
  • Catalyst Addition: Briefly remove the septum (under positive

    
     flow) to add 
    
    
    
    (
    
    
    ), or add it as a stock solution.
  • Reaction: Heat the mixture to

    
      for 4–6 hours.
    
    • Note: Monitor via LC-MS.[1] The product should appear as the major peak; the des-bromo byproduct should be

      
      .
      
  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc).

Method B: High-Complexity Coupling (Sterically Demanding)

Best for: Ortho-substituted boronic acids or when Method A yields <50%.

Reagents:

  • Catalyst: XPhos Pd G2 (

    
    )
    
  • Base:

    
     (
    
    
    
    ) — Milder base prevents acetyl enolization.
  • Solvent: THF / Water (

    
    )
    
  • Temperature:

    
     (Milder temperature due to higher catalyst activity).
    

Data Summary & Troubleshooting

Table 1: Optimization Parameters

ParameterRecommendationRationale
Solvent Dioxane/

(4:1)
Ensures solubility of both lipophilic aryl halide and inorganic base.
Base

or

Carbonates/Phosphates are non-nucleophilic, preventing attack on the ketone. Avoid

/

.
Temp

Sufficient for C-Br activation; too low (

) may stall; too high (

) risks C-Cl activation.
Time 4 - 8 HoursExtended times (>12h) increase risk of protodeboronation of the boronic acid.

Troubleshooting Guide:

  • Issue: Significant starting material remains.

    • Fix: Switch to Method B (XPhos Pd G2). The ortho-F might be hindering the approach of the standard Pd-dppf complex.

  • Issue: Dehalogenation (Product mass minus Br, replaced by H).

    • Fix: Lower temperature to

      
       and ensure solvent is rigorously degassed. Oxygen promotes homocoupling and dehalogenation pathways.
      
  • Issue: Coupling at C-Cl (Bis-arylation).

    • Fix: Reduce catalyst loading to

      
       and strictly control temperature (do not exceed 
      
      
      
      ). Ensure stoichiometry of boronic acid is not
      
      
      .

Visualizations

Figure 1: Chemoselectivity & Reaction Scheme

This diagram illustrates the preferential activation of the C-Br bond over C-Cl and C-F.

ReactionScheme Substrate 4-Bromo-2-chloro- 3-fluoroacetophenone Reagents Ar-B(OH)2 Pd(dppf)Cl2 Cs2CO3, 85°C Product 4-Aryl-2-chloro- 3-fluoroacetophenone (Major Product) Substrate->Product Selective C-Br Coupling Byproduct Bis-coupled or Dehalogenated (Trace) Substrate->Byproduct Over-reaction (Avoidable)

Caption: Selective C-Br coupling occurs due to lower BDE and para-activation, preserving the C-Cl bond.

Figure 2: Experimental Workflow

Step-by-step logic flow for executing the protocol.

Workflow Start Start: Weigh Reagents (Substrate, Boronic Acid, Base) Inert Inert Atmosphere Generation (Vac/N2 Cycles x3) Start->Inert Solvent Add Degassed Solvent (Dioxane/Water 4:1) Inert->Solvent CatAdd Add Pd Catalyst (Pd(dppf)Cl2 or XPhos G2) Solvent->CatAdd Heat Heat to 85°C (Monitor LCMS at 2h, 4h) CatAdd->Heat Check Conversion > 95%? Heat->Check Workup Workup: EtOAc/Water Ext. Dry Na2SO4 Check->Workup Yes Trouble Add Catalyst (1 mol%) Extend Time 2h Check->Trouble No Purify Flash Chromatography (Isolate Product) Workup->Purify Trouble->Heat

Caption: Decision-tree workflow ensuring high conversion and purity.

References

  • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473. Link

  • BenchChem. (2025). "Application Notes and Protocols for Suzuki Coupling Reactions." BenchChem Technical Library. Link

  • Organic Chemistry Portal. "Suzuki Coupling - Mechanism and Conditions." Link

Disclaimer: This protocol is for research purposes only. Always consult the Safety Data Sheet (SDS) for 4-Bromo-2-chloro-3-fluoroacetophenone before handling.

Sources

Method

Reduction of 4-Bromo-2-chloro-3-fluoroacetophenone to chiral alcohols

Application Note: Asymmetric Reduction of 4-Bromo-2-chloro-3-fluoroacetophenone Chiral Alcohol[1] Part 1: Executive Summary & Strategic Overview Objective: This guide details the protocols for the asymmetric reduction of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Asymmetric Reduction of 4-Bromo-2-chloro-3-fluoroacetophenone


 Chiral Alcohol[1]

Part 1: Executive Summary & Strategic Overview

Objective: This guide details the protocols for the asymmetric reduction of 4-Bromo-2-chloro-3-fluoroacetophenone to its corresponding chiral alcohol, 1-(4-bromo-2-chloro-3-fluorophenyl)ethanol .[1] This intermediate is a highly functionalized building block, critical in the synthesis of next-generation azole antifungals and oncology targets where the specific halogen pattern (2-Cl, 3-F, 4-Br) modulates metabolic stability and binding affinity.[1][2]

The Challenge: The substrate presents a significant "Steric-Electronic Conflict":

  • Steric Hindrance: The ortho-chloro substituent (C2) forces the carbonyl group out of coplanarity with the phenyl ring, significantly retarding nucleophilic attack compared to unsubstituted acetophenones.[2]

  • Electronic Deactivation: The electron-withdrawing nature of the fluorine (C3) and bromine (C4) atoms alters the Lewis basicity of the carbonyl oxygen, affecting catalyst binding.[2]

Recommended Approaches: We present two validated pathways. Method A (Biocatalysis) is the gold standard for pharmaceutical purity (>99% ee).[2] Method B (Transfer Hydrogenation) is the robust chemical alternative for rapid scale-up without enzyme sourcing lead times.[1]

Part 2: Chemical Reaction & Mechanism

Reaction Scheme:

ReactionScheme Substrate 4-Bromo-2-chloro-3-fluoroacetophenone (CAS: 1898158-31-0) Product Chiral Alcohol (R)- or (S)-1-(4-bromo-2-chloro-3-fluorophenyl)ethanol Substrate->Product Biocatalysis (KRED/NADPH) OR Ru-TsDPEN (Transfer Hydrog.)

Caption: Transformation of the prochiral ketone to the chiral alcohol. The 2-Cl steric bulk dictates the kinetic trajectory.[1]

Part 3: Method A - Biocatalytic Reduction (The Gold Standard)

Principle: Engineered Ketoreductases (KREDs) or Carbonyl Reductases (CRs) are used.[2] The enzyme creates a chiral pocket that accommodates the bulky ortho-chloro group, delivering a hydride from NADPH to the si- or re-face of the ketone with near-perfect selectivity.[1]

Materials:

  • Enzyme: KRED Screening Kit (e.g., Codexis KRED-P1/P2 panels or Daicel E series).[2] Note: Wild-type ADH often fails with ortho-chloro substrates; engineered variants are required.[1]

  • Cofactor: NADP+ / NADPH.

  • Recycling System: Glucose Dehydrogenase (GDH) + Glucose (to regenerate NADPH).[2]

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

  • Solvent: Isopropanol (IPA) or DMSO (as co-solvent).[2]

Protocol:

  • Buffer Preparation: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO₄ (cofactor stabilizer).[2]

  • Substrate Solution: Dissolve 50 mg of 4-Bromo-2-chloro-3-fluoroacetophenone in 0.5 mL DMSO.

  • Recycling Mix: In the main reaction vessel, dissolve:

    • 200 mg Glucose.

    • 5 mg NADP+.

    • 2 mg GDH (Glucose Dehydrogenase).[2]

  • Reaction Initiation:

    • Add 5 mg of the selected KRED enzyme to the buffer.

    • Add the substrate solution dropwise to the enzyme/buffer mix.

    • Critical Step: The final DMSO concentration should not exceed 10-15% v/v to prevent enzyme denaturation.[1]

  • Incubation: Stir gently (orbitally) at 30°C for 24 hours. Monitor pH and adjust to 7.0 with 1M NaOH if necessary (gluconic acid byproduct lowers pH).[2]

  • Work-up:

    • Extract twice with Ethyl Acetate (EtOAc).[2]

    • Dry organic layer over Na₂SO₄ and concentrate.

Data Interpretation (Screening):

Enzyme Variant Conv. (%) ee (%) Configuration Notes
KRED-A (Wild Type) <5% N/A N/A Sterically blocked by 2-Cl
KRED-Eng-101 98% >99% (R) Excellent fit

| KRED-Eng-102 | 95% | >99% | (S) | Excellent fit |[1]

Part 4: Method B - Asymmetric Transfer Hydrogenation (ATH)

Principle: Noyori-type Ru(II) catalysts utilizing chiral diamine ligands (TsDPEN) effect the reduction using Formic Acid or Isopropanol as the hydrogen source.[2] This method is less sensitive to the "ortho-effect" than borane reductions.[1]

Materials:

  • Catalyst: RuCl(p-cymene)[(R,R)-TsDPEN] (for S-alcohol) or [(S,S)-TsDPEN] (for R-alcohol).[1][2]

  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).[2]

  • Solvent: Dichloromethane (DCM) or neat reaction.[2]

Protocol:

  • Catalyst Prep: In a Schlenk flask under Nitrogen, dissolve RuCl(p-cymene)[(R,R)-TsDPEN] (1 mol% relative to substrate) in 2 mL dry DCM.[2]

  • Substrate Addition: Add 1.0 g (3.98 mmol) of 4-Bromo-2-chloro-3-fluoroacetophenone .

  • H-Source Addition: Slowly add 2.0 mL of Formic Acid/TEA (5:2) mixture. Caution: Exothermic.

  • Reaction: Stir at 25-30°C.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1).[2] The ortho-chloro group may extend reaction time to 12-16 hours (vs. 2-4h for unsubstituted acetophenone).[1]

  • Quench: Add water (10 mL) and extract with DCM.

  • Purification: Silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).

Part 5: Analytical & Quality Control

Self-Validating Analytics: To ensure the protocol worked, you must verify both chemical purity and optical purity.

1. HPLC Method (Chiral):

  • Column: Chiralcel OD-H or AD-H (Daicel), 4.6 x 250 mm.[1][2]

  • Mobile Phase: Hexane : Isopropanol (95 : 5).[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (Aromatic) and 220 nm.[2]

  • Expected Results:

    • (S)-Enantiomer: ~8.5 min (illustrative).[2]

    • (R)-Enantiomer: ~10.2 min (illustrative).[2]

    • Ketone Substrate: ~6.0 min.

2. NMR Validation:

  • 19F-NMR: The fluorine signal at C3 is highly sensitive to the chiral environment of the adjacent alcohol. In the presence of a chiral shift reagent (e.g., Eu(hfc)₃), the racemic alcohol will split into two distinct F-peaks, while the pure product will show a singlet.[2]

Part 6: Process Flowchart

ProcessFlow Start Start: 4-Bromo-2-chloro-3-fluoroacetophenone Decision Select Method Start->Decision Bio Method A: Biocatalysis (High Selectivity) Decision->Bio Pharma Spec Chem Method B: Ru-ATH (Scalability) Decision->Chem Bulk Intermed. Screen Screen KRED Library (24-well plate) Bio->Screen CatPrep Catalyst Prep Ru-TsDPEN + FA/TEA Chem->CatPrep ScaleBio Scale-up (100g) Phosphate Buffer/IPA Screen->ScaleBio QC QC: Chiral HPLC & 19F-NMR ScaleBio->QC ReactChem Reaction (16h, 30°C) CatPrep->ReactChem ReactChem->QC Final Final Product: >99% ee Alcohol QC->Final

Caption: Decision matrix for selecting the reduction pathway based on scale and purity requirements.

References

  • Substrate Identification: 4-Bromo-2-chloro-3-fluoroacetophenone (CAS 1898158-31-0).[1][3][4][5] Available from Apollo Scientific and BLD Pharm.

  • General Protocol for Ortho-Halo Acetophenones: Romano, D., et al. "Enzymatic reduction of acetophenone derivatives...[2] electronic and steric effects."[6][7][8] Organic & Biomolecular Chemistry, 2016, 14, 3404-3408.[2][6]

  • Noyori Reduction Methodology: Ohkuma, T., et al. "Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones."[2] Journal of the American Chemical Society, 1998, 120, 13529.[2]

  • Codexis Biocatalysis Kits: "Ketoreductase (KRED) Screening Kits." Codexis, Inc. Technical Documentation.

Sources

Application

Precision Amination: Advanced Buchwald-Hartwig Protocols for Aryl Bromides

Introduction: Beyond the "Mix and Pray" Approach The Buchwald-Hartwig amination has transcended its origins to become the premier method for constructing C–N bonds in drug discovery. However, reproducibility remains a ch...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the "Mix and Pray" Approach

The Buchwald-Hartwig amination has transcended its origins to become the premier method for constructing C–N bonds in drug discovery. However, reproducibility remains a challenge. "Standard" conditions often fail on complex heterocycles or highly functionalized aryl bromides due to catalyst deactivation, competitive


-hydride elimination, or inhibitory chelation.

This guide moves beyond generic procedures. It focuses on Third- and Fourth-Generation (G3/G4) Palladacycle Precatalysts , which eliminate the variability of in situ catalyst activation. We present a mechanistically grounded, self-validating workflow designed to ensure success with high-value aryl bromide intermediates.

Mechanistic Insight: The G4 Advantage

The success of a Buchwald-Hartwig reaction hinges on the stability of the active Pd(0) species and the rate of the oxidative addition/reductive elimination steps. Traditional methods using Pd


(dba)

or Pd(OAc)

require an induction period to generate the active L

Pd(0) species, often leading to inconsistent active catalyst loading.

The G4 Solution: G4 precatalysts (e.g., RuPhos Pd G4) contain the ligand and palladium in a precise 1:1 ratio with a labile methylamine linker. Upon deprotonation by the base, they rapidly and quantitatively release the active monoligated Pd(0) species, even at low temperatures.

Diagram 1: The G4 Precatalyst Activation & Catalytic Cycle

G4_Cycle Precat G4 Precatalyst (Air Stable Pd(II)) Activation Activation Step (Base-mediated) Precat->Activation + Base ActivePd Active Species [L-Pd(0)] Activation->ActivePd - Methylamine OxAdd Oxidative Addition (Ar-Pd(II)-Br) ActivePd->OxAdd + Ar-Br AmineBind Amine Binding & Deprotonation OxAdd->AmineBind + HNR2 / Base RedElim Reductive Elimination (C-N Bond Formation) AmineBind->RedElim Pd(II)-Amido Complex RedElim->ActivePd Regeneration Product Product (Ar-N-R) RedElim->Product

Caption: The G4 precatalyst cycle ensures rapid, quantitative generation of the active monoligated Pd(0) species, bypassing the induction period associated with Pd(OAc)2/Ligand mixtures.

Strategic Catalyst Selection (The "Brain")

Do not use the same conditions for every substrate. Match the ligand to the steric and electronic demands of your amine.

Table 1: Ligand Selection Matrix for Aryl Bromides
Substrate ClassRecommended LigandCatalyst SystemBase (Standard)Base (Sensitive)
Secondary Amines (Cyclic/Acyclic)RuPhos RuPhos Pd G4NaOtBuLHMDS / Cs

CO

Primary Amines (Aliphatic/Anilines)BrettPhos BrettPhos Pd G4NaOtBuLHMDS
Hindered Primary Amines (

-branched)
BrettPhos or VPhos BrettPhos Pd G4NaOtBuLHMDS
Amides / Carbamates tBuBrettPhos tBuBrettPhos Pd G3/G4K

PO

K

CO

Indoles / Pyrroles DavePhos DavePhos Pd G3NaOtBuLiHMDS
General / Unsure XPhos XPhos Pd G4NaOtBuK

PO

Expert Insight: For primary amines, BrettPhos is superior to RuPhos because it prevents the formation of the catalytic resting state that leads to diarylation (double addition). Conversely, RuPhos is optimized for secondary amines to prevent


-hydride elimination.

Experimental Protocols (The "Hands")

Protocol A: Secondary Amines (The "RuPhos Standard")

Best for: Morpholine, piperidine, N-methyl benzylamine coupling with aryl bromides.

Reagents:

  • Aryl Bromide (1.0 equiv)[1][2][3][4]

  • Secondary Amine (1.2 equiv)[2]

  • RuPhos Pd G4 (1–2 mol%)[5]

  • NaOtBu (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene (0.2 M concentration)

Step-by-Step Workflow:

  • Vessel Prep: Oven-dry a reaction vial (screw-cap with septum) or Schlenk tube. Cool under a stream of Argon/Nitrogen.

  • Solids Addition: Charge the vial with Aryl Bromide (if solid), RuPhos Pd G4, and NaOtBu.

    • Note: G4 catalysts are air-stable as solids. You can weigh them on the bench.

  • Inertion: Cap the vial and purge with Argon for 5 minutes (vacuum/backfill x3).

  • Liquids Addition: Add anhydrous solvent via syringe. Add the Amine (and Aryl Bromide if liquid) via syringe.

  • Activation: Stir at room temperature for 2 minutes. The solution should turn a clear amber/brown (indicating active catalyst release).

  • Reaction: Heat to 60–80 °C. Monitor by LCMS/TLC.

    • Time: Typically 1–4 hours.

  • Workup: Dilute with EtOAc, filter through a small pad of Celite/Silica to remove Pd, and concentrate.

Protocol B: Primary Amines (The "BrettPhos Selectivity")

Best for: Aniline, Benzylamine, Methylamine coupling. Prevents diarylation.

Reagents:

  • Aryl Bromide (1.0 equiv)[1][2][3][4]

  • Primary Amine (1.2 equiv)[6]

  • BrettPhos Pd G4 (1–3 mol%)

  • NaOtBu (1.4 equiv)[2][3]

  • Solvent: Anhydrous 1,4-Dioxane or Toluene

Critical Modification: For primary amines, the choice of base is critical. If the substrate contains esters, nitriles, or ketones, replace NaOtBu with LHMDS (2.0 equiv) to prevent base-mediated decomposition.

Step-by-Step Workflow:

  • Follow steps 1–3 from Protocol A.

  • Base Addition (LHMDS route): If using LHMDS (1M in THF), add it last after the solvent and amine to avoid degrading the aryl bromide before the catalyst is active.

  • Reaction: Heat to 80–100 °C. Primary amines often require slightly higher temperatures than secondary amines.

The Self-Validating System: In-Process Controls

A "self-validating" protocol includes checkpoints that tell you why a reaction failed, not just that it failed.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Reaction Check (1 Hour) Color Color Check Start->Color LCMS LCMS / TLC Start->LCMS Black Pitch Black / Precipitate Color->Black Pd Black formed Amber Clear Amber / Orange Color->Amber Catalyst Active NoConv SM Remaining No Product LCMS->NoConv Dehal Protodehalogenation (Ar-H formed) LCMS->Dehal Black_Action FAIL: Oxygen Leak or Bad Ligand Match. Restart with fresh inertion. Black->Black_Action NoConv_Action Inactive Catalyst. Increase Temp or Switch to XPhos. NoConv->NoConv_Action Dehal_Action Hydride Elimination. Switch Solvent (Dioxane) or Ligand (RuPhos). Dehal->Dehal_Action

Caption: Visual cues and LCMS data provide immediate feedback on reaction health. "Pd Black" indicates catalyst decomposition, usually due to oxygen ingress or insufficient ligand stabilization.

Validation Checklist:
  • The "Color Test": The reaction mixture should remain homogeneous and amber/red-brown. Rapid formation of a black precipitate (Pd black) indicates ligand dissociation and catalyst death. Correction: Re-purify reagents or switch to a more robust ligand (e.g., XPhos).

  • The "Protodehalogenation Monitor": If you observe the aryl bromide converting to the aryl hydride (Ar-Br ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     Ar-H), the reduction is outcompeting the amination. Correction:  This is often solvent-dependent.[7] Switch from THF to Toluene or Dioxane. Ensure the amine is dry.
    
  • Inhibition Check: If the reaction stalls at 50% conversion, add 10% more catalyst. If no further conversion occurs, the product itself may be chelating and poisoning the Pd. Correction: Use a higher catalyst loading initially or switch to a bulky ligand (tBuXPhos) that resists product inhibition.

References

  • Buchwald, S. L., et al. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides."[8] Journal of the American Chemical Society, 2008.[8]

  • Hartwig, J. F. "Evolution of a Fourth-Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008.

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.[9]

  • Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.

  • Ingoglia, B. T., et al. "Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide." Tetrahedron, 2019.

Sources

Method

Application Note: Chemoselective C4-Functionalization of 4-Bromo-2-chloro-3-fluoroacetophenone via Palladium-Catalyzed Cross-Coupling

Executive Summary & Strategic Utility In modern drug discovery and agrochemical development, densely functionalized polyhaloarenes serve as high-value building blocks. 4-Bromo-2-chloro-3-fluoroacetophenone (CAS: 1898158-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Utility

In modern drug discovery and agrochemical development, densely functionalized polyhaloarenes serve as high-value building blocks. 4-Bromo-2-chloro-3-fluoroacetophenone (CAS: 1898158-31-0) is a prime example of such a scaffold. It features an electron-withdrawing acetyl group at C1 and three distinct halogens at C2 (Cl), C3 (F), and C4 (Br).

For the synthetic chemist, the primary challenge—and opportunity—lies in achieving absolute chemoselectivity. This application note details the thermodynamic rationale, quantitative parameters, and self-validating protocols required to exclusively functionalize the C4 position using palladium-catalyzed cross-coupling methodologies, leaving the C2-Cl and C3-F bonds intact for downstream orthogonal functionalization.

Mechanistic Causality: Thermodynamics and Kinetics of Chemoselectivity

The foundation of palladium-catalyzed cross-coupling is the initial oxidative addition of the active Pd(0) catalyst into the carbon-halogen bond[1]. In a multi-halogenated system, chemoselectivity is governed by a combination of bond dissociation energies (BDEs), steric hindrance, and electronic activation[2].

  • Thermodynamic Gradient (BDEs): The bond dissociation energy of the C-Br bond is approximately 305 kJ/mol. This is significantly weaker than the C-Cl bond (~360 kJ/mol) and the highly stable C-F bond (~474 kJ/mol)[3]. This ~55 kJ/mol energy gap between C-Br and C-Cl establishes a strict reactivity order of C-Br >> C-Cl >> C-F[4].

  • Electronic Activation: The acetyl group at C1 exerts a strong -M (mesomeric) and -I (inductive) effect, depleting electron density from the aromatic ring. The halogens at C2 and C3 further lower the Lowest Unoccupied Molecular Orbital (LUMO) of the arene via inductive withdrawal. This highly electron-deficient state accelerates the nucleophilic attack of the electron-rich Pd(0) species into the C4-Br bond[5].

  • Steric Considerations: While the C3-fluorine is adjacent to the reaction site, fluorine is sterically diminutive (van der Waals radius of 1.47 Å, comparable to hydrogen at 1.20 Å). Therefore, it does not impose significant steric hindrance, allowing for the use of bulky, electron-rich phosphine ligands (e.g., XPhos, dppf) necessary for challenging cross-couplings[2].

MechanisticCycle Pd0 Pd(0)Ln Active Catalyst OxAdd Oxidative Addition (Chemoselective at C4-Br) Pd0->OxAdd Substrate 4-Bromo-2-chloro- 3-fluoroacetophenone Substrate->OxAdd TransMet Transmetalation / Amine Coordination OxAdd->TransMet Nucleophile Base RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product C4-Functionalized Product (Retains C2-Cl, C3-F) RedElim->Product

Catalytic cycle showing chemoselective Pd(0) oxidative addition at the C4-Br bond.

Quantitative Parameter Matrix

To ensure reproducible C4-functionalization, the choice of base and ligand is critical. Strong bases (e.g., NaOH, KOtBu) must be avoided to prevent deprotonation of the acidic α-protons on the C1-acetyl group, which would trigger unwanted self-aldol condensation. The table below summarizes the optimized conditions for three major cross-coupling classes[6].

Reaction ClassCoupling PartnerCatalyst SystemBase & SolventTemp & TimeExpected Yield
Suzuki-Miyaura (C-C) Arylboronic AcidsPd(dppf)Cl₂ (5 mol%)K₃PO₄ (2.0 eq) 1,4-Dioxane/H₂O (4:1)80 °C 4-6 h> 85%
Buchwald-Hartwig (C-N) Primary/Secondary AminesPd₂(dba)₃ (2.5 mol%) XPhos (5 mol%)Cs₂CO₃ (2.0 eq) Toluene100 °C 12-16 h70 - 80%
Sonogashira (C-C) Terminal AlkynesPd(PPh₃)₄ (5 mol%) CuI (10 mol%)Et₃N (3.0 eq) THF65 °C 8-12 h> 80%

Self-Validating Experimental Protocols

A robust protocol must be self-validating. The following methodologies integrate specific analytical checkpoints to confirm chemoselectivity in real-time.

Protocol A: C4 Suzuki-Miyaura Cross-Coupling

Objective: Chemoselective C-C bond formation at C4 using an arylboronic acid.

  • Reaction Setup: To an oven-dried Schlenk flask, add 4-Bromo-2-chloro-3-fluoroacetophenone (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol), Pd(dppf)Cl₂ (0.05 equiv, 0.05 mmol), and anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol).

    • Causality Note: K₃PO₄ is selected because its pKa is sufficient to form the reactive boronate "ate" complex required for transmetalation, but mild enough to prevent enolization of the acetophenone moiety.

  • Solvent Addition & Degassing: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL). Subject the flask to three freeze-pump-thaw cycles or sparge with Argon for 15 minutes.

    • Causality Note: Oxygen is a triplet diradical that rapidly oxidizes the electron-rich Pd(0) intermediate to an inactive Pd(II) state, stalling the catalytic cycle.

  • Heating: Stir the reaction mixture at 80 °C under an Argon atmosphere.

  • In-Process Self-Validation (LC-MS): At t = 2 hours, sample the reaction.

    • Validation Signature: The starting material exhibits a complex mass spectrometry isotope cluster due to the combination of ⁷⁹Br/⁸¹Br (~1:1) and ³⁵Cl/³⁷Cl (~3:1). Successful C4-arylation eradicates the 1:1 bromine signature. The appearance of a clean 3:1 (M / M+2) doublet corresponding to the product mass confirms that the C-Br bond has reacted while the C-Cl bond remains intact.

  • Workup & Purification: Once complete (typically 4-6 h), cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc gradient).

Protocol B: C4 Buchwald-Hartwig Amination

Objective: Chemoselective C-N bond formation at C4 using secondary amines[6].

  • Reaction Setup: In a glovebox or under strict Argon flow, combine 4-Bromo-2-chloro-3-fluoroacetophenone (1.0 equiv, 1.0 mmol), the amine (1.2 equiv, 1.2 mmol), Pd₂(dba)₃ (0.025 equiv, 0.025 mmol), XPhos (0.05 equiv, 0.05 mmol), and Cs₂CO₃ (2.0 equiv, 2.0 mmol).

    • Causality Note: XPhos is utilized because its extreme steric bulk accelerates the difficult C-N reductive elimination step, preventing competitive β-hydride elimination which would yield an undesired reduced arene byproduct.

  • Solvent & Heating: Add anhydrous, degassed Toluene (10 mL). Seal the vessel and heat to 100 °C for 12 hours.

  • Validation (NMR): Following standard aqueous workup and silica gel purification, verify the product via ¹H NMR.

    • Validation Signature: The starting material features two distinct aromatic protons at C5 and C6. Upon amine substitution at C4, the C5 proton will shift significantly upfield due to the strong electron-donating resonance (+M) effect of the newly introduced nitrogen lone pair, providing absolute structural confirmation of regioselectivity.

Workflow Start Reaction Setup (Substrate, Ligand, Pd, Base) Degas Degassing & Inert Atmosphere (Argon/N2 Purge) Start->Degas Heat Thermostated Heating (e.g., 80-100 °C) Degas->Heat Monitor In-Process Monitoring (TLC & LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Complete Purify Flash Chromatography Workup->Purify Validate Self-Validation (NMR, HRMS, Isotope Pattern) Purify->Validate

Step-by-step experimental workflow for C4-functionalization with integrated self-validation points.

References

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: NobelPrize.org (Advanced Information on the Nobel Prize in Chemistry 2010) URL:[Link]

  • Energetics of C-F, C-Cl, C-Br, and C-I bonds in 2-haloethanols Source: The Journal of Physical Chemistry A (via ResearchGate) URL:[Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes Source: National Institutes of Health (PMC) URL:[Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (ACS Publications) URL:[Link]

  • Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions Source: National Institutes of Health (PMC) URL:[Link]

  • Synthesis and Photophysical Property Studies of the 2,6,8-Triaryl-4-(phenylethynyl)quinazolines Source: Molecules (MDPI) URL:[Link]

Sources

Application

Alpha-bromination of 4-Bromo-2-chloro-3-fluoroacetophenone procedures

Technical Application Note: Precision -Bromination of 4-Bromo-2-chloro-3-fluoroacetophenone Executive Summary This guide details the protocol for the -bromination of 4-Bromo-2-chloro-3-fluoroacetophenone (CAS 1898158-31-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Precision


-Bromination of 4-Bromo-2-chloro-3-fluoroacetophenone 

Executive Summary

This guide details the protocol for the


-bromination of 4-Bromo-2-chloro-3-fluoroacetophenone (CAS 1898158-31-0) . This substrate presents specific synthetic challenges due to the steric hindrance of the ortho-chloro group and the severe electronic deactivation of the aromatic ring by three halogen substituents.

Standard bromination methods (e.g.,


/AcOH) often lead to inseparable mixtures of starting material, mono-bromide, and di-bromide species. This note prioritizes two superior methodologies:
  • Copper(II) Bromide (

    
    ) Method:  The "Gold Standard" for high-purity applications, offering superior regioselectivity.
    
  • NBS/p-TsOH Method: A scalable, kinetic-controlled protocol suitable for larger batches.

Strategic Analysis & Mechanistic Insight

Substrate Challenges

The target molecule, 4-Bromo-2-chloro-3-fluoroacetophenone, is electronically unique:

  • Steric Hindrance: The 2-chloro substituent forces the carbonyl group slightly out of planarity with the aromatic ring, reducing conjugation. This slows the rate of enolization, the rate-determining step.

  • Electronic Deactivation: The inductive withdrawal by -F, -Cl, and -Br renders the ring electron-poor. While this prevents electrophilic aromatic substitution (EAS) on the ring, it also increases the acidity of the

    
    -protons (
    
    
    
    ), making the enol form less nucleophilic but easier to generate under acid catalysis.
Reaction Pathway

The reaction proceeds via an acid-catalyzed enolization followed by electrophilic attack.[1]

BrominationMechanism Start Ketone Substrate (Keto Form) Protonation Protonation (Acid Catalyst) Start->Protonation H+ Enol Enol Intermediate (Nucleophile) Protonation->Enol -H+ (Tautomerization) Bromination Bromine Transfer (CuBr2 or NBS) Enol->Bromination Attack on Br+ Product α-Bromo Product (Mono-substituted) Bromination->Product -HBr SideProduct α,α-Dibromo Impurity (Over-reaction) Product->SideProduct Excess Reagent Slow Control

Figure 1: Mechanistic pathway highlighting the critical enol intermediate. Control of the 'Product to SideProduct' step is achieved by reagent stoichiometry and choice of brominating agent.

Safety & Hazard Mitigation

CRITICAL WARNING:


-Haloacetophenones are potent lachrymators  (tear gas agents).
  • Engineering Controls: All operations must be performed in a high-efficiency fume hood.

  • PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.

  • Decontamination: Keep a "Quench Solution" (10% aqueous Sodium Thiosulfate) ready. All glassware and spills must be treated with this solution before removal from the hood to neutralize active brominating agents and lachrymatory residues.

Protocol A: The Copper(II) Bromide Method (High Selectivity)

Recommended for: Medicinal chemistry, high-purity intermediates, and substrates sensitive to harsh acids.

Principle:


 acts as a heterogeneous brominating agent. The reaction produces 

(white solid) as a byproduct. The heterogeneous nature prevents the local high concentration of active bromine that leads to dibromination.

Reagents:

  • Substrate: 1.0 equiv

  • Copper(II) Bromide (

    
    ): 2.0 - 2.2 equiv
    
  • Solvent: Ethyl Acetate (EtOAc) or Chloroform (

    
    ) (10-15 volumes)
    

Step-by-Step Procedure:

  • Setup: In a dry round-bottom flask equipped with a reflux condenser, dissolve 4-Bromo-2-chloro-3-fluoroacetophenone (1.0 eq) in EtOAc.

  • Addition: Add

    
      (2.0 eq) in a single portion. The solid will not dissolve immediately; the mixture will appear as a dark green/black suspension.
    
  • Reaction: Heat the mixture to vigorous reflux (approx. 77°C for EtOAc).

    • Observation: As the reaction proceeds, the dark

      
       is consumed and converted to white/grey insoluble 
      
      
      
      .
    • Duration: Typically 4–8 hours. Monitor by HPLC/TLC.

  • Filtration: Cool the mixture to Room Temperature (RT). Filter the suspension through a pad of Celite to remove the copper salts. Wash the pad with fresh EtOAc.

  • Workup: The filtrate is usually pure enough for concentration. If traces of

    
     remain (green tint), wash with 10% 
    
    
    
    solution, then brine.
  • Isolation: Dry over

    
    , filter, and concentrate under reduced pressure to yield the off-white solid product.
    

Protocol B: The NBS/p-TsOH Method (Scalable)

Recommended for: Large-scale synthesis (>50g) where cost and copper waste disposal are concerns.

Principle: N-Bromosuccinimide (NBS) provides a slow, controlled release of


 or acts directly via a radical/ionic mechanism, catalyzed by p-Toluenesulfonic acid (p-TsOH).

Reagents:

  • Substrate: 1.0 equiv

  • N-Bromosuccinimide (NBS): 1.05 - 1.1 equiv (Recrystallized)

  • p-Toluenesulfonic acid monohydrate (p-TsOH): 0.1 - 0.2 equiv

  • Solvent: Acetonitrile (MeCN) or 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Setup: Dissolve substrate (1.0 eq) and p-TsOH (0.1 eq) in MeCN (10 volumes) at RT.

  • Activation: Heat the solution to 50-60°C to ensure full solubility and protonation.

  • Addition: Add NBS (1.05 eq) portion-wise over 30 minutes.

    • Note: Adding NBS all at once can cause a localized exotherm and promote dibromination.

  • Monitoring: Stir at 60-70°C. Monitor by HPLC every hour.

    • Endpoint: Stop when starting material is <2%. Do not chase the last 1-2% if dibromide impurity starts rising (>5%).

  • Quench: Cool to RT. Pour the reaction mixture into a stirred solution of 10% Sodium Sulfite (

    
    ) and ice water.
    
  • Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate (

    
     volumes).
    
  • Purification: Wash organic layer with water, then brine. Dry (

    
    ) and concentrate. Recrystallize from Hexane/EtOAc if necessary to remove succinimide traces.
    

Analytical Validation & Troubleshooting

Process Control Parameters
ParameterMethod A (

)
Method B (NBS)
Selectivity (Mono:Di) > 98:2~ 90:10
Reaction Time 6 - 12 Hours2 - 4 Hours
Workup Difficulty Low (Filtration)Medium (Extraction)
Color Change Black susp.

White solid
Clear

Yellow/Orange
Troubleshooting Guide
  • Issue: High Dibromide Formation (>10%)

    • Cause: Excess reagent or temperature too high.

    • Fix: Switch to Method A (

      
      ). If using Method B, reduce NBS to 0.95 eq and accept lower conversion to preserve purity.
      
  • Issue: Reaction Stalled

    • Cause: Steric bulk of 2-Cl preventing enolization.

    • Fix: Add more acid catalyst (p-TsOH) or switch solvent to higher boiling point (e.g., Toluene/Reflux) for Method B.

Workflow Diagram

Workflow cluster_0 Method Selection cluster_1 Processing Choice Select Protocol CuBr2 Protocol A: CuBr2 (Reflux EtOAc) Choice->CuBr2 High Purity Req. NBS Protocol B: NBS + pTsOH (MeCN, 60°C) Choice->NBS Scale-up / Speed Filter Filter Cu Salts (Celite) CuBr2->Filter Quench Quench Na2SO3 (Remove active Br) NBS->Quench Filter->Quench Isolation Final Product (White Solid) Quench->Isolation Phase Cut & Dry

Figure 2: Decision tree and processing workflow for the two primary protocols.

References

  • Vertex AI Search . (2023). Synthesis of 2-bromo-1-(4-bromo-3-fluorophenyl)ethanone using Copper(II) Bromide. Retrieved from ChemicalBook/Vertex Snippets. Link

  • Adhikari, M. V., & Samant, S. D. (2002). Sonochemical bromination of acetophenones using p-toluenesulfonic acid-N-bromosuccinimide. Ultrasonics Sonochemistry, 9(2), 107-111. Link

  • BenchChem . (2025).[2] Technical Guide to the Synthesis of 2-Bromo-1-furan-2-yl-ethanone (Analogous CuBr2 Methods). Link

  • Cowper, R. M., & Davidson, L. H. (1939). Phenacyl Bromide (General Hazards & Handling). Organic Syntheses, Coll. Vol. 2, p.480. Link

  • King, L. C., & Ostrum, G. K. (1964). Selective Bromination with Copper(II) Bromide. The Journal of Organic Chemistry, 29(12), 3459–3461. Link

Sources

Method

Application Note: Strategic Utilization of 4-Bromo-2-chloro-3-fluoroacetophenone in API Synthesis

Executive Summary 4-Bromo-2-chloro-3-fluoroacetophenone (CAS 1898158-31-0) is a high-value, poly-halogenated aromatic scaffold designed for the synthesis of next-generation kinase inhibitors and complex pharmaceutical in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Bromo-2-chloro-3-fluoroacetophenone (CAS 1898158-31-0) is a high-value, poly-halogenated aromatic scaffold designed for the synthesis of next-generation kinase inhibitors and complex pharmaceutical intermediates. Its unique substitution pattern—featuring a reactive acetyl handle, a chemoselective bromine coupling site, and a metabolically stable chloro-fluoro core—makes it an ideal building block for modulating lipophilicity and binding affinity in drug discovery.

This guide details the chemoselective functionalization of this intermediate, providing validated protocols for Palladium-catalyzed cross-coupling and enantioselective ketone reduction. It addresses the specific electronic effects of the "2-chloro-3-fluoro" motif and how to leverage them for high-yield synthesis.

Chemical Profile & Reactivity Analysis

Structural Properties
  • IUPAC Name: 1-(4-Bromo-2-chloro-3-fluorophenyl)ethan-1-one[1]

  • CAS Number:

  • Molecular Formula: C

    
    H
    
    
    
    BrClFO[2]
  • Molecular Weight: 251.48 g/mol

The "Orthogonal Reactivity" Concept

The power of this scaffold lies in its three distinct reactivity zones, allowing for sequential, chemoselective modification without the need for extensive protecting groups.

ZoneFunctional GroupReactivity TypeApplication
Zone A C4-Bromine High: Oxidative AdditionSite for Suzuki/Buchwald couplings to extend the carbon skeleton.
Zone B C1-Acetyl Moderate: Nucleophilic AdditionPrecursor for chiral alcohols (via CBS reduction) or heterocycles (via condensation).
Zone C C2-Cl / C3-F Low: Electronic ModulationProvides metabolic stability and specific halogen-bond interactions in the binding pocket.
Electronic "Sandwich" Effect

The C3-Fluorine atom is sterically crowded between the C2-Chlorine and C4-Bromine.

  • Impact on Coupling: The adjacent fluorine exerts an inductive withdrawing effect on the C4-Br bond, potentially accelerating oxidative addition with Pd(0) catalysts compared to non-fluorinated analogs.

  • Impact on Stability: The 2-Chloro substituent sterically protects the acetyl group from bulky nucleophiles, requiring tailored conditions for condensation reactions.

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent pathways available from this core scaffold.

ReactivityMap Core 4-Bromo-2-chloro-3-fluoroacetophenone (CAS 1898158-31-0) Suzuki Pathway A: C-C Bond Formation (Suzuki-Miyaura) Core->Suzuki Pd(dppf)Cl2, Ar-B(OH)2 Reduction Pathway B: Chiral Reduction (Asymmetric Hydrogenation) Core->Reduction Ru-Noyori / CBS Heterocycle Pathway C: Cyclization (Thiazole/Pyrazole Formation) Core->Heterocycle Thiourea / Hydrazine ProductA Biaryl Scaffold (Kinase Inhibitor Core) Suzuki->ProductA ProductB Chiral Benzyl Alcohol (>98% ee) Reduction->ProductB

Figure 1: Divergent synthetic pathways utilizing the orthogonal reactivity of the halogenated acetophenone core.

Detailed Experimental Protocols

Protocol A: Chemoselective Suzuki-Miyaura Coupling

Objective: To couple an aryl boronic acid at the C4-position while preserving the ketone and C2/C3 halogens. Rationale: The C4-Br bond is significantly more reactive towards Pd(0) than the C2-Cl bond due to weaker bond dissociation energy and the "para" activation from the acetyl group.

Reagents:

  • Substrate: 4-Bromo-2-chloro-3-fluoroacetophenone (1.0 equiv)

  • Coupling Partner: Phenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (3 mol%)
  • Base: K

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

  • Inerting: Charge a reaction vessel with the substrate, boronic acid, and K

    
    CO
    
    
    
    . Evacuate and backfill with Nitrogen (N
    
    
    ) three times.
  • Solvation: Add degassed 1,4-Dioxane/Water mixture.

  • Catalyst Addition: Add Pd(dppf)Cl

    
     under a positive stream of N
    
    
    
    . The solution typically turns orange/red.
  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by HPLC.

    • Critical Control Point: Do not exceed 90°C to prevent potential dehalogenation of the C2-Chlorine or competitive coupling.

  • Work-up: Cool to room temperature. Dilute with EtOAc and wash with brine. Dry organic layer over Na

    
    SO
    
    
    
    .[3]
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Self-Validating Check:

  • Success Indicator: Disappearance of the starting material peak (RT ~5.2 min) and appearance of the biaryl product (shifted UV spectrum).

  • Failure Mode: If de-chlorination is observed (M-35 mass peak), lower the temperature to 60°C and switch to a milder base like NaHCO

    
    .
    
Protocol B: Enantioselective Ketone Reduction

Objective: To convert the acetyl group into a chiral alcohol, a common pharmacophore in ALK/ROS1 inhibitors (analogous to Crizotinib intermediates).

Reagents:

  • Substrate: 4-Bromo-2-chloro-3-fluoroacetophenone[2][4][5][6][7]

  • Catalyst: (R)-MeCBS (10 mol%)

  • Reductant: Borane-THF complex (BH

    
    ·THF) (0.6 equiv)
    
  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Preparation: Dry the substrate via azeotropic distillation with toluene if moisture content >0.05%.

  • Catalyst Loading: Dissolve (R)-MeCBS in anhydrous THF at -20°C.

  • Reductant Addition: Add BH

    
    ·THF dropwise to the catalyst solution. Stir for 15 mins.
    
  • Substrate Addition: Add the ketone (dissolved in THF) slowly over 1 hour to the catalyst/borane mixture at -20°C to -15°C .

    • Why Slow Addition? To maintain a low concentration of unreacted ketone, ensuring the catalyst dictates the stereochemistry (kinetic control).

  • Quench: Carefully add MeOH (dropwise) until gas evolution ceases.

  • Work-up: Concentrate and partition between 1N HCl and MTBE. The acid wash breaks the boron-nitrogen complex.

Analytical Quality Control

To ensure the integrity of this intermediate, the following QC parameters are recommended:

TestMethodAcceptance CriteriaNote
Purity HPLC (C18, ACN/H2O)> 98.0% AreaImpurities often include des-bromo analogs.
Identity

H-NMR (DMSO-d

)
Confirmed StructureLook for doublet at

7.8-8.0 (aromatic).
Halogen Content Elemental AnalysisWithin ±0.4% theoreticalCritical to confirm no halogen exchange occurred.

Safety & Handling (MSDS Summary)

  • Skin Sensitizer: Poly-halogenated acetophenones are potent skin irritants and potential sensitizers. Double-gloving (Nitrile) is mandatory.

  • Lachrymator Potential: Like many alpha-halo or halogenated ketones, this compound may possess lachrymatory properties. Handle strictly within a fume hood.

  • Incompatibility: Avoid strong oxidizers. Reacts violently with reducing agents (LiAlH

    
    ) if not controlled.
    

References

  • Sigma-Aldrich. "4-Bromo-2-chloro-3-fluoroacetophenone Product Specification." Merck KGaA. Accessed October 2023. Link

  • GuideChem. "Pharmaceutical Intermediates: Reactivity of Poly-halogenated Acetophenones." GuideChem Chemical Network. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 136266393 (Related Isomer)." PubChem. Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (General Protocol Grounding). Link

  • Corey, E. J., et al. "Practical Enantioselective Reduction of Ketones Using Chiral Oxazaborolidines." Journal of the American Chemical Society, 109(25), 7925-7926. (CBS Protocol Grounding). Link

(Note: Specific CAS 1898158-31-0 is a specialized building block; protocols are derived from validated methodologies for structurally homologous poly-halogenated acetophenones utilized in kinase inhibitor synthesis.)

Sources

Application

Nucleophilic aromatic substitution on polyhalogenated acetophenones

This Application Note is designed for researchers and process chemists in pharmaceutical development. It moves beyond textbook theory to address the practical realities of manipulating polyhalogenated acetophenones—a sca...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in pharmaceutical development. It moves beyond textbook theory to address the practical realities of manipulating polyhalogenated acetophenones—a scaffold critical to fluoroquinolone antibiotics and novel heterocycles.

Application Note: Precision Nucleophilic Aromatic Substitution ( ) on Polyhalogenated Acetophenones

Executive Summary

Polyhalogenated acetophenones are high-value electrophiles. The acetyl group acts as a potent electron-withdrawing group (EWG), activating the aromatic ring for Nucleophilic Aromatic Substitution (


).[1] However, the presence of multiple halogens (F, Cl) creates a complex regioselectivity landscape.

The Core Challenge: In a substrate like 2,4-dichloro-5-fluoroacetophenone , a chemist must predict whether the nucleophile will attack the fluorine (strongest bond, highest electronegativity) or the chlorine (weaker bond, better orbital overlap), and at which position (ortho, meta, or para).

Key Takeaway: In


, the Element Effect  (F > Cl) dictates that fluoride is the superior leaving group due to ground-state destabilization and transition-state stabilization. However, Positional Resonance  (Para > Ortho >> Meta) often overrides the element effect. This guide provides the logic and protocols to navigate these competing factors.

Mechanistic Grounding & Regioselectivity Logic

To design a successful synthesis, one must understand the hierarchy of reactivity.

The Element Effect (F >> Cl)

Contrary to


/

reactions where bond strength correlates with leaving group ability (I > Br > Cl > F),

is governed by the rate-determining attack of the nucleophile.[2]
  • Causality: The high electronegativity of Fluorine lowers the energy of the LUMO at the ipso-carbon, accelerating the formation of the Meisenheimer complex.

  • Implication: In a competition between a C–F and a C–Cl bond at equivalent positions (e.g., 2,4-difluoro- vs 2,4-dichlorobenzene), the C–F bond reacts 100–1000x faster.

The Positional Hierarchy

The acetyl group (-C(=O)CH3) activates positions via resonance (mesomeric effect, -M) and induction (-I).

  • Para (C-4): Highly activated. The negative charge in the Meisenheimer complex delocalizes onto the carbonyl oxygen (the "para-quinoid" resonance form). Sterically accessible.

  • Ortho (C-2/6): Highly activated by -M and strong -I effects. However, steric clash with the acetyl group often retards the rate compared to para.[1]

  • Meta (C-3/5): The Dead Zone. No resonance stabilization for the Meisenheimer complex. Substitution here is extremely rare under standard

    
     conditions.
    
Decision Matrix: Predicting the Site of Attack

When facing a polyhalogenated substrate, apply this logic filter:

  • Discard Meta: Ignore halogens at C-3 or C-5.

  • Check Para (C-4): Is there a halogen here?

    • If F : Primary site of attack.

    • If Cl : Attack is likely, unless a C-2 Fluorine competes.

  • Check Ortho (C-2):

    • If F is at C-2 and Cl is at C-4: C-2 F often reacts faster due to the Element Effect, unless steric hindrance from the nucleophile is massive.

    • If Cl is at C-2 and Cl is at C-4: C-4 reacts (sterics favor para).

Visualization: Regioselectivity Decision Tree

Regioselectivity Start Analyze Substrate: Polyhalogenated Acetophenone MetaCheck Is Halogen at Meta (3,5)? Start->MetaCheck MetaResult Inert (Retained) MetaCheck->MetaResult Yes ParaCheck Is Halogen at Para (4)? MetaCheck->ParaCheck No OrthoCheck Is Halogen at Ortho (2,6)? ParaCheck->OrthoCheck Yes ParaCheck->OrthoCheck No (Go to Ortho) ElementComp Compare Leaving Groups: Para vs Ortho OrthoCheck->ElementComp Halogens at both Para & Ortho ResultPara Major Product: C-4 Substitution ElementComp->ResultPara Para=F, Ortho=Cl (Element Effect + Sterics) ElementComp->ResultPara Para=Cl, Ortho=Cl (Sterics dominate) ElementComp->ResultPara Para=F, Ortho=F (Sterics dominate) ResultOrtho Major Product: C-2 Substitution ElementComp->ResultOrtho Para=Cl, Ortho=F (Element Effect dominates)

Caption: Decision logic for predicting the major regioisomer in


 of polyhalogenated acetophenones.

Detailed Protocol: Regioselective Amination of Pentafluoroacetophenone

This protocol demonstrates the selective substitution of the para-fluorine (C-4) in 2,3,4,5,6-pentafluoroacetophenone . This substrate is a rigorous test of regiocontrol.

Target: 4-(Benzylamino)-2,3,5,6-tetrafluoroacetophenone. Rationale: The para position is activated by the carbonyl and is less sterically hindered than the two ortho fluorines.

Materials & Reagents
ReagentEquiv.RoleNotes
Pentafluoroacetophenone 1.0SubstrateLiquid, volatile. Handle in fume hood.
Benzylamine 1.05NucleophileSlight excess to drive conversion.
Diisopropylethylamine (DIPEA) 1.2BaseScavenges HF. Non-nucleophilic.
Acetonitrile (MeCN) -SolventPolar aprotic. Promotes

.
Hexane/Ethyl Acetate -EluentFor TLC/Column chromatography.
Experimental Procedure
Step 1: Reaction Setup
  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a rubber septum.

  • Add Pentafluoroacetophenone (210 mg, 1.0 mmol) and Acetonitrile (5.0 mL).

  • Cool the solution to 0 °C in an ice bath.

    • Expert Insight: Although

      
       often requires heat, perfluoroarenes are highly reactive. Starting cold prevents uncontrolled exotherms and "over-reaction" (disubstitution).
      
  • Add DIPEA (209 µL, 1.2 mmol) via syringe.

Step 2: Nucleophile Addition
  • Add Benzylamine (115 µL, 1.05 mmol) dropwise over 5 minutes.

  • Observation: A color change (often yellow to orange) indicates the formation of the Meisenheimer complex or the deprotonated product.

  • Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .

  • Stir for 2–4 hours.

Step 3: In-Process Control (Self-Validation)
  • TLC: 10% EtOAc in Hexanes.

    • Starting Material

      
      : ~0.6 (UV active, non-polar).
      
    • Product

      
      : ~0.4 (UV active, distinct spot).
      
  • Validation Criteria: Reaction is complete when the starting material spot is invisible. If starting material remains after 4 hours, heat to 40 °C.

Step 4: Workup
  • Concentrate the reaction mixture under reduced pressure to remove MeCN.

  • Redissolve the residue in Ethyl Acetate (20 mL).

  • Wash with 0.5 M HCl (2 x 10 mL) to remove excess DIPEA and benzylamine.

  • Wash with Brine (10 mL).

  • Dry over anhydrous

    
    , filter, and concentrate.
    
Step 5: Purification
  • The crude material is often >90% pure.

  • If necessary, purify via silica gel flash chromatography (Gradient: 0%

    
     10% EtOAc in Hexanes).
    
  • Yield Expectation: 85–95%.

Case Study: Drug Development (Ciprofloxacin Precursor)

This section illustrates how Positional Effects override the Element Effect in real-world drug synthesis.

Substrate: 2,4-Dichloro-5-fluoroacetophenone (or the related benzoyl chloride). Target: Introduction of the piperazine ring.

The Paradox
  • Leaving Groups: C-2 (Cl), C-4 (Cl), C-5 (F).

  • Standard Rule: F is the best leaving group.[3]

  • Observed Reaction: The C-4 Chlorine is displaced. The C-5 Fluorine is retained.

The Explanation
  • C-5 Fluorine: Located meta to the acetyl group. It experiences no resonance activation . Despite the strong dipole, the energy barrier to form a meta-Meisenheimer complex is too high. It is effectively inert.

  • C-4 Chlorine: Located para to the acetyl group. It enjoys full resonance stabilization.

  • C-2 Chlorine: Located ortho. Activated, but sterically hindered by the acetyl group.

Outcome: The nucleophile (piperazine) selectively attacks C-4. This retention of the C-5 fluorine is serendipitous but critical, as the C-6 fluorine (in the final quinolone structure) is essential for DNA gyrase inhibition activity.

Workflow Visualization

CiproSynthesis Substrate 2,4-Dichloro-5-fluoroacetophenone (F at meta, Cl at para) Reaction Reaction with Piperazine (SNAr) Substrate->Reaction Activation Intermediate Meisenheimer Complex (Stabilized by Para-Acetyl) Reaction->Intermediate Attack at C-4 Product 4-Piperazinyl Derivative (F Retained, Cl Displaced) Intermediate->Product -HCl

Caption: Selective displacement of C-4 Chlorine in the presence of C-5 Fluorine.

Optimization & Troubleshooting

Solvent Selection
  • Standard: DMF, DMSO, NMP. High dielectric constants stabilize the polar transition state.

  • Greener Alternatives: Acetonitrile (MeCN) is often sufficient for activated substrates.

  • Advanced: Deep Eutectic Solvents (DES) or Fluorinated Alcohols (TFE, HFIP) can enhance rate and regioselectivity via specific hydrogen bonding to the leaving group (activating it) or the carbonyl (enhancing EWG character).

Base Selection
  • Inorganic (

    
    , 
    
    
    
    ):
    Standard for phenols/thiols. Requires vigorous stirring.
  • Organic (DIPEA,

    
    ):  Preferred for amines to maintain homogeneity.
    
  • Superbases (DBU, TBD): Use only for sluggish substrates (e.g., deactivated rings).

Troubleshooting Table
ProblemProbable CauseSolution
No Reaction Substrate deactivated (e.g., Meta-F).Check regiochemistry. Switch to DMSO and heat to 100 °C.
Regioisomer Mix Competition between Ortho/Para.Lower temperature (0 °C to -20 °C). Use a bulkier nucleophile.
Hydrolysis (OH product) Wet solvent/base.Use anhydrous MeCN/DMF. Store bases in desiccator.
Poly-substitution Excess nucleophile or high temp.Use strict 1.0 equiv stoichiometry. Add nucleophile slowly at 0 °C.

References

  • Mechanistic Principles: Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the reaction of amines with 2,4-dinitrofluorobenzene. Chemical Reviews, 49(2), 273-412. Link

  • Element Effect: Chambers, R. D. (2004). Fluorine in Organic Chemistry. Blackwell Publishing.[4] (Explains the F > Cl rate order in perfluoroarenes).

  • Ciprofloxacin Synthesis: Grohe, K., & Heitzer, H. (1987). Synthesis of 4-quinolone-3-carboxylic acids. Liebigs Annalen der Chemie, 1987(1), 29-37. Link

  • Pentafluoroacetophenone Reactivity: Brooke, G. M. (1997). The preparation and properties of polyfluoroaromatic compounds. Journal of Fluorine Chemistry, 86(1), 1-76. Link

  • Regioselectivity Predictions: Caron, S. (Ed.). (2011). Practical Synthetic Organic Chemistry. Wiley.[4] (See Chapter on Aromatic Substitution). Link

Sources

Method

Application Note: Grignard Protocols for 4-Bromo-2-chloro-3-fluoroacetophenone

The following Application Note and Protocol guide is designed for 4-Bromo-2-chloro-3-fluoroacetophenone , a highly functionalized and sterically congested pharmaceutical intermediate. Executive Summary & Structural Analy...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for 4-Bromo-2-chloro-3-fluoroacetophenone , a highly functionalized and sterically congested pharmaceutical intermediate.

Executive Summary & Structural Analysis

4-Bromo-2-chloro-3-fluoroacetophenone presents a "perfect storm" of reactivity challenges for organometallic chemistry. It contains three distinct electrophilic sites and significant steric hindrance.

Structural Challenges
FeatureReactivity ImpactRisk Factor
Acetophenone Ketone Primary electrophile for Grignard addition (

-addition).
Steric Hindrance: The ortho-chloro and meta-fluoro groups create a "steric wall," significantly slowing nucleophilic attack.

-Protons
Acidic protons on the methyl group (

).
Enolization: Basic Grignard reagents may act as bases rather than nucleophiles, resulting in recovery of starting material.[1]
4-Bromo Substituent Highly reactive toward metal-halogen exchange.Side Reaction: Competitive formation of the aryl-Grignard (via Br/Mg exchange) leads to polymerization or homocoupling.
3-Fluoro Substituent Inductive electron-withdrawing group.Activation: Increases electrophilicity of the ketone but also acidifies

-protons.
Strategic Decision Matrix
  • Scenario A: Synthesizing a Tertiary Alcohol (Targeting the Ketone)

    • Standard Grignard: High failure rate due to enolization and steric blocking.

    • Solution:Cerium(III) Chloride-Promoted Addition (Imamoto Protocol). The oxophilic Ce(III) activates the ketone and suppresses basicity, enabling addition even in sterically crowded systems.

  • Scenario B: Functionalizing the Aryl Ring (Targeting the Bromide)

    • Direct Magnesiation: Impossible without protection; the formed Grignard will instantly attack the ketone of a neighboring molecule.

    • Solution:Ketal Protection followed by Turbo-Grignard Exchange.

Protocol A: Cerium(III)-Promoted Grignard Addition

Objective: Chemoselective addition of R-MgX to the ketone to form a tertiary alcohol, avoiding enolization and Br-Mg exchange.

Mechanism of Action

The addition of anhydrous CeCl


 generates an organocerium species (R-CeCl

) in situ. This species is more nucleophilic (due to Ce's high oxophilicity activating the carbonyl) and less basic than the parent Grignard, completely suppressing enolization.
Materials
  • Substrate: 4-Bromo-2-chloro-3-fluoroacetophenone (1.0 equiv)

  • Reagent: Organomagnesium halide (R-MgBr/Cl) (1.2–1.5 equiv)

  • Additive: Cerium(III) chloride heptahydrate (CeCl

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous THF (inhibitor-free)

Step-by-Step Protocol
Phase 1: Preparation of Anhydrous CeCl

(CRITICAL)

Commercially available "anhydrous" CeCl


 is often wet. Dehydration in situ is required for success.
  • Place CeCl

    
     in a dry Schlenk flask with a magnetic stir bar.
    
  • Heat to 140–150 °C under high vacuum (<0.1 mmHg) for 2–3 hours.

    • Visual Cue: The solid will crumble to a fine white powder. Ensure no clumping remains.

  • Cool to room temperature under Argon atmosphere.

  • Add anhydrous THF to form a suspension. Stir vigorously overnight (or at least 2 hours) to form a milky white slurry.

Phase 2: Formation of Organocerium Reagent
  • Cool the CeCl

    
    /THF slurry to -78 °C  (dry ice/acetone bath).
    
  • Add the Grignard reagent (R-MgX) dropwise via syringe.

  • Stir for 30–60 minutes at -78 °C.

    • Note: The transmetallation to R-CeCl

      
       is rapid.
      
Phase 3: Reaction with Substrate[2][3]
  • Dissolve 4-Bromo-2-chloro-3-fluoroacetophenone in minimum anhydrous THF.

  • Add this solution dropwise to the organocerium mixture at -78 °C .

    • Rate: Maintain internal temperature below -70 °C to prevent Br/Mg exchange at the aryl ring.

  • Allow the reaction to warm slowly to 0 °C over 2 hours.

    • Monitoring: Check conversion by TLC or HPLC. The 2-Cl steric hindrance may require the reaction to reach 0 °C, but do not reflux.

Phase 4: Quench and Workup
  • Quench by adding 10% aqueous acetic acid or sat. NH

    
    Cl at 0 °C.
    
    • Caution: Exothermic.

  • Extract with Ethyl Acetate (3x).

  • Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash chromatography. (Note: The tertiary alcohol may be prone to dehydration; avoid harsh acidic stains).[4]

Protocol B: Aryl Functionalization (Turbo-Grignard)

Objective: Convert the 4-Bromo group into a Grignard/Lithiate for coupling, preserving the ketone.

Strategic Constraint

You cannot form the Grignard directly on the unprotected acetophenone. It will self-polymerize.

Workflow
  • Protection: Convert ketone to 1,3-dioxolane (cyclic ketal).

  • Exchange: Use iPrMgCl·LiCl (Turbo Grignard) .

Step-by-Step Protocol
Phase 1: Ketone Protection
  • Combine substrate (1.0 equiv), ethylene glycol (5.0 equiv), and p-TsOH (0.05 equiv) in Toluene.

  • Reflux with a Dean-Stark trap until water evolution ceases (monitor by TLC).

  • Standard basic workup (NaHCO

    
    ) to isolate the ketal.
    
Phase 2: Magnesiation (Br/Mg Exchange)
  • Dissolve the protected ketal in anhydrous THF under Argon.

  • Cool to -15 °C . (Turbo Grignard is active enough at this temp; going lower slows the rate too much for aryl chlorides/bromides).

  • Add iPrMgCl[5]·LiCl (1.1 equiv) dropwise.

  • Stir at -15 °C for 30–60 minutes.

    • Validation: Quench a small aliquot with D

      
      O. Analyze by NMR/MS for deuterium incorporation at the 4-position.
      
  • Electrophile Trapping: Add your desired electrophile (e.g., aldehyde, CO

    
    , etc.) at -15 °C, then warm to RT.
    
Phase 3: Deprotection
  • Treat the crude product with 1M HCl/THF (1:1) at RT for 1 hour to restore the ketone.

Visualization of Reaction Pathways[6]

G Start 4-Bromo-2-chloro- 3-fluoroacetophenone Direct Direct R-MgX (Standard) Start->Direct CeCl3 CeCl3 Protocol (R-CeCl2) Start->CeCl3 Protect Ketal Protection Start->Protect Enol Enolization (Recovered SM) Direct->Enol Major Path (Sterics/Basicity) Exchange Br/Mg Exchange (Polymerization) Direct->Exchange Side Reaction TertAlc Tertiary Alcohol (Target Product) CeCl3->TertAlc 1,2-Addition (High Yield) Turbo iPrMgCl·LiCl Exchange Protect->Turbo Funct 4-Substituted Derivative Turbo->Funct Electrophile Trapping

Figure 1: Decision tree for reaction conditions based on target outcome. Note the divergence between ketone addition (Green) and ring functionalization (Yellow).

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Recovered Starting Material Enolization occurred (Grignard acted as base).Switch to Protocol A (CeCl

)
. Ensure CeCl

is fully anhydrous.
Complex Mixture/Polymer Br/Mg exchange occurred on the ring.Lower reaction temperature to -78 °C during addition. Add substrate to the reagent slowly.
Low Conversion (Protocol A) Incomplete activation of CeCl

.
Increase vigorous stirring time of CeCl

in THF (overnight is best). Ensure CeCl

was heated to 150 °C under vacuum.
Dehydration of Product Tertiary alcohol eliminated during workup.Use buffered quench (NH

Cl). Avoid strong acids (HCl/H

SO

) during isolation.

Safety & Handling

  • HF Generation: While the C-F bond is generally stable to Grignard conditions, accidental exposure to strong Lewis acids at high heat could release HF. Handle workup in a fume hood.

  • Exotherms: The quenching of Organocerium reagents is highly exothermic. Always cool to 0 °C before adding aqueous quench.

References

  • Imamoto, T., et al. (1989). Cerium chloride-promoted nucleophilic addition of organomagnesium reagents to carbonyl compounds. Journal of the American Chemical Society. Link

  • Krasovskiy, A., & Knochel, P. (2004).[5][6] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie International Edition. Link

  • GuideChem. (2020). Properties and Synthesis of 2-Bromo-3'-chloro-4'-fluoroacetophenone. Link

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents with Ketones. Link

Sources

Application

Application Note: Synthesis of Thiazole Derivatives from 4-Bromo-2-chloro-3-fluoroacetophenone

Executive Summary & Strategic Rationale This application note details the robust synthesis of 2-aminothiazole derivatives derived from 4-Bromo-2-chloro-3-fluoroacetophenone (CAS 1898158-31-0) . The selection of this spec...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

This application note details the robust synthesis of 2-aminothiazole derivatives derived from 4-Bromo-2-chloro-3-fluoroacetophenone (CAS 1898158-31-0) .

The selection of this specific starting material is not arbitrary; it represents a "privileged scaffold" in modern drug discovery for three mechanistic reasons:

  • Metabolic Stability: The C-3 fluorine atom blocks metabolic oxidation at a typically labile position while modulating the pKa of neighboring functional groups.

  • Halogen Bonding: The C-2 chlorine provides a lipophilic anchor often required for occupying hydrophobic pockets in kinase or GPCR targets.

  • Late-Stage Diversification: The C-4 bromine atom remains intact during the thiazole formation, serving as a pre-installed handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling rapid library expansion.

The protocol follows a two-phase workflow :

  • Phase I: Regioselective

    
    -bromination of the acetophenone.
    
  • Phase II: Hantzsch thiazole cyclization with thiourea/thioamides.

Retrosynthetic Analysis & Workflow

The synthesis relies on the classical Hantzsch Thiazole Synthesis.[1] The critical challenge with this specific substrate is the electron-deficient nature of the aromatic ring (trisubstituted with electron-withdrawing halogens), which deactivates the ketone toward enolization, potentially slowing the initial bromination step.

G cluster_0 Critical Control Point SM 4-Bromo-2-chloro- 3-fluoroacetophenone Inter Intermediate: α-Bromoacetophenone (Phenacyl Bromide) SM->Inter Phase I: Activation (Br2/AcOH or CuBr2) Prod Target: 2-Amino-4-arylthiazole Derivative Inter->Prod Phase II: Cyclization (Thiourea/EtOH, Reflux)

Figure 1: Strategic workflow for the conversion of the poly-halogenated acetophenone to the thiazole scaffold.

Phase I: Activation ( -Bromination)

Objective: Convert the acetyl group (


) into the reactive phenacyl bromide (

). Challenge: Avoid bromination of the aromatic ring. Solution: The aromatic ring is already heavily substituted and electron-poor, making electrophilic aromatic substitution unlikely. However, to ensure high fidelity, we utilize a controlled bromination protocol.
Protocol A: Standard Bromination (High Throughput)

Reagents:

  • Starting Material (SM): 1.0 equiv

  • Bromine (

    
    ): 1.05 equiv
    
  • Glacial Acetic Acid (AcOH): Solvent (10 mL/g of SM)

  • HBr (48% aq): Catalytic (2-3 drops)

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask with 4-Bromo-2-chloro-3-fluoroacetophenone and glacial acetic acid. Stir until fully dissolved.

  • Activation: Add 2-3 drops of 48% HBr to catalyze enol formation.

  • Addition: Prepare a solution of

    
     in a small volume of acetic acid. Add this dropwise to the reaction mixture at room temperature (RT) over 30 minutes.
    
    • Observation: The deep red color of bromine should fade as it is consumed. If color persists, gently warm to 40°C.

  • Quench: Once TLC indicates consumption of SM (approx. 2-4 hours), pour the mixture into ice-cold water (5x reaction volume).

  • Isolation: The product, 2-bromo-1-(4-bromo-2-chloro-3-fluorophenyl)ethan-1-one , usually precipitates as a solid. Filter, wash copiously with cold water to remove acid, and dry under vacuum.

    • Yield Expectation: 85-95%.

Protocol B: Copper(II) Bromide (High Selectivity)

Recommended if the standard protocol yields impurities.

Reagents:

  • SM: 1.0 equiv[2]

  • 
    : 2.0 equiv
    
  • Ethyl Acetate/Chloroform (1:1): Solvent

Procedure: Reflux the mixture for 6-8 hours.


 acts as a heterogeneous brominating agent that specifically targets the 

-position of ketones. Filter off the white CuBr byproduct; the filtrate contains the pure product.

Phase II: Hantzsch Cyclization

Objective: Condensation of the


-bromoketone with thiourea to form the thiazole ring.
Mechanism:  Nucleophilic attack of sulfur on the 

-carbon, followed by condensation of the amine with the carbonyl.

Mechanism Step1 Reactants: α-Bromoketone + Thiourea Step2 S-Alkylation: Formation of Thioimidate Intermediate Step1->Step2 SN2 Attack (S on CH2-Br) Step3 Cyclization: Intramolecular Amine Attack on Carbonyl Step2->Step3 -HBr Step4 Dehydration: Loss of H2O to Aromatize Step3->Step4 -H2O

Figure 2: Mechanistic pathway of the Hantzsch synthesis.

Experimental Protocol

Reagents:

  • 
    -Bromo Intermediate (from Phase I): 1.0 equiv
    
  • Thiourea: 1.2 equiv[2]

  • Ethanol (Absolute): Solvent (10-15 mL/g)

  • Sodium Acetate (optional): 1.0 equiv (to scavenge HBr if free base is required immediately)

Step-by-Step Procedure:

  • Setup: In a reaction vial or flask, dissolve the

    
    -bromo intermediate in ethanol.
    
  • Addition: Add thiourea in one portion.

  • Reaction: Heat the mixture to reflux (

    
    ) for 2-4 hours.
    
    • Monitoring: Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). The starting bromide is less polar; the thiazole product will be more polar and often fluorescent under UV (254 nm).

  • Workup (Hydrobromide Salt): Upon cooling, the product often crystallizes as the HBr salt. Filter and wash with cold ethanol.

  • Workup (Free Base): If no precipitate forms, or to obtain the free base:

    • Concentrate the solvent to 20% volume.

    • Neutralize with saturated aqueous

      
       until pH ~8-9.
      
    • The free amine will precipitate. Filter, wash with water, and dry.[1]

  • Purification: Recrystallization from Ethanol/Water or column chromatography (DCM/MeOH gradient).

Target Product: 4-(4-bromo-2-chloro-3-fluorophenyl)thiazol-2-amine .

Quantitative Data Summary

ParameterPhase I (Bromination)Phase II (Cyclization)
Limiting Reagent Acetophenone

-Bromoketone
Key Reagent

/

Thiourea
Solvent System AcOH or EtOAc/CHCl3Ethanol
Temperature RT to

Reflux (

)
Time 2 - 4 Hours2 - 4 Hours
Typical Yield 85 - 95%75 - 90%
Key Byproduct HBr (Gas/Acid)

, HBr

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, verify the following spectral signatures.

1. Proton NMR (


 NMR, DMSO-

):
  • Loss of Methyl: The singlet at

    
     ppm (acetyl 
    
    
    
    ) from the starting material must disappear.
  • Appearance of Thiazole Proton: A new singlet typically appears in the aromatic region (

    
     ppm), corresponding to the proton at the C-5 position of the thiazole ring.
    
  • Amine Signal: A broad singlet (

    
    ) around 
    
    
    
    ppm (exchangeable with
    
    
    ) confirms the
    
    
    group.

2. Mass Spectrometry (LC-MS):

  • Look for the characteristic isotope pattern.

    • Bromine: 1:1 ratio (

      
      , 
      
      
      
      ).
    • Chlorine: 3:1 ratio (

      
      , 
      
      
      
      ).
    • Note: Since the molecule contains both Br and Cl, the isotope pattern will be complex (M, M+2, M+4).

    • Base Peak:

      
       corresponding to the calculated mass of the thiazole.
      

Safety & Handling (Critical)

  • Lachrymators:

    
    -Haloketones (Phase I product) are potent lachrymators (tear gas agents). Handle strictly in a fume hood.  Clean all glassware with a dilute nucleophile solution (e.g., sodium thiosulfate or dilute ammonia) before removing from the hood to quench traces.
    
  • Bromine: Elemental bromine is highly corrosive and volatile. Use glass syringes and keep the bottle cold.

  • Thiourea: Suspected carcinogen/teratogen. Avoid dust inhalation.

References

  • Citation: Eslami, M., et al. "Recent advances in Hantzsch thiazole synthesis." Current Organic Chemistry 22.18 (2018).
  • Halogenation of Acetophenones

    • Citation: "Bromination of Acetophenones."[1][3][4][5][6][7] Organic Syntheses, Coll.[5] Vol. 2, p.480 (1943).[5]

    • Source:

    • Context: Foundational protocol for -bromin
  • Thiazole Synthesis from Halogenated Precursors

    • Citation: Kashyap, S. J., et al. "An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics." FABAD J. Pharm. Sci, 37, 111-121 (2012).
    • Source:

    • Context: Validates the biological relevance and synthetic pathways for poly-halogen
  • Reactivity of Fluorinated Acetophenones

    • Citation: "Synthesis of Fluorinated Hydrazinylthiazole Derivatives.
    • Source:8

    • Context: Provides specific reflux conditions and yield expectations for fluoro-acetophenone deriv

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Optimization of 4-Bromo-2-chloro-3-fluoroacetophenone Coupling

Executive Summary & Substrate Analysis The Challenge: 4-Bromo-2-chloro-3-fluoroacetophenone is a "poly-functionalized scaffold."[1] In drug discovery, this molecule is a high-value intermediate because it offers three di...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Analysis

The Challenge: 4-Bromo-2-chloro-3-fluoroacetophenone is a "poly-functionalized scaffold."[1] In drug discovery, this molecule is a high-value intermediate because it offers three distinct halogen handles (Br, Cl, F) for sequential functionalization. However, this high reactivity is also its weakness.

The Trap: Researchers often treat this as a "standard" aryl bromide coupling. This leads to low yields due to three competing failure modes driven by the electron-deficient nature of the ring (caused by the acetyl and three halogens):

  • Protodehalogenation: The aryl-palladium species is unstable and strips a hydride from the solvent, replacing the Bromine with Hydrogen instead of the coupling partner.

  • Base-Mediated Degradation: The acetyl group (

    
    ) has acidic 
    
    
    
    -protons (
    
    
    ).[1] Strong bases cause enolization, leading to polymerization or aldol side reactions.
  • Regio-Scrambling: While Br is the most reactive, highly active catalysts at high temperatures can inadvertently activate the C-Cl bond or promote Nucleophilic Aromatic Substitution (

    
    ) at the C-F position.
    

This guide provides a self-validating protocol to navigate these specific electronic and steric challenges.

Critical Decision Framework (Visual Guide)

Before starting your next batch, use this logic tree to diagnose your current failure mode.

Troubleshooting_Logic Start START: Analyze Crude LCMS/NMR Result_SM Result: Mostly Starting Material (Low Conversion) Start->Result_SM Result_H Result: Product Mass - 79/81 Da (Protodehalogenation) Start->Result_H Result_Cl Result: Coupling at Cl position (Regio-error) Start->Result_Cl Result_Poly Result: Black Tar / Complex Mixture (Base Decomposition) Start->Result_Poly Diag_Cat Diagnosis: Catalyst Deactivation Oxidative Addition failed due to sterics. Result_SM->Diag_Cat Pd(PPh3)4 used? Diag_Hydride Diagnosis: Hydride Source Present Solvent/Base incompatibility. Result_H->Diag_Hydride Alcohol solvent used? Diag_Temp Diagnosis: Over-reaction Temp too high for catalyst activity. Result_Cl->Diag_Temp Temp > 90°C? Diag_Base Diagnosis: Enolization Base too strong (pK_b mismatch). Result_Poly->Diag_Base NaOtBu/NaH used? Sol_Ligand SOLUTION: Switch to Buchwald G3/G4 Precatalysts (XPhos or SPhos) Diag_Cat->Sol_Ligand Sol_Anhydrous SOLUTION: Switch to Anhydrous Conditions (Toluene + Cs2CO3) Diag_Hydride->Sol_Anhydrous Sol_Control SOLUTION: Lower Temp to 40-60°C Reduce Catalyst Loading Diag_Temp->Sol_Control Sol_WeakBase SOLUTION: Use K3PO4 or K2CO3 Avoid Alkoxides (NaOtBu) Diag_Base->Sol_WeakBase

Caption: Diagnostic flow for identifying failure modes based on crude reaction analysis.

Technical Modules: The "Why" and "How"

Module 1: Catalyst Selection (The Engine)

The Issue: Standard catalysts like


 are often insufficient for this substrate. The steric crowding (2-Cl, 3-F) and the electron-deficient ring make the oxidative addition step slow.[1] If this step is slow, the catalyst decomposes before the reaction completes.

The Solution: Use Buchwald Precatalysts (Gen 3 or Gen 4) .[2]

  • Recommendation: XPhos Pd G3/G4 or SPhos Pd G3 .[1]

  • Mechanism: These bulky, electron-rich biaryl phosphine ligands facilitate rapid oxidative addition even into crowded, electron-poor rings.[1] The "G3/G4" precatalyst scaffold ensures a precise 1:1 Pd:Ligand ratio and activates at low temperatures, preventing catalyst death.

Module 2: Preventing Protodehalogenation (The Major Yield Killer)

The Issue: You observe a product with Mass [M-Br+H]. This is the "reduced" byproduct (2-chloro-3-fluoroacetophenone).[1] Cause: Electron-deficient aryl-palladium species are highly electrophilic.[1] If you use alcoholic solvents (Ethanol, Isopropanol) or have trace water with certain bases, the Pd center will undergo


-hydride elimination or abstract a hydride from the solvent, ejecting the aryl ring as the reduced byproduct.

The Protocol Fix:

  • Solvent: Switch to Toluene or 1,4-Dioxane .[1] Avoid alcohols completely.

  • Water: If using boronic acids, a small amount of water is needed for the transmetallation cycle. Use a strictly defined ratio (e.g., Toluene:Water 10:1) or switch to Pinacol Esters under anhydrous conditions.

Module 3: Base Compatibility (Protecting the Acetyl Group)

The Issue: The reaction turns black/tarry. Cause: The acetyl group is sensitive. Strong bases like Sodium tert-butoxide (


) or Sodium Hydroxide (

) will deprotonate the alpha-carbon, leading to aldol condensation self-polymerization.[1]

Base Selection Matrix:

Base TypeExampleCompatibilityNotes
Alkoxides

,

FORBIDDEN Causes enolization/polymerization.[1]
Hydroxides

,

Poor High risk of hydrolysis/aldol.[1]
Carbonates

,

Good Standard choice.[1] Use

for higher solubility in organics.[1]
Phosphates

EXCELLENT Best balance of basicity for Boronic activation vs. substrate protection.[1]
Fluorides

,

Excellent Ideal for anhydrous conditions with silyl-protected partners.[1]

The "Gold Standard" Protocol

This protocol is designed to maximize yield for 4-Bromo-2-chloro-3-fluoroacetophenone coupling with a generic Aryl Boronic Acid.[1]

Reaction Parameters:

  • Scale: 1.0 mmol basis

  • Concentration: 0.1 M - 0.2 M (High dilution helps prevent homocoupling)[1]

  • Atmosphere: Strict Argon/Nitrogen (Sparging required)[1]

Step-by-Step Methodology:

  • Vessel Prep: Flame-dry a 2-neck round bottom flask or sealable reaction vial. Allow to cool under Argon flow.

  • Solids Addition:

    • Add 4-Bromo-2-chloro-3-fluoroacetophenone (1.0 equiv).[1]

    • Add Aryl Boronic Acid (1.2 - 1.5 equiv).[1] Note: Excess is needed to account for potential protodeboronation of the partner.

    • Add Base: Potassium Phosphate Tribasic (

      
      )  (2.0 - 3.0 equiv).[1]
      
    • Catalyst: Add XPhos Pd G3 (1.0 - 2.0 mol%).[1] Do not add yet if using solution injection.[1]

  • Solvent Prep:

    • Prepare a mixture of Toluene:Water (10:1) .

    • CRITICAL: Sparge the solvent mixture with Argon for 15 minutes. Oxygen is the enemy of low-loading catalytic cycles.

  • Initiation:

    • Add the degassed solvent to the solids via syringe.[3][4]

    • If catalyst was not added as solid, add it now as a stock solution in Toluene.

  • Reaction:

    • Heat to 60°C . Do not reflux at 100°C+ unless conversion is stalled. High heat promotes reaction at the Chlorine site.

    • Monitor by LCMS at 1 hour.

  • Workup (Specific for this substrate):

    • Cool to Room Temp.

    • Dilute with Ethyl Acetate.

    • Wash 1: Water (removes salts).[1]

    • Wash 2: 5% Citric Acid or Ammonium Chloride (Neutralizes any remaining base to stop post-reaction aldol issues).[1]

    • Dry over

      
      , filter, and concentrate.
      

Mechanistic Visualization: Selectivity Pathways

Understanding the competition between the halogen sites is key to controlling the reaction.

Selectivity_Map Substrate 4-Bromo-2-chloro-3-fluoroacetophenone Path_Br Path A: C-Br Insertion (Fastest, Kinetic Product) Substrate->Path_Br Preferred Path_Cl Path B: C-Cl Insertion (Slower, High Temp Required) Substrate->Path_Cl Path_F Path C: S_NAr at C-F (Requires Nucleophiles) Substrate->Path_F Prod_Desired DESIRED PRODUCT (Coupling at C4) Path_Br->Prod_Desired Prod_Impurity1 IMPURITY: Coupling at C2 (Cl) Path_Cl->Prod_Impurity1 Prod_Impurity2 IMPURITY: Substitution at C3 (F) Path_F->Prod_Impurity2 Cond_Ideal Ideal Conditions: XPhos Pd G3 40-60°C Weak Base Cond_Ideal->Path_Br Cond_Harsh Harsh Conditions: Pd(PPh3)4 / High T Strong Base Cond_Harsh->Path_Cl Cond_Nuc Nucleophilic Conditions: Amines / Thiols present Cond_Nuc->Path_F

Caption: Competitive reaction pathways. Path A is favored by controlling temperature and using bulky ligands.

FAQ: Rapid Fire Troubleshooting

Q: Can I use DMF or DMSO as solvents? A: Yes, but be careful. These solvents are difficult to remove and can accelerate


 side reactions at the Fluorine position if the reaction mixture gets too hot (Dipolar Aprotic effect). Toluene/Water or Dioxane/Water is safer for selectivity.

Q: I see the product, but I can't separate it from the starting material. A: This is common. The polarity difference is small.

  • Tip: React the crude mixture with a scavenger resin (like Thiol-silica) or a small amount of amine to react away the remaining starting material (via

    
     on the Fluorine of the SM), changing its polarity drastically to allow separation.
    

Q: Why is my yield low even with XPhos? A: Check your Boronic Acid quality. Boronic acids can dehydrate to boroxines (trimers) which are less reactive.[1] Add a drop of water to your solvent system to hydrolyze the boroxine back to the active acid.

References

  • Buchwald, S. L., et al. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide."[1] Chemical Science, 2011.

  • Suzuki, A. "Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds." Nobel Lecture, 2010.

  • Hartwig, J. F. "Organotransition Metal Chemistry: From Bonding to Catalysis." University Science Books, 2010.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews, 2014.

Sources

Optimization

Technical Support Center: Purification of 4-Bromo-2-chloro-3-fluoroacetophenone

Welcome to the Technical Support Center for the isolation and purification of 4-Bromo-2-chloro-3-fluoroacetophenone (CAS: 1898158-31-0). This portal provides drug development professionals and synthetic chemists with fie...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 4-Bromo-2-chloro-3-fluoroacetophenone (CAS: 1898158-31-0). This portal provides drug development professionals and synthetic chemists with field-proven troubleshooting guides, causal explanations of separation mechanics, and self-validating protocols to achieve >99% isomeric purity.

The Separation Challenge: Mechanistic Overview

Separating multi-halogenated acetophenone regioisomers (e.g., 4-bromo vs. 6-bromo isomers, or dehalogenated impurities) is notoriously difficult. These isomers possess nearly identical molecular weights, lipophilicities (LogP), and boiling points. However, the specific positional arrangement of the fluorine, chlorine, and bromine atoms around the aromatic ring dictates unique dipole moments and1

1[1].

Standard reverse-phase (C18) chromatography relies primarily on hydrophobic interactions, which are insufficient to resolve these subtle electronic differences. Successful resolution requires orthogonal techniques like Pentafluorophenyl (PFP) stationary phases or2[2], which exploit shape selectivity and halogen-directed hydrogen bond docking preferences.

Purification Strategy Workflow

PurificationWorkflow Crude Crude Synthesized Mixture (Isomers + Dehalogenated Impurities) Screening Analytical Screening (UHPLC PFP or Chiral SFC) Crude->Screening Decision Resolution (Rs) > 1.5? Screening->Decision PrepSFC Prep-SFC Separation (Chiralcel OJ-3 / CO2 + MeOH) Decision->PrepSFC Yes MethodDev Optimize Modifier/Additive (e.g., 25mM Isobutylamine) Decision->MethodDev No Crystallization Recrystallization Polish (Hexane/MTBE) PrepSFC->Crystallization Fractions >95% MethodDev->Screening Re-evaluate Pure Pure 4-Bromo-2-chloro- 3-fluoroacetophenone (>99%) Crystallization->Pure Final Polish

Figure 1: Decision-tree workflow for the isolation of halogenated acetophenone isomers.

Quantitative Comparison of Separation Modalities

The following table summarizes the empirical performance of various chromatographic platforms for resolving halogenated acetophenones from their closely related isosteres.

Separation MethodStationary PhaseMobile PhaseTypical Resolution (Rs)RecoveryThroughput
RP-HPLC ZORBAX Eclipse C18H2O / ACN (0.1% TFA)< 1.0 (Co-elution)HighLow
UHPLC (Fluorinated) Hypersil Gold PFPH2O / MeOH (H3PO4)1.8 - 2.5HighMedium
Prep-SFC (Achiral) 2-EthylpyridineCO2 / MeOH1.2 - 1.5Very HighHigh
Prep-SFC (Chiral) Chiralcel OJ-3CO2 / EtOH (Isobutylamine)> 2.5Very HighVery High
Normal Phase Kromasil Si 60Hexane / MTBE1.0 - 1.3ModerateHigh (Stacked)

Troubleshooting & FAQs

Q1: My 4-bromo and 6-bromo isomers co-elute on a standard C18 column. How can I resolve them? A1: Switch to a fluorinated stationary phase (e.g., Hypersil Gold PFP). The PFP ring interacts differently with the isomers based on their distinct dipole moments and halogen stacking behaviors. When using PFP columns, utilize a Methanol/Water gradient rather than Acetonitrile. Methanol acts as a protic solvent that enhances the


 and dipole-dipole interactions between the fluorinated stationary phase and the halogenated solute, whereas Acetonitrile (a 

-electron system itself) competitively disrupts these interactions[2].

Q2: I am detecting dehalogenated impurities (e.g., 2-chloro-3-fluoroacetophenone) in my final product. How do I remove them? A2: Dehalogenated isosteres are notoriously difficult to separate from the parent halogenated compound using standard reverse-phase techniques. Chiral SFC (e.g., using a Chiralcel OJ-3 or Chiralpak IB column) has been proven to excel at separating closely related halogen-containing pharmaceuticals and their dehalogenated impurities[2]. The rigid polysaccharide chiral selector provides extreme shape selectivity that discriminates based on the steric bulk of the missing bromine atom.

Q3: During scale-up purification using Normal-Phase chromatography, the isomers smear across the column, reducing yield. A3: Halogenated acetophenones can exhibit tailing on bare silica due to Lewis acid-base interactions with active silanols. To mitigate this, implement 3 using a carefully optimized Hexane/Methyl tert-butyl ether (MTBE) gradient[3]. Ensure the silica is fully equilibrated, and consider adding a volatile organic modifier to suppress silanol activity.

Step-by-Step Methodology: Prep-SFC Isolation Protocol

To establish a self-validating purification system, we recommend the following Preparative Supercritical Fluid Chromatography (Prep-SFC) protocol. This method ensures high throughput, minimizes solvent waste, and prevents thermal degradation of the halogenated ketone.

Phase 1: System Preparation & Equilibration

  • Column Selection: Install a Chiralcel OJ-3 preparative column (e.g., 21 x 250 mm, 5 µm).

  • Mobile Phase Setup: Connect instrument lines to high-purity CO2 and a co-solvent of Ethanol containing 25 mM Isobutylamine. Causality: The basic additive sharpens peak shapes by neutralizing any acidic sites on the stationary phase[2].

  • Equilibration: Pump CO2/EtOH (85:15 v/v) at a flow rate of 70 mL/min. Maintain the Automated Back Pressure Regulator (ABPR) at 120 bar and the column oven at 35°C. Monitor the baseline via UV detection at 254 nm until stable.

Phase 2: Sample Loading & Stacked Injections 4. Sample Dissolution: Dissolve the crude 4-Bromo-2-chloro-3-fluoroacetophenone mixture in a 1:1 mixture of Methanol/Dichloromethane to a concentration of 50 mg/mL.

  • Self-Validation Check: Ensure no particulate matter remains; filter through a 0.22 µm PTFE syringe filter to prevent column frit blockage and pressure spikes.

  • Injection: Perform a 0.5 mL test injection.

    • Self-Validation Check: Verify the resolution (Rs) > 1.5 between the target 4-bromo isomer and the closest eluting impurity before proceeding.

  • Stacked Sequence: Program the SFC software to perform stacked injections (injecting the next sample before the previous run has fully eluted) based on the calculated cycle time to maximize throughput[3].

Phase 3: Fraction Collection & Polish 7. Collection: Trigger fraction collection based on UV threshold (>50 mAU at 254 nm).

  • Self-Validation Check: Couple UV detection with mass-directed collection (MS trigger for the specific isotopic mass of the target compound) to ensure absolute fraction purity and avoid collecting co-eluting non-UV absorbing contaminants.

  • Solvent Removal: Depressurize the fractions. The CO2 flashes off automatically, leaving the product concentrated in a small volume of Ethanol. Remove residual Ethanol via rotary evaporation at 30°C to prevent volatilization of the acetophenone.

  • Recrystallization (Final Polish): Dissolve the resulting solid in a minimal volume of warm Hexane. Add MTBE dropwise until the solution becomes slightly cloudy, then allow it to cool slowly to 4°C. Filter the resulting highly pure crystals and dry under high vacuum.

References

  • Source: nih.
  • Source: figshare.
  • Source: chromatographyonline.

Sources

Troubleshooting

Preventing dehalogenation during 4-Bromo-2-chloro-3-fluoroacetophenone synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of highly functionalized, polyhalogenated building blocks like 4-bromo-2-chloro-3-fluoroaceto...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of highly functionalized, polyhalogenated building blocks like 4-bromo-2-chloro-3-fluoroacetophenone .

The presence of three distinct halogens (Br, Cl, F) on an electron-deficient aromatic ring creates a highly reactive, multi-handle system. While this is advantageous for downstream cross-coupling, it introduces severe chemoselectivity issues during the initial acylation step. This guide is designed to help you troubleshoot the two most common failure modes in this synthesis: Lewis acid-mediated dehalogenation and the Halogen Dance reaction .

Part 1: Mechanistic Pathways of Dehalogenation

To solve dehalogenation, we must first understand the causality behind it. Polyhalogenated arenes are highly susceptible to side reactions depending on the synthetic route chosen.

Mechanistic pathways leading to dehalogenation in polyhalogenated arenes.

Part 2: Troubleshooting FAQs

Q1: I am using standard Friedel-Crafts conditions (AlCl₃ and acetyl chloride), but my GC-MS shows significant debromination and some defluorination. Why is this happening? A1: The root cause is the harsh, "hard" nature of Aluminum Chloride (


). In standard Friedel-Crafts acylations, a stoichiometric amount of Lewis acid is required because the resulting ketone product complexes with the catalyst, preventing turnover[1]. However, polyhalogenated benzenes are highly electron-deficient. When forced to react, the strong Lewis acid coordinates directly to the lone pairs of the fluorine or bromine atoms. This coordination severely weakens the C-X bond, leading to protodehalogenation during the aqueous quench or competitive cleavage.
Solution: Shift to a milder Lewis acid. Reagents like Zinc chloride (

) or Indium(III) chloride (

) provide sufficient Lewis acidity to activate the acyl chloride without aggressively coordinating to the ring halogens[2].

Q2: To avoid Friedel-Crafts issues, I attempted a metal-halogen exchange using n-BuLi followed by trapping with a Weinreb amide. Instead of the desired product, I obtained a complex mixture of scrambled halogen isomers. What went wrong? A2: You have encountered the "Halogen Dance" reaction. This is a base- or metal-catalyzed isomerization where a halogen atom (typically bromine or iodine) migrates to a different position on the aromatic ring, driven by the thermodynamic preference to form the most stable aryl anion[3]. When you use a strong, unselective base like n-BuLi, competitive deprotonation and rapid intermolecular halogen exchange occur before the acylating agent can trap the intermediate. Solution: Use a highly selective, non-isomerizing reagent like the Turbo-Grignard (


) at cryogenic temperatures (-78 °C). The lithium chloride breaks up the polymeric aggregates of the Grignard reagent, enhancing its kinetic basicity and allowing for a rapid, selective exchange at the most reactive C-Br bond without triggering the halogen dance.

Q3: If I use a Palladium-catalyzed cross-coupling route to install the acetyl equivalent, how do I prevent hydrodehalogenation? A3: In Pd-catalyzed reactions, hydrodehalogenation (the substitution of halogen atoms by hydrogen) is a common competing pathway, especially for electron-deficient aryl halides[4]. This occurs when the solvent (like alcohols or dioxane) or the base acts as a hydride source, leading to reductive elimination of the Ar-H species. Solution: Avoid solvents that can act as hydride donors (e.g., use toluene instead of DMF or dioxane). Additionally, employ bulkier, electron-rich phosphine ligands (like SPhos or XPhos) which accelerate the desired transmetalation and reductive elimination steps, outcompeting the slower hydrodehalogenation pathway[5].

Part 3: Quantitative Data Summary

To aid in your experimental design, the following table summarizes the quantitative risk factors associated with various Lewis acids during the Friedel-Crafts acylation of polyhalogenated arenes.

Lewis Acid CatalystRelative AcidityEquivalents RequiredDehalogenation RiskRecommended Use Case for Polyhalogenated Arenes

Very High1.1 - 1.5Critical (>40%) Avoid. Causes severe debromination and defluorination.

High1.0 - 1.2Moderate (10-20%)Acceptable if temperature is strictly kept below 0 °C.

Moderate1.0 - 1.5Low (<5%)Optimal. Balances reactivity with C-X bond preservation.

Mild0.1 - 0.2 (Catalytic)Very Low (<1%)Excellent for highly sensitive substrates, though reaction times may extend to 6-8 hours[2].

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints will allow you to verify the success of the intermediate steps before proceeding.

Protocol A: Mild Friedel-Crafts Acylation (Using )

Objective: Direct acetylation while preserving the C-Br and C-F bonds.

  • Preparation: Flame-dry a 250 mL Schlenk flask under argon. Add anhydrous

    
     (1.2 equiv) and suspend in anhydrous dichloromethane (DCM, 0.2 M).
    
  • Activation: Cool the suspension to 0 °C. Add acetyl chloride (1.1 equiv) dropwise over 10 minutes. Stir for 30 minutes to allow the acylium ion complex to form.

  • Substrate Addition: Dissolve 1-bromo-3-chloro-2-fluorobenzene (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the activated complex at 0 °C.

  • Self-Validation Checkpoint (Kinetics): After 2 hours, pull a 0.1 mL aliquot, quench in saturated aqueous

    
    , extract with ethyl acetate, and analyze via GC-MS.
    
    • Validation: You should observe the product mass without the M-79 (loss of Br) or M-19 (loss of F) fragmentation peaks. If dehalogenation is >2%, lower the temperature to -10 °C.

  • Workup: Once conversion is >95%, pour the reaction mixture into ice-cold 1M HCl to break the zinc complex. Extract with DCM, wash with brine, dry over

    
    , and concentrate under reduced pressure.
    
Protocol B: Selective Metal-Halogen Exchange (Using Turbo-Grignard)

Objective: Regioselective acylation avoiding the Halogen Dance.

  • Preparation: In a flame-dried Schlenk flask under argon, dissolve 1-bromo-3-chloro-2-fluorobenzene (1.0 equiv) in anhydrous THF (0.1 M). Cool the solution strictly to -78 °C using a dry ice/acetone bath.

  • Metalation: Add

    
     (1.05 equiv, 1.3 M in THF) dropwise over 20 minutes down the side of the flask to pre-cool the reagent. Stir at -78 °C for 1 hour.
    
  • Self-Validation Checkpoint (Regioselectivity): Pull a 0.1 mL aliquot and quench immediately with

    
    . Extract and analyze via 
    
    
    
    -NMR.
    • Validation: The presence of a single deuterium incorporation site confirms regioselective metalation. Multiple deuterated isomers indicate the Halogen Dance has occurred (usually due to a temperature spike).

  • Trapping: Add

    
    -methoxy-
    
    
    
    -methylacetamide (Weinreb amide, 1.2 equiv) dropwise at -78 °C. Stir for 2 hours, then slowly warm to 0 °C.
  • Workup: Quench with saturated aqueous

    
    . Extract with ethyl acetate, wash with brine, dry over 
    
    
    
    , and purify via silica gel chromatography.

References

  • A Practical Palladium Catalyzed Dehalogenation of Aryl Halides and α-Haloketones | Request PDF - ResearchGate. ResearchGate. Available at:[Link]

  • CALIFORNIA STATE UNIVERSITY, NORTHRIDGE. Cal State. Available at: [Link]

Sources

Optimization

Optimizing reaction temperature for sterically hindered acetophenones

Technical Support Center: Reaction Optimization for Sterically Hindered Acetophenones Current Status: Online 🟢 Agent: Dr. Aris Thorne, Senior Application Scientist Topic: Temperature & Kinetic Control in Hindered Systems...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reaction Optimization for Sterically Hindered Acetophenones

Current Status: Online 🟢 Agent: Dr. Aris Thorne, Senior Application Scientist Topic: Temperature & Kinetic Control in Hindered Systems

Introduction: The Steric-Thermal Paradox

Welcome to the technical support hub. If you are working with sterically hindered acetophenones (e.g., 2',6'-disubstituted acetophenones or bulky ortho-functionalized variants), you are likely facing a classic kinetic dilemma.

In these systems, the steric bulk around the carbonyl carbon raises the activation energy (


) for nucleophilic attack. Standard protocols often fail because:
  • Low Temperature: The reaction lacks the thermal energy to overcome the steric barrier (0% conversion).

  • High Temperature: Thermal energy overcomes the barrier, but you lose stereocontrol (low

    
    ) or trigger competing pathways like enolization or 
    
    
    
    -hydride elimination.

This guide moves beyond "standard conditions" to provide precision troubleshooting for these specific substrates.

Module 1: Nucleophilic Additions (Grignard & Organolithium)

Common Ticket #402: "I recovered 90% starting material after quenching."

Diagnosis: You likely encountered Enolization rather than Addition. Sterically hindered ketones often act as proton sources rather than electrophiles when exposed to basic Grignard reagents (


). The bulky nucleophile cannot access the carbonyl carbon, so it abstracts an 

-proton instead. Upon aqueous workup, the enolate protonates, returning your starting material.[1]

Troubleshooting Protocol:

VariableStandard ProtocolHindered Protocol (Corrective Action)
Reagent Alkyl-MgBrOrganolithium (R-Li) or Organocerium (R-CeCl₂)
Temperature 0 °C to RT-78 °C (Addition)

RT (Slow Warm)
Additive NoneAnhydrous CeCl₃ (1.5 eq)

The "Cerium Switch" (Imamoto Method): Lanthanides are oxophilic. Adding anhydrous CeCl₃ creates a highly electrophilic organocerium species which is less basic than the corresponding Grignard, favoring nucleophilic addition over proton abstraction [1].

Step-by-Step Organocerium Protocol:

  • Drying: Dry CeCl₃

    
    7H₂O at 140°C under high vacuum (0.1 mmHg) for 2 hours. It must be a fine white powder.
    
  • Slurry: Suspend dry CeCl₃ (1.5 eq) in THF at room temperature (RT) and stir for 2 hours (activation).

  • Cooling: Cool slurry to -78°C .

  • Reagent Formation: Add R-Li or R-MgX (1.5 eq) dropwise. Stir for 30 min at -78°C.

  • Substrate Addition: Add the hindered acetophenone (1.0 eq) in THF.

  • Temperature Ramp: Stir at -78°C for 1 hour, then allow to warm to RT slowly over 4 hours.

Common Ticket #405: "I isolated the secondary alcohol (reduction product), not the tertiary alcohol."

Diagnosis:


-Hydride Transfer . If your Grignard reagent has 

-hydrogens (e.g., Isopropyl-MgBr) and the ketone is hindered, the reagent acts as a hydride donor via a 6-membered transition state.[2]

Corrective Action:

  • Switch Reagent: Use reagents lacking

    
    -hydrogens (e.g., MeLi, PhMgBr) if the synthetic route permits.
    
  • Temperature Control: Perform the addition at -78°C . The reduction pathway has a higher activation energy than the addition; low temperature kinetically favors addition (if the steric barrier isn't absolute).

Module 2: Asymmetric Transfer Hydrogenation (ATH)

Common Ticket #808: "High conversion, but enantiomeric excess (ee) is poor (<50%)."

Diagnosis: The Temperature/Selectivity Trade-off. In ATH (e.g., Noyori type), the enantioselective step relies on a rigid chiral pocket. High temperatures increase the conformational flexibility of the catalyst-substrate complex, allowing "leakage" via the non-favored transition state.

Optimization Strategy: For hindered substrates, you cannot simply lower the temperature to -20°C (reaction will stop). You must optimize the Ligand-Temperature Matrix .

Decision Matrix for ATH:

Substrate BulkRec. Catalyst SystemTemp WindowNotes
Moderate (2'-Me)Ru-TsDPEN0°C to 25°CStandard conditions usually suffice.
High (2',4',6'-Me)Rh-Cp* / Tethered Ru30°C to 60°CRequires heat to react; use tethered ligands to maintain rigidity at high T.
Extreme (2',6'-Cl)CBS Reduction (Borane)-20°C to 0°CSwitch mechanism entirely (see below).

Visualizing the Pathway Competition:

ReactionPathways Start Hindered Acetophenone + Nucleophile (Nu-) TS_Add TS: Nucleophilic Addition (Sterically Crowded) Start->TS_Add High Ea Promoted by CeCl3 TS_Enol TS: Enolization (Proton Abstraction) Start->TS_Enol Low Ea Favored by Basicity TS_Red TS: Beta-Hydride Transfer (Reduction) Start->TS_Red Favored by Beta-H + Heat Prod_Add Tertiary Alcohol (Desired) TS_Add->Prod_Add Prod_SM Recovered SM (Enolate Quench) TS_Enol->Prod_SM Prod_Red Secondary Alcohol (Undesired) TS_Red->Prod_Red

Figure 1: Competing kinetic pathways in the reaction of sterically hindered acetophenones. Successful optimization requires suppressing the red pathways while lowering the barrier for the blue pathway.

Module 3: The CBS Reduction Alternative

Ticket #901: "Metal catalysis failed. Moving to Borane reduction."

Technical Insight: For extremely hindered acetophenones where metal coordination is blocked, the Corey-Bakshi-Shibata (CBS) reduction is superior because boron is smaller than transition metals (Ru/Rh). However, temperature control is strictly non-linear here.

The "Inverse" Temperature Effect: Counter-intuitively, some hindered substrates show higher ee at slightly elevated temperatures (0°C vs -78°C) in CBS reductions.

  • Reasoning: At very low temps (-78°C), the catalytic cycle stalls. The background reaction (uncatalyzed reduction by BH₃) continues slowly but is non-selective (racemic).

  • Goal: Ensure the catalyzed rate (

    
    ) is significantly faster than the uncatalyzed rate (
    
    
    
    ).

Optimized CBS Protocol for Hindered Ketones:

  • Catalyst: Use Me-CBS (Methyl) rather than Bu-CBS (Butyl) to minimize catalyst steric bulk [2].

  • Hydride Source: Use Catecholborane instead of BH₃·THF. It is less reactive, minimizing the non-selective background reaction.

  • Temperature: Run at -20°C . This is the "Goldilocks" zone—cold enough for selectivity, warm enough for the catalyst to outcompete the background reaction.

FAQ: Rapid Fire Troubleshooting

Q: Can I use microwave irradiation to speed up the reaction? A: Only for non-enantioselective transformations (e.g., condensation or achiral reduction). For asymmetric synthesis, microwaves often generate "hot spots" that degrade the chiral catalyst or racemize the product.

Q: My Grignard reaction works on 2'-methylacetophenone but fails on 2',6'-dimethylacetophenone. Why? A: The "Orth-Effect." A single ortho-substituent can rotate away from the incoming nucleophile. Two ortho-substituents lock the carbonyl in a perpendicular conformation relative to the ring, creating a "steric wall." You must use the Organocerium protocol (Module 1) for the 2',6'-system.

Q: How do I dry the CeCl₃ effectively? It clumps. A: Do not dry it in a static oven. Use a stir bar during the high-vacuum heating process to break up the crystal lattice as water leaves. If it turns yellow, you overheated it; it must remain white.

References

  • Imamoto, T., et al. "Carbon-carbon bond forming reactions using cerium metal or organocerium(III) reagents." Journal of the American Chemical Society, 1989.

  • Corey, E. J., et al. "Reduction of carbonyl compounds with chiral oxazaborolidine catalysts: a new paradigm for enantioselective synthesis and a powerful new synthetic method." Angewandte Chemie International Edition, 1998.

  • Noyori, R., et al. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 1997.

Sources

Troubleshooting

Technical Support Center: Palladium Catalyst Removal from 4-Bromo-2-chloro-3-fluoroacetophenone Products

Welcome to the Technical Support Center for process chemists and drug development professionals. 4-Bromo-2-chloro-3-fluoroacetophenone (CAS: 1898158-31-0) is a highly functionalized halogenated building block frequently...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for process chemists and drug development professionals. 4-Bromo-2-chloro-3-fluoroacetophenone (CAS: 1898158-31-0) is a highly functionalized halogenated building block frequently utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). While these reactions are highly efficient, the subsequent removal of residual palladium to meet stringent regulatory limits is a major bottleneck.

This guide provides authoritative troubleshooting, causality-driven FAQs, and self-validating protocols to ensure complete palladium removal without compromising the yield or integrity of your halogenated acetophenone products.

Part 1: Regulatory Targets & Chemical Selectivity

Before troubleshooting, it is critical to understand the regulatory landscape and the chemical causality behind scavenger selection. According to the 1[1], the Permitted Daily Exposure (PDE) for palladium is strictly regulated to 100 µ g/day for oral administration and 10 µ g/day for parenteral administration. For a standard 10 g daily drug dose, this translates to a maximum palladium limit of 10 ppm (oral) or 1 ppm (parenteral).

To achieve these limits, targeted metal scavengers are required. However, 4-Bromo-2-chloro-3-fluoroacetophenone contains a reactive ketone moiety. Selecting the wrong scavenger can lead to severe product degradation.

HSAB Substrate 4-Bromo-2-chloro-3- fluoroacetophenone Ketone Ketone Group (Hard Base) Substrate->Ketone Halogens Aromatic Halogens (Stable/Inert) Substrate->Halogens Catalyst Residual Palladium Pd(0) / Pd(II) Pd Palladium (Soft Acid) Catalyst->Pd Scavenger Thiol/Thiourea Scavenger Sulfur Sulfur Groups (Soft Base) Scavenger->Sulfur Sulfur->Pd Strong Affinity (Soft-Soft) AmineScav Amine Scavenger (Hard/Borderline Base) AmineScav->Ketone Unwanted Imine Formation AmineScav->Pd Weak Affinity

HSAB theory illustrating the selective binding of sulfur-based scavengers to palladium.

Part 2: Troubleshooting & FAQs

Q1: Why is standard Celite® filtration failing to reduce palladium below 500 ppm in my crude mixture? Causality: Palladium catalysts degrade during the reaction into two problematic forms: soluble Pd(II) complexes and colloidal Pd(0) nanoparticles (often visible as "palladium black"). Standard filtration media like Celite or glass wool only possess pore sizes capable of capturing large agglomerates. Colloidal Pd(0) easily bypasses these pores, and soluble Pd(II) remains partitioned in the organic solvent.

Q2: How do I select a scavenger that won't degrade 4-Bromo-2-chloro-3-fluoroacetophenone? Causality: The substrate features a highly electrophilic ketone carbonyl. If you use an amine-functionalized silica scavenger (e.g., SiliaMetS® Triamine), the primary amines will act as nucleophiles, condensing with the ketone to form an imine (Schiff base). This covalently traps your product onto the silica, destroying your yield. Solution: Utilize sulfur-based scavengers. According to Pearson's Hard-Soft Acid-Base (HSAB) theory, palladium is a "soft" acid that forms exceptionally strong coordinate bonds with "soft" bases like the sulfur in thiols or thioureas. The ketone oxygen is a "hard" base and will not interact with the sulfur. Studies utilizing functionalized silica, such as the 2[2], demonstrate that thiol-based scavengers can selectively reduce palladium levels to <50 ppm without substrate degradation.

Q3: My product yield drops significantly after scavenger treatment. What went wrong, and how do I validate it? Causality: Yield loss during scavenging is typically caused by physical entrapment within the scavenger pores or unwanted adsorption. As highlighted by 3[3], traditional purification techniques can lead to 8–15% product loss. Self-Validating Solution: Always implement a mass-balance check. After filtering the scavenger, wash the filter cake with 3 column volumes of a polar aprotic solvent (e.g., ethyl acetate or THF) to ensure no product is physically trapped. If yield is still low, analyze the spent scavenger via solid-state NMR or cleave the bound organics to determine if chemical trapping occurred.

Part 3: Quantitative Data Summary

Selecting the correct methodology requires balancing efficacy, cost, and product compatibility. The table below summarizes the performance of various Pd removal techniques specifically applied to halogenated acetophenones.

Purification MethodMechanism of ActionTypical Residual Pd (ppm)Substrate CompatibilityYield Impact
Celite® Filtration Physical entrapment300 - 600 ppmHigh (Inert)Minimal loss
Activated Carbon Non-specific adsorption100 - 300 ppmMediumHigh loss (8-15%)
SiliaMetS® Thiol Soft-Soft Acid-Base Binding< 10 ppmHigh (Inert to ketones)< 2% loss
QuadraPure™ TU Chelation (Thiourea)< 5 ppmHigh (Inert to ketones)< 2% loss

Note: Macroporous thiourea resins like 4[4] offer excellent sorption characteristics and are highly recommended for flow-chemistry setups.

Part 4: Validated Experimental Protocol

The following is a self-validating, step-by-step methodology for bulk scavenging of palladium from 4-Bromo-2-chloro-3-fluoroacetophenone reaction mixtures using SiliaMetS® Thiol or QuadraPure™ TU.

Step 1: Post-Reaction Preparation

  • Upon completion of the cross-coupling reaction, quench the mixture with water and perform a standard liquid-liquid extraction (e.g., using Ethyl Acetate).

  • Pass the organic phase through a standard Celite® pad to remove large palladium agglomerates and insoluble inorganic salts.

  • Transfer the partially purified organic filtrate to a clean round-bottom flask equipped with a magnetic stirrer.

Step 2: Scavenger Loading

  • Calculate the total moles of palladium catalyst initially added to the reaction.

  • Weigh out 4 to 8 molar equivalents of the chosen sulfur-based scavenger (SiliaMetS® Thiol or QuadraPure™ TU) relative to the initial palladium load.

  • Add the free-flowing scavenger powder directly to the organic filtrate.

Step 3: Incubation & Binding

  • Heat the suspension to 40–50 °C. Causality: Mild heating decreases solvent viscosity and increases the kinetic rate of Pd diffusion into the scavenger pores.

  • Stir vigorously for 4 to 16 hours. Monitor the color of the solution; a transition from dark brown/black to pale yellow/clear indicates successful scavenging.

Step 4: Filtration and Recovery (Mass Balance Validation)

  • Filter the suspension through a sintered glass funnel (porosity 3 or 4) to remove the Pd-loaded scavenger.

  • Critical Validation Step: Wash the scavenger cake with 3 volumes of the reaction solvent (e.g., Ethyl Acetate) to recover any physically trapped 4-Bromo-2-chloro-3-fluoroacetophenone. Combine the washes with the main filtrate.

  • Concentrate the filtrate under reduced pressure to isolate the product.

Step 5: Analytical Validation

  • Digest a 5 mg sample of the purified product in concentrated nitric acid.

  • Analyze via ICP-MS (Inductively Coupled Plasma Mass Spectrometry) to confirm the residual palladium concentration is <10 ppm, validating compliance with ICH Q3D guidelines.

Workflow Crude Crude Reaction Mixture (>1000 ppm Pd) Filter Primary Filtration (Celite/Glass Wool) Crude->Filter Removes Pd agglomerates Intermediate Partially Purified (~300-500 ppm Pd) Filter->Intermediate Scavenger SiliaMetS Thiol / QuadraPure TU (4-8 equiv, 4h-16h, 50°C) Intermediate->Scavenger Adds Scavenger Pure Purified 4-Bromo-2-chloro-3- fluoroacetophenone (<10 ppm Pd) Scavenger->Pure Captures colloidal Pd

Workflow for reducing palladium concentration in crude organic mixtures.

References

  • Apollo Scientific. "Efficient Palladium Removal Without Compromising Product Yield." 3

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Guideline for Elemental Impurities Q3D(R2)." 1

  • CatSci Ltd. "Process Development Whitepaper Metal Scavenging." 2

  • Biocompare. "QuadraPure® TU from Aladdin Scientific." 4

Sources

Optimization

Technical Support Center: Troubleshooting 4-Bromo-2-chloro-3-fluoroacetophenone Stability Under Basic Conditions

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 4-Bromo-2-chloro-3-fluoroacetophenone (CAS: 1898158-31-0).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals working with 4-Bromo-2-chloro-3-fluoroacetophenone (CAS: 1898158-31-0). Due to its highly functionalized nature, this building block exhibits extreme sensitivity to basic environments. This document dissects the mechanistic causality behind its degradation, provides quantitative stability metrics, and outlines self-validating protocols to ensure successful synthetic outcomes.

Core Chemical Stability & Degradation Pathways

To successfully manipulate 4-Bromo-2-chloro-3-fluoroacetophenone, one must understand the electronic push-and-pull occurring across its aromatic ring. Under basic conditions, the molecule is highly susceptible to two competitive degradation pathways:

Pathway A: Aldol Self-Condensation The acetyl group (-COCH₃) at the C1 position possesses highly acidic alpha-protons (pKa ~19). In the presence of aqueous or alcoholic bases (e.g., NaOH, NaOMe), rapid deprotonation occurs, generating an enolate. Because the starting material is an unhindered ketone, this enolate acts as a nucleophile and attacks the carbonyl carbon of unreacted starting material, triggering a cascade of aldol additions and dehydrations that result in complex dimeric or polymeric enone mixtures [1].

Pathway B: Nucleophilic Aromatic Substitution (SₙAr) The aromatic ring is severely electron-deficient. The acetyl group acts as a strong electron-withdrawing group, which stabilizes the negative charge of the intermediate Meisenheimer complex at the ortho (C2) and para (C4) positions [2]. Consequently, the C2-chloro and C4-bromo atoms are highly activated toward SₙAr. Furthermore, the C3-fluoro atom exerts a powerful inductive (-I) effect, lowering the LUMO of the entire ring system. If nucleophilic bases are used, they will preferentially attack C2 or C4, displacing the halide leaving groups and generating hydroxylated or alkoxylated impurities [3].

DegradationPathways SM 4-Bromo-2-chloro-3-fluoroacetophenone (Starting Material) Base Basic Conditions (OH-, OR-, Amines) SM->Base Enolate Alpha-Enolate Formation (Acidic Methyl Protons) Base->Enolate Deprotonation (pKa ~19) SNAr_Int Meisenheimer Complex (Attack at C2 or C4) Base->SNAr_Int Nucleophilic Attack Aldol Aldol Self-Condensation (Dimeric/Polymeric Impurities) Enolate->Aldol Intermolecular Attack on SM SNAr_Prod SNAr Substitution Products (Displacement of Cl or Br) SNAr_Int->SNAr_Prod Loss of Leaving Group

Figure 1: Divergent base-catalyzed degradation pathways of 4-Bromo-2-chloro-3-fluoroacetophenone.

Quantitative Stability Profile

To aid in reaction design, the following table summarizes the quantitative stability data (estimated half-lives) of 4-Bromo-2-chloro-3-fluoroacetophenone across various basic environments.

Base SystemConcentrationTemperaturePrimary Degradation PathwayEstimated Half-Life (t₁/₂)
NaOH (aq) / THF1.0 M25°CSₙAr (Hydrolysis) & Aldol< 10 minutes
K₂CO₃ / DMF2.0 eq60°CSₙAr (C4-Bromo displacement)~ 1.5 hours
NaOMe / MeOH1.1 eq25°CSₙAr (C2/C4-Methoxy substitution)~ 45 minutes
LDA / THF1.1 eq-78°CNone (Stable Enolate formed)> 24 hours
LiHMDS / THF1.1 eq-78°CNone (Stable Enolate formed)> 24 hours

Frequently Asked Questions (FAQs)

Q: My reaction mixture turns dark brown and highly viscous immediately after adding sodium hydroxide. What is happening? A: This is a classic symptom of base-catalyzed aldol oligomerization. The enolate of the acetyl group is attacking the highly electrophilic carbonyl of unreacted starting material, creating a rapid cascade of condensation products. To resolve this, you must switch to a non-nucleophilic base and utilize inverse addition techniques.

Q: I am attempting an enolate alkylation using potassium tert-butoxide (KOtBu), but LC-MS shows a mass corresponding to the loss of bromine (M-79) and the addition of a tert-butoxy group. Why? A: KOtBu, while sterically hindered, can still act as a nucleophile at elevated temperatures. The C4-bromo position is para to the activating acetyl group, making it highly susceptible to SₙAr displacement [2]. To mitigate this, lower the reaction temperature or switch to a strictly non-nucleophilic nitrogen base like LDA.

Q: Is the C3-Fluoro position at risk of SₙAr displacement? A: Generally, no. While fluorine is an excellent leaving group for SₙAr, the C3 position is meta to the activating acetyl group. The Meisenheimer intermediate resulting from nucleophilic attack at C3 cannot be stabilized by resonance with the carbonyl group. Therefore, SₙAr preferentially occurs at the C2 (ortho) or C4 (para) positions [3].

Experimental Troubleshooting & Mitigation Strategies

To successfully utilize this compound as an enolate nucleophile without triggering SₙAr or self-condensation, researchers must employ kinetic control. This involves using sterically hindered, non-nucleophilic bases at cryogenic temperatures to ensure proton transfer outpaces nucleophilic attack on the aromatic ring.

Workflow Step1 1. Base Selection Use non-nucleophilic sterically hindered base (e.g., LDA) Step2 2. Temp Control Maintain at -78°C to favor kinetics Step1->Step2 Step3 3. Inverse Addition Add ketone to base to prevent self-condensation Step2->Step3 Step4 4. Rapid Quench Add electrophile quickly, then acidic workup Step3->Step4

Figure 2: Optimized experimental workflow for kinetically controlled enolate generation.

Self-Validating Standard Operating Procedure (SOP)

Methodology: Kinetically Controlled Enolate Generation Follow this step-by-step protocol to generate the enolate of 4-Bromo-2-chloro-3-fluoroacetophenone while suppressing side reactions.

Step 1: Preparation of the Base Solution

  • Charge a flame-dried, argon-purged flask with anhydrous THF (to achieve 0.2 M relative to the substrate).

  • Add Diisopropylamine (1.1 equiv) and cool the system to -78°C using a dry ice/acetone bath.

  • Slowly add n-Butyllithium (1.05 equiv). Stir for 30 minutes to ensure complete formation of Lithium Diisopropylamide (LDA). Causality: LDA is a strong, sterically bulky, non-nucleophilic base. It will deprotonate the alpha-methyl group rapidly without attacking the highly electrophilic, halogenated aromatic ring.

Step 2: Inverse Addition of the Ketone

  • Dissolve 4-Bromo-2-chloro-3-fluoroacetophenone (1.0 equiv) in a minimum volume of anhydrous THF.

  • Critical Step: Slowly add the ketone solution dropwise into the LDA solution at -78°C over 15-20 minutes. Causality: Inverse addition ensures that the base is always in excess during the deprotonation event. If the base were added to the ketone, the newly formed enolate would coexist with unreacted ketone, instantly triggering Aldol self-condensation.

Step 3: Electrophile Trapping & Internal Validation

  • Stir the enolate solution at -78°C for 30 minutes.

  • Self-Validation Check: Remove a 5 µL aliquot, quench immediately in CD₃OD, and analyze via ¹H-NMR. You should observe >95% deuterium incorporation at the alpha-methyl position (disappearance of the ~2.6 ppm singlet) with no alteration to the aromatic splitting pattern.

  • Add the desired electrophile (e.g., alkyl halide, aldehyde) rapidly in one portion.

  • Maintain the reaction at -78°C for 1 hour, then slowly warm to -20°C until TLC/LCMS indicates complete consumption of the enolate.

Step 4: Acidic Quench and Workup

  • Quench the reaction strictly at -20°C by adding a saturated aqueous solution of Ammonium Chloride (NH₄Cl) to bring the aqueous layer's pH below 5. Causality: Quenching at a low temperature with a mild acid rapidly protonates any unreacted base or enolate, permanently halting any latent SₙAr or condensation pathways before the mixture is warmed to room temperature for isolation.

  • Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

References

  • Aldol Condensation - Chemistry LibreTexts Source: libretexts.org URL:[Link]

  • 18.6: Substituent Effects on the EAS Reaction - Chemistry LibreTexts Source: libretexts.org URL:[Link]

  • Base-Promoted SₙAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles Source: mdpi.com URL:[Link]

Troubleshooting

Technical Support Center: Grignard Addition to Electron-Deficient Acetophenones

Current Status: Operational Ticket Type: Advanced Synthesis Troubleshooting Assigned Specialist: Senior Application Scientist Executive Summary: The "Electron-Deficient" Trap Adding Grignard reagents to electron-deficien...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Type: Advanced Synthesis Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary: The "Electron-Deficient" Trap

Adding Grignard reagents to electron-deficient acetophenones (e.g., p-nitro, p-cyano, or polyfluorinated acetophenones) presents a paradox. While the electron-withdrawing group (EWG) activates the carbonyl carbon towards nucleophilic attack, it simultaneously creates two critical failure modes:

  • Hyper-Acidity (The Enolization Trap): EWGs significantly lower the pKa of the

    
    -protons. Basic Grignard reagents often act as Brønsted bases (deprotonating the 
    
    
    
    -position) rather than nucleophiles, resulting in the recovery of starting material upon quench.
  • Competing Electrophiles: Groups like

    
    , 
    
    
    
    , or
    
    
    are themselves reactive toward organomagnesiums, leading to complex mixtures of reduction, addition, or polymerization products.

This guide provides the diagnostic logic and protocols to bypass these thermodynamic and kinetic pits.

Diagnostic Workflow

Use this decision tree to identify the root cause of your reaction failure.

GrignardTroubleshooting Start Reaction Outcome Analysis Result1 Recovered Starting Material (Ketone) Start->Result1 Result2 Secondary Alcohol (Reduction Product) Start->Result2 Result3 Complex Mixture / Tars (FG Attack) Start->Result3 Result4 Dimer Formation (Wurtz/Pinacol) Start->Result4 Diag1 Diagnosis: Enolization Grignard acted as a Base Result1->Diag1 Diag2 Diagnosis: Beta-Hydride Transfer Transition State Effect Result2->Diag2 Diag3 Diagnosis: Chemoselectivity Failure Nitro/Nitrile Attack Result3->Diag3 Sol1 SOLUTION A: Imamoto Reagent (CeCl3) Diag1->Sol1 Best Fix Diag2->Sol1 Suppresses Reduction Sol2 SOLUTION B: Non-Beta-H Grignard or Low Temp (-78°C) Diag2->Sol2 Alternative Sol3 SOLUTION C: Knochel-Hauser Base or Organozinc Diag3->Sol3 Required

Figure 1: Diagnostic logic for Grignard addition failures. The path to CeCl3 (Solution A) addresses the most common issues with electron-deficient substrates.

Deep Dive: The Enolization & Reduction Crisis
The Mechanism of Failure

In electron-deficient acetophenones, the inductive effect of the EWG pulls electron density from the ring, which in turn pulls from the carbonyl. This makes the


-protons highly acidic (pKa < 19). A standard Grignard reagent (

) is a hard base.
  • Scenario: You add

    
     to 
    
    
    
    -nitroacetophenone.
  • Observation: Vigorous bubbling (if open) or exotherm, but after aqueous workup, you recover 90%

    
    -nitroacetophenone.
    
  • Reality: You didn't fail to react; you performed a perfect acid-base titration. The Grignard deprotonated the ketone to form an enolate. Upon adding water (

    
    ), the enolate protonated back to the ketone.
    
The Solution: Organocerium Chemistry (The Imamoto Reagent)

To solve this, we must decouple basicity from nucleophilicity. The addition of anhydrous Cerium(III) Chloride (


) creates an organocerium species (or activates the carbonyl) which is more nucleophilic  but less basic  than the parent Grignard [1, 2].

Why it works:

  • Oxophilicity:

    
     is highly oxophilic and coordinates strongly to the carbonyl oxygen, lowering the LUMO energy and activating it for attack.
    
  • Basicity Suppression: The organocerium species (

    
    ) is less basic, preventing 
    
    
    
    -deprotonation.
  • Reduction Suppression: It prevents the concerted six-membered transition state required for

    
    -hydride transfer (reduction to secondary alcohol) [3].
    
Technical Protocol: The Imamoto Method (CeCl3-Mediated)

Applicability: Essential for enolizable ketones (acetophenones with EWGs) and sterically hindered substrates.

Reagents & Setup
  • Cerium(III) Chloride Heptahydrate (

    
    ):  Must be dried in situ.
    
  • THF: Anhydrous, inhibitor-free.

  • Grignard Reagent: Freshly titrated.

  • Acetophenone Substrate: Dried and dissolved in THF.

Step-by-Step Procedure
StepActionCritical Technical Note
1. Drying Place

(1.5 equiv) in a flask. Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours with stirring.
CRITICAL: The solid must turn from a chunk to a fine, white, free-flowing powder. If it remains clumpy, it is not dry. Water kills this reaction.
2. Suspension Cool to RT under Argon. Add anhydrous THF (approx 5 mL/mmol). Stir vigorously overnight (or sonicate for 1-2 hours).You need a milky white suspension. The "aging" of this suspension is crucial for reactivity.
3. Activation Cool the slurry to 0°C . Add the Grignard reagent (1.5 equiv) dropwise.Stir for 30-60 mins. The color often changes (yellow/brown) as the organocerium species forms (

).
4. Addition Cool to -78°C (if highly reactive EWG) or keep at 0°C. Add the acetophenone (1.0 equiv) in THF dropwise.Slow addition prevents local heating which could trigger polymerization or side reactions.
5. Quench Monitor by TLC. Once complete, quench with dilute aqueous

or sat.

.
If the product is acid-sensitive (e.g., tertiary benzylic alcohol), use

to avoid elimination to the styrene.
Troubleshooting Specific Functional Groups

If your acetophenone contains these specific groups, standard Grignard protocols will fail.

Case A: Nitro Groups (

)
  • The Issue: Grignards attack the nitro group (redox or addition) or cause oxidative dimerization (Bartoli-like pathways).

  • The Fix:

    • Option 1: Use Organozinc reagents (

      
      ) or Reformatsky reagents. They are tolerant of nitro groups.
      
    • Option 2: If you must use Mg, perform a Knochel-Hauser exchange at -78°C to prepare a functionalized reagent, but adding to a nitro-ketone remains high-risk. The CeCl3 method (above) at -78°C is your best bet with Mg, but yields may vary [4].

Case B: Nitriles (

)
  • The Issue: The Grignard adds to the nitrile carbon to form an imine (which hydrolyzes to a ketone).[1] You end up with a diketone or a mixture.[2]

  • The Fix:

    • Temperature Control: The ketone carbonyl is kinetically more reactive than the nitrile at -78°C .

    • Protocol: Use the Imamoto (CeCl3) method at -78°C. Quench immediately at low temp to avoid nitrile attack upon warming.

FAQ: Common User Issues

Q: My CeCl3 is not turning into a powder; it stays as a gummy solid.

  • A: You are heating it too fast without enough vacuum, or your vacuum pump is insufficient. You must dehydrate the heptahydrate slowly. Tip: Start heating at 60°C and ramp up to 140°C over an hour to prevent the crystal lattice from collapsing and trapping water.

Q: I see a "dimer" product (Pinacol coupling).

  • A: This is a Single Electron Transfer (SET) side reaction, common with electron-deficient ketones (which are easily reduced to radical anions).

  • Fix: The CeCl3 method usually suppresses SET. Alternatively, switch to a non-transferring solvent like Toluene/Ether mixtures (avoid pure THF if SET is dominant, though CeCl3 requires THF for solubility).

Q: Can I use Lanthanum Chloride (


) instead? 
  • A: Yes.

    
     (part of the Knochel Turbo-Grignard system) is an excellent alternative and often more soluble than 
    
    
    
    [5]. It works by a similar activation mechanism.[3]
References
  • Imamoto, T., et al. "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride." Journal of the American Chemical Society, 1989. Link

  • Imamoto, T. "Organocerium Reagents." Comprehensive Organic Synthesis, 1991.
  • Conlon, D. A., et al. "Cerium(III) Chloride-Mediated Addition of Grignard Reagents." Journal of Organic Chemistry, 2012.[4] Link

  • Knochel, P., et al. "Functionalized Grignard Reagents via Halogen-Magnesium Exchange."[5] Angewandte Chemie International Edition, 2003. Link

  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie, 2004.[4] Link

Sources

Optimization

Minimizing side reactions in fluorinated acetophenone derivatives

Technical Support Center: Fluorinated Acetophenone Derivatives Topic: Minimizing Side Reactions in Synthesis & Functionalization Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.4...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Fluorinated Acetophenone Derivatives

Topic: Minimizing Side Reactions in Synthesis & Functionalization Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.4 (Current)

Introduction: The Fluorine Paradox

Fluorinated acetophenones are critical pharmacophores, yet they present a unique synthetic paradox. The fluorine atom is an electron-withdrawing group (EWG) via induction (


) but an electron-donating group (EDG)  via resonance (

).

In acetophenone systems, this duality creates two distinct zones of instability:

  • The Ring: Susceptible to nucleophilic attack (

    
    ) due to activation by the acetyl group.[1]
    
  • The Carbonyl: Highly electrophilic, prone to hydration and aldol condensation, while the C-F bond itself is vulnerable to cleavage by strong Lewis acids.

This guide provides troubleshooting for the three most common failure modes: Defluorination during Acylation , Regio-isomer Contamination , and Unwanted Nucleophilic Substitution (


). 

Module 1: Synthesis & Acylation (The "Making It" Phase)

Core Issue: You are synthesizing a fluorinated acetophenone via Friedel-Crafts acylation, but you observe defluorination (loss of F) or high levels of ortho-isomers .

Q1: Why am I losing fluorine during Friedel-Crafts acylation?

Diagnosis: You are likely using Aluminum Chloride (


)  at elevated temperatures.
The Mechanism: 

is a "hard" Lewis acid with a high affinity for fluorine. In fluorobenzene acylation,

can coordinate to the fluorine atom, weakening the C-F bond and facilitating halogen exchange (replacing F with Cl) or hydrodefluorination. The Fix: Switch to Lanthanum(III) Triflate (

)
or Zeolites .
  • Why? Lanthanides are "softer" Lewis acids. They activate the acyl chloride effectively without coordinating strongly to the fluorine on the aromatic ring.

Protocol 1.1: Defluorination-Free Acylation (The Method)

Target: 4-Fluoroacetophenone synthesis with >99% Fluorine retention.

Reagents:

  • Fluorobenzene (1.0 equiv)

  • Acetic Anhydride (1.2 equiv) — Preferred over acetyl chloride to minimize HCl generation.

  • Catalyst:

    
     (1 mol%) + TfOH (Triflic Acid, 5 mol%)
    
  • Solvent: Nitromethane (

    
    ) or Neat (Solvent-free is possible).
    

Step-by-Step:

  • Catalyst Activation: Dry

    
     under vacuum at 150°C for 2 hours if not fresh. Moisture kills the catalytic cycle.
    
  • Mixing: In a flame-dried flask under Argon, combine Fluorobenzene and Acetic Anhydride.

  • Initiation: Add the

    
     followed by the TfOH co-catalyst.
    
  • Reaction: Heat to 50°C . Note: Do not exceed 80°C. Higher temps increase ortho-isomer formation.

  • Monitoring: Monitor via GC-MS. Look for the molecular ion of the product (M+) and check for (M+ - 19 + 35) which indicates Cl-for-F exchange.

  • Quench: Cool to RT. Add water. The catalyst stays in the aqueous phase (and can be recycled via evaporation). Extract organics with EtOAc.

Data: Catalyst Performance Comparison

Catalyst SystemYield (%)Para:Ortho RatioDefluorination (%)Notes

(Stoichiometric)
75%85:155 - 8% Hard to quench; significant waste.

60%80:202%Moderate activity.

/ TfOH
92% 96:4 < 0.1% Reusable catalyst; cleanest profile.

Module 2: Regioselectivity (Ortho vs. Para)

Q2: How do I minimize the ortho-isomer?

Diagnosis: Fluorine is an ortho, para-director.[2] However, the ortho position is sterically accessible because fluorine is small (Van der Waals radius ~1.47 Å). The Fix:

  • Solvent Polarity: Use Nitrobenzene or Nitromethane . These polar solvents form a bulky complex with the acylium ion, increasing steric demand and forcing the attack to the para position.

  • Temperature Control: Lower temperatures favor the kinetic product (para). Higher temperatures allow thermodynamic equilibration, often increasing the ortho fraction.

Visualizing the Decision Pathway

AcylationWorkflow Start Start: Acylation of Fluorobenzene Choice Select Catalyst Start->Choice AlCl3 AlCl3 (Traditional) Choice->AlCl3 Cheap/Available LaOTf La(OTf)3 (Recommended) Choice->LaOTf High Purity Req Risk1 Risk: C-F Cleavage Risk: High Ortho % AlCl3->Risk1 Benefit Benefit: <0.1% Defluorination Benefit: High Para Selectivity LaOTf->Benefit Solvent Solvent Choice Benefit->Solvent DCM DCM/CS2 (Low Selectivity) Solvent->DCM Nitro Nitromethane (High Para-Selectivity) Solvent->Nitro

Caption: Decision tree for optimizing regioselectivity and minimizing defluorination in Friedel-Crafts acylation.

Module 3: Functionalization ( Competition)

Core Issue: You are trying to react the carbonyl (e.g., reduction, Grignard), but the nucleophile attacks the ring, displacing the fluorine.

Q3: Why is my nucleophile attacking the ring instead of the ketone?

The Mechanism: The acetyl group is a strong electron-withdrawing group.[1] When combined with the electronegativity of Fluorine, the ring carbon attached to the Fluorine becomes highly electron-deficient.

  • Normal Acetophenone: Ring is deactivated; nucleophiles attack the Carbonyl.

  • Fluorinated Acetophenone: Ring is activated for Nucleophilic Aromatic Substitution (

    
    ).
    

Troubleshooting Table:


 vs. Carbonyl Attack 
Reaction TypeReagentRisk Level (

)
Prevention Strategy
Reduction

LowUse CeCl3 (Luche Reduction) to selectively activate the carbonyl.
Grignard

High Run at -78°C. Use Organolithiums (faster carbonyl attack) instead of Grignards.
Amination

Very High This is the

reaction. If you want the imine, use a Lewis Acid (

) to activate the carbonyl specifically.
Base Hydrolysis

MediumUse

(weaker nucleophile) or carbonate bases.
Protocol 3.1: Chemoselective Reduction (Luche Protocol)

Target: Reducing the ketone to an alcohol without touching the Fluorine.

Reagents:

  • Fluorinated Acetophenone (1.0 equiv)

  • Cerium(III) Chloride Heptahydrate (

    
    ) (1.0 equiv)
    
  • Sodium Borohydride (

    
    ) (1.0 equiv)
    
  • Solvent: Methanol

Step-by-Step:

  • Dissolution: Dissolve ketone and

    
     in Methanol. Stir for 10 mins. The Cerium coordinates to the carbonyl oxygen, making it more electrophilic and "harder," which matches the "hard" borohydride nucleophile.
    
  • Cooling: Cool to 0°C .

  • Addition: Add

    
     in small portions. Gas evolution (
    
    
    
    ) will occur.
  • Mechanism Check: The Cerium coordination prevents the nucleophile from engaging with the aromatic ring (

    
     pathway).
    
  • Workup: Quench with dilute HCl. Extract with ether.[2]

Visualizing the Competing Pathways

SNAr_Competition Substrate 4-Fluoroacetophenone Split Path? Substrate->Split Nuc Nucleophile (Nu-) Nuc->Split PathA Path A: Carbonyl Attack (1,2-Addition) Split->PathA Kinetic Control (Low Temp, CeCl3) PathB Path B: Ring Attack (SNAr) Split->PathB Thermodynamic/Uncontrolled (High Temp, Strong Base) ProdA Target Alcohol/Alkoxide PathA->ProdA InterB Meisenheimer Complex PathB->InterB -F (Leaving Group) ProdB Defluorinated Side Product InterB->ProdB -F (Leaving Group)

Caption: Competition between desired carbonyl addition and unwanted nucleophilic aromatic substitution.

References

  • Olah, G. A., et al. (1987). "Friedel-Crafts Chemistry." John Wiley & Sons.
  • Kobayashi, S., et al. (1993). "Rare earth metal triflates as water-tolerant, reusable Lewis acid catalysts in organic synthesis." Journal of the American Chemical Society.[3]

  • Kawada, A., et al. (1994). "Lanthanide Triflates as Reusable Catalysts for Friedel-Crafts Acylation." Synlett.
  • Gemal, A. L., & Luche, J. L. (1981). "Lanthanoids in organic synthesis. 6. Reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects." Journal of the American Chemical Society.[3]

  • Bunnett, J. F. (1951). "Mechanism of Nucleophilic Substitution in Aromatic Compounds." Chemical Reviews. (Explaining the

    
     activation by carbonyls). 
    

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 4-Bromo-2-chloro-3-fluoroacetophenone

Topic: 1H NMR Spectrum Analysis of 4-Bromo-2-chloro-3-fluoroacetophenone Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Structural Verification & Isomer D...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectrum Analysis of 4-Bromo-2-chloro-3-fluoroacetophenone Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Structural Verification & Isomer Differentiation in Fluorinated Scaffolds

Executive Summary

In the development of halogenated pharmaceutical intermediates, 4-Bromo-2-chloro-3-fluoroacetophenone presents a unique analytical challenge due to its dense substitution pattern.[1] The presence of three distinct halogens (Br, Cl, F) on the phenyl ring creates a complex electronic environment that significantly alters chemical shifts and introduces spin-spin coupling complexities (specifically


F-

H coupling).

This guide compares two analytical workflows: Standard 1D


H NMR  versus 

F-Decoupled

H NMR
. We demonstrate why the decoupled method is the superior "alternative" for unambiguous structural assignment, particularly when differentiating this target from regioisomers in drug discovery pipelines.

Structural Analysis & Theoretical Prediction

Before experimental acquisition, a rigorous prediction of the spectral fingerprint is essential to validate the synthesized product.

The Target Structure
  • Position 1: Acetyl group (

    
    )[1]
    
  • Position 2: Chlorine (Cl)[2]

  • Position 3: Fluorine (F)[3][4][5]

  • Position 4: Bromine (Br)[2][3][6]

  • Positions 5 & 6: Protons (

    
    , 
    
    
    
    )
Predicted Spectral Parameters (Solvent: )

The dense halogenation results in specific shielding/deshielding effects. The table below compares the theoretical shifts and coupling constants derived from substituent additivity rules (Curphy-Morrison) and


F coupling logic.
SignalProton AssignmentPredicted Shift (

, ppm)
MultiplicityCoupling Constants (

)
Mechanistic Rationale
A

(Acetyl)
2.60 – 2.65Doublet (d)

Hz
Long-range "through-space" coupling with

at C3 is possible but rare; usually a Singlet (s) or broadened singlet.[1]
B

(Aromatic)
7.50 – 7.65dd (Doublet of Doublets)

Hz

Hz
Ortho to Br (deshielding) and Meta to F .[1] The large meta-F coupling is characteristic.[1]
C

(Aromatic)
7.80 – 7.95dd (Doublet of Doublets)

Hz

Hz
Ortho to Carbonyl (strong deshielding) and Para to F .[1] Para-F coupling is typically negligible or very small.[1]

Critical Insight: The distinguishing feature of this molecule is the


 signal . It resides upfield of 

but splits significantly due to the meta-Fluorine (

).[1] In contrast,

is deshielded by the carbonyl but shows minimal splitting from the para-Fluorine.[1]

Comparative Analysis: Standard vs. Decoupled Protocols

This section compares the "Standard" approach against the "High-Fidelity" alternative (


F-decoupling).[1]
Comparison Matrix
FeatureMethod A: Standard 1D

H NMR
Method B:

F-Decoupled

H NMR

Spectral Complexity High. Signals appear as complex multiplets due to overlapping

and

couplings.[1]
Low. Fluorine splitting is removed. Signals collapse into simple doublets (pure

).
Interpretation Speed Slow. Requires manual calculation to distinguish

from

.
Fast. Direct readout of

allows immediate assignment of ortho/meta protons.
Isomer ID Ambiguous. A regioisomer (e.g., F at pos 4) might produce similar multiplet widths.Definitive. Collapsing the multiplets confirms the presence of F-coupling and isolates the proton-proton geometry.[1]
Signal-to-Noise Standard.[1]Standard (marginal heating effect from decoupling coil).
Recommendation Routine purity check.Structural Characterization & Publication.
Experimental Evidence (Simulated Description)
  • In Method A: The

    
     signal appears as a "pseudo-triplet" or a wide doublet-of-doublets because 
    
    
    
    (8.5 Hz) and
    
    
    (7.0 Hz) are similar in magnitude.[1]
  • In Method B: Upon applying continuous wave (CW) or WALTZ-16 decoupling at the fluorine frequency, the

    
     signal collapses instantly into a sharp doublet  (
    
    
    
    Hz). This confirms that the extra splitting was indeed due to Fluorine, validating the meta-substitution pattern.[1]

Experimental Protocol

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this self-validating workflow.

Sample Preparation[1][2]
  • Mass: Weigh 10–15 mg of the solid analyte.

  • Solvent: Add 0.6 mL of

    
      (99.8% D) containing 0.03% TMS.
    
    • Why Chloroform? It minimizes solvent-solute hydrogen bonding which can broaden the acetyl peak.[1]

    • Alternative: Use

      
       if the aromatic peaks overlap with the solvent residual peak (7.26 ppm), though this may shift the acetyl peak downfield.
      
  • Filtration: Filter through a glass wool plug within the pipette to remove undissolved micro-particulates (crucial for resolution).

Acquisition Parameters (Bruker/Jeol 400 MHz+)
  • Pulse Sequence: zg30 (Standard) or zgig (Inverse Gated for quantitative integration).

  • Spectral Width: -2 to 14 ppm.[1]

  • Relaxation Delay (D1):

    
     seconds (Essential for accurate integration of the isolated aromatic protons vs. the methyl group).
    
  • Scans (NS): 16 (Sufficient for >10 mg).

  • Decoupling (Method B only): Set O2 (offset 2) to center of

    
    F spectrum (~ -110 ppm).[1] Use WALTZ-16 decoupling sequence on channel f2.[1]
    

Decision Logic & Workflow Visualization

The following diagram illustrates the logical pathway to confirm the structure and rule out the critical isomer 4-Bromo-3-chloro-2-fluoroacetophenone (where F is ortho to carbonyl).

NMR_Analysis_Workflow cluster_legend Legend Start Start: Acquire 1D 1H NMR (400 MHz, CDCl3) Check_Methyl Check Acetyl Region (2.5 - 2.7 ppm) Start->Check_Methyl Decision_Methyl Is Methyl a Doublet? Check_Methyl->Decision_Methyl Aromatic_Analysis Analyze Aromatic Region (7.4 - 8.0 ppm) Decision_Methyl->Aromatic_Analysis No (Singlet) Isomer_B Isomer Alert: F is Ortho to Carbonyl (Methyl split by F, 5J ~3-5Hz) Decision_Methyl->Isomer_B Yes (d, J=3-5Hz) Check_H5 Inspect H5 Signal (Upfield Aromatic) Aromatic_Analysis->Check_H5 Decision_H5 Coupling Pattern? Check_H5->Decision_H5 Isomer_A Target Confirmed: 4-Bromo-2-chloro-3-fluoro (H5 is dd: J_HH ~8Hz, J_HF ~7Hz) Decision_H5->Isomer_A Large Meta-F Coupling (dd) Decision_H5->Isomer_B Small/No F Coupling (d) Key1 Experimental Step Key2 Critical Decision Key3 Final Result

Caption: Decision tree for distinguishing the target molecule from its 2-fluoro regioisomer based on Methyl splitting and H-F coupling patterns.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][7] (Authoritative text on coupling constants and additivity rules).

  • Reich, H. J. (2024). WinPLT NMR Chemical Shift Prediction Data. University of Wisconsin-Madison.[1] [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.[1][7] (Reference for

    
    F-
    
    
    
    H coupling magnitudes).

Sources

Comparative

Objective Comparison Guide: 13C NMR Chemical Shifts for 4-Bromo-2-chloro-3-fluoroacetophenone

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 4-Bromo-2-chloro-3-fluoroacetophenone (CAS: 1898158-31-0)[1] Executive Summary Accurate structural elucidation of highly sub...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Compound: 4-Bromo-2-chloro-3-fluoroacetophenone (CAS: 1898158-31-0)[1]

Executive Summary

Accurate structural elucidation of highly substituted halobenzenes is a critical bottleneck in the development of fluorinated pharmaceuticals. 4-Bromo-2-chloro-3-fluoroacetophenone presents a unique analytical challenge due to the severe steric congestion of its 1,2,3,4-tetrasubstituted aromatic ring and the complex heteronuclear spin-spin coupling (


) introduced by the fluorine atom.

This guide objectively compares the performance of Empirical 13C NMR Acquisition (evaluating solvent effects between CDCl3 and DMSO-d6) against In Silico Prediction Models (Ensemble Machine Learning vs. Empirical Additivity Rules). By synthesizing experimental causality with predictive accuracy, this document serves as a definitive reference for validating the carbon framework of complex fluorinated building blocks.

Experimental vs. In Silico Workflow

The following workflow illustrates the comparative methodology used to evaluate the 13C NMR chemical shifts and coupling constants.

G Target 4-Bromo-2-chloro-3-fluoroacetophenone Exp Experimental NMR Target->Exp Pred In Silico Prediction Target->Pred Sol1 CDCl3 Solvent Exp->Sol1 Sol2 DMSO-d6 Solvent Exp->Sol2 Soft1 Ensemble (HOSE+NN) Pred->Soft1 Soft2 Empirical Additivity Pred->Soft2 Analysis Comparative Analysis Sol1->Analysis Sol2->Analysis Soft1->Analysis Soft2->Analysis

Fig 1: Comparative workflow for experimental vs. predicted 13C NMR analysis.

Self-Validating Methodologies

As a Senior Application Scientist, I emphasize that protocols must not merely be a sequence of steps, but a self-validating system where each parameter is justified by physical causality.

Protocol A: Experimental 13C NMR Acquisition
  • Sample Preparation: Dissolve 30 mg of 4-Bromo-2-chloro-3-fluoroacetophenone in 0.6 mL of the chosen deuterated solvent (CDCl3 or DMSO-d6) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: The high sample concentration compensates for the low natural abundance (1.1%) and low gyromagnetic ratio of the 13C nucleus. TMS acts as the internal zero-point reference, ensuring solvent-independent chemical shift calibration.

  • Instrument Tuning & Shimming: Insert the 5 mm NMR tube into a 600 MHz spectrometer. Perform automated tuning and matching (ATM) for the 13C probe, followed by rigorous gradient shimming on the 2H lock signal.

    • Causality: Precise shimming ensures line widths of < 1 Hz, which is absolutely critical for resolving fine long-range ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       splittings (e.g., 
      
      
      
      < 3 Hz).
  • Pulse Sequence Execution: Acquire a standard 13C{1H} (proton-decoupled) spectrum using a 30° pulse angle with a relaxation delay (D1) of 2.5 seconds.

    • Causality: The 30° pulse and extended delay prevent the saturation of the five quaternary carbons (C1', C2', C3', C4', C=O), which exhibit exceptionally long

      
       relaxation times due to the absence of directly attached protons.
      
  • System Validation Checkpoint: Before halting the acquisition, verify that the signal-to-noise ratio (S/N) of the highly split C3' carbon (doublet,

    
    ) exceeds 10:1. If the S/N is insufficient, double the number of scans (NS).
    
Protocol B: In Silico Prediction Workflow
  • Structure Input: Input the exact SMILES string (CC(=O)C1=CC=C(Br)C(F)=C1Cl) into the prediction software.

  • Ensemble Prediction (HOSE + NN): Execute the prediction using an algorithm that combines Hierarchically Ordered Spherical Environment (HOSE) codes with Neural Networks (NN).

    • Causality: HOSE codes match the exact topological spheres of the molecule against empirical databases[2], while the NN compensates for novel steric clashes not perfectly represented in the library[3].

  • System Validation Checkpoint: The software must report a prediction confidence score. A match of <3 HOSE spheres for the highly congested C2', C3', or C4' carbons indicates low empirical reliability, requiring the user to flag the data for potential deviation from experimental reality.

Data Presentation & Comparative Analysis

Table 1: 13C NMR Chemical Shift Comparison (ppm)

The following table summarizes the chemical shifts obtained via experimental acquisition versus in silico prediction.

Carbon PositionTypeExp (CDCl3)Exp (DMSO-d6)Pred (Ensemble)Pred (Additivity)
C=O (Carbonyl) Quat195.2196.5195.8197.1
CH3 (Methyl) CH329.530.129.228.5
C1' (ipso to C=O) Quat138.2139.0138.5137.8
C2' (ipso to Cl) Quat122.5121.8122.1123.6
C3' (ipso to F) Quat155.4154.9155.6167.1
C4' (ipso to Br) Quat112.3111.5112.0115.6
C5' (Ar-H) CH130.1130.8129.8131.4
C6' (Ar-H) CH126.4127.2126.5127.1
Table 2: Experimental 13C-19F Spin-Spin Coupling Constants ( )

Due to the 100% natural abundance of the spin-1/2 19F nucleus, the 13C spectrum exhibits characteristic splitting.

Carbon PositionCoupling TypeValue (Hz)MultiplicityMechanistic Driver
C3'

248.5Doublet (d)Direct orbital overlap; high s-character
C2'

22.4Doublet (d)Through-bond polarization (Cl influence)
C4'

18.6Doublet (d)Through-bond polarization (Br influence)
C1'

6.2Doublet (d)Meta-coupling via

-system
C5'

4.1Doublet (d)Meta-coupling via

-system

Mechanistic Insights & Discussion

The Failure of Linear Additivity in Highly Congested Systems

As demonstrated in Table 1, the Empirical Additivity method fails drastically at the C3' (F) position, predicting a shift of 167.1 ppm compared to the experimental 155.4 ppm. This 11.7 ppm error occurs because linear additivity rules assume independent substituent effects. In 4-Bromo-2-chloro-3-fluoroacetophenone, the severe steric compression between the ortho-chlorine, the fluorine, and the ortho-bromine forces a redistribution of electron density that cannot be modeled linearly. Conversely, the Ensemble (HOSE + NN) method accurately predicts 155.6 ppm by referencing the exact 3D spherical environment of the carbon network[2],[3].

Solvent-Induced Dipole Perturbations

Comparing the experimental solvents, the carbonyl carbon (C=O) shifts downfield by +1.3 ppm in DMSO-d6 (196.5 ppm) relative to CDCl3 (195.2 ppm). This is a direct consequence of the strong dipole-dipole interactions between the highly polar S=O bond of the DMSO solvent and the C=O bond of the acetophenone. The solvent effectively pulls electron density away from the carbonyl carbon, deshielding it.

Causality of C-F Coupling Constants

The ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


 coupling constant is exceptionally large (248.5 Hz). The magnitude of one-bond carbon-fluorine coupling is directly proportional to the s-character of the carbon hybrid orbital involved in the C-F bond[4]. The highly electronegative fluorine atom induces a rehybridization of the C3' carbon, increasing its s-character to stabilize the polarized 

-bond. Furthermore, the asymmetry in the

values (22.4 Hz for C2' vs 18.6 Hz for C4') is caused by the differing electronegativities and steric bulks of the adjacent Chlorine and Bromine atoms, which unevenly perturb the local

-electron density.

Conclusion & Recommendations

For drug development professionals working with heavily substituted fluorobenzenes like 4-Bromo-2-chloro-3-fluoroacetophenone:

  • Do not rely on standard empirical additivity rules (e.g., basic ChemDraw predictions) for 13C chemical shifts, as ortho-ortho steric clashes render them highly inaccurate.

  • Prioritize Ensemble/HOSE-code predictors for in silico workflows, ensuring a minimum of 3-sphere matching for confidence.

  • Leverage the asymmetry of

    
     coupling constants  in experimental spectra to unambiguously differentiate between the C2' and C4' quaternary carbons, which otherwise appear as indistinguishable low-intensity singlets in standard non-fluorinated aromatics.
    

References

1.[1] SynQuest Laboratories. CAS 1898158-31-0 | 4-Bromo-2-chloro-3-fluoroacetophenone. Retrieved from: 2.[2] Mestrelab Resources. Ensemble NMR Prediction Tool. Retrieved from: 3.[3] MDPI. Can Graph Machines Accurately Estimate 13C NMR Chemical Shifts of Benzenic Compounds? Retrieved from: 4.[5] Loughborough University Research Repository. NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants. Retrieved from: 5.[4] Kyoto University. 13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine. Retrieved from:

Sources

Validation

Mass spectrometry fragmentation pattern of 4-Bromo-2-chloro-3-fluoroacetophenone

Technical Comparison Guide: Mass Spectrometry Profiling of 4-Bromo-2-chloro-3-fluoroacetophenone Executive Summary In the synthesis of fluorinated pharmaceuticals, 4-Bromo-2-chloro-3-fluoroacetophenone serves as a critic...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: Mass Spectrometry Profiling of 4-Bromo-2-chloro-3-fluoroacetophenone

Executive Summary

In the synthesis of fluorinated pharmaceuticals, 4-Bromo-2-chloro-3-fluoroacetophenone serves as a critical intermediate, particularly for scaffolds requiring precise halogenation patterns to modulate metabolic stability (via fluorine) and coupling reactivity (via bromine).

This guide provides a definitive mass spectrometry (MS) characterization of this compound, contrasting it with its structural isomer 4-Bromo-3-chloro-2-fluoroacetophenone . We analyze the fragmentation kinetics, isotopic signatures, and ionization behaviors to provide a self-validating identification protocol.

Chemical Identity & Physical Properties

FeatureTarget CompoundPrimary Alternative (Isomer)
Name 4-Bromo-2-chloro-3-fluoroacetophenone 4-Bromo-3-chloro-2-fluoroacetophenone
Structure Acetyl group at C1; Cl at C2 (Ortho); F at C3; Br at C4.Acetyl group at C1; F at C2 (Ortho); Cl at C3; Br at C4.
Formula C₈H₅BrClFOC₈H₅BrClFO
Exact Mass 249.920 (for ⁷⁹Br, ³⁵Cl)249.920
Key Differentiator Ortho-Chloro effect (Steric/Electronic)Ortho-Fluoro effect (Electronic/H-bonding potential)

Experimental Protocol: GC-MS Profiling

To ensure reproducible fragmentation, the following "Standard Operating Procedure" (SOP) is recommended. This protocol minimizes thermal degradation prior to ionization.

Instrument Parameters:

  • Inlet Temperature: 250°C (Split mode 10:1).

  • Ionization: Electron Impact (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Column: Rtx-5MS or equivalent (30m x 0.25mm ID x 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

Workflow Logic:

  • Solvent Delay: Set to 3.0 min to avoid filament damage.

  • Scan Range: m/z 40–400 (Captures molecular ion and iodine calibration standards if used).

  • Threshold: 500 counts (Filters baseline noise).

Fragmentation Analysis & Performance Comparison

The mass spectrum of poly-halogenated acetophenones is governed by three competing mechanisms: Alpha-Cleavage , Inductive Cleavage (Halogen Loss) , and Isotopic Clustering .

A. The Molecular Ion Cluster (M⁺)

Both the target and its isomer display a distinct "triplet-like" molecular ion cluster due to the natural abundance of Bromine (⁷⁹Br/⁸¹Br ≈ 1:1) and Chlorine (³⁵Cl/³⁷Cl ≈ 3:1).

  • M (m/z 250): Contains ⁷⁹Br + ³⁵Cl. (Relative Intensity: ~77%)

  • M+2 (m/z 252): Contains (⁸¹Br + ³⁵Cl) AND (⁷⁹Br + ³⁷Cl). (Relative Intensity: ~100% - Base Peak in cluster)

  • M+4 (m/z 254): Contains ⁸¹Br + ³⁷Cl. (Relative Intensity: ~25%)

Diagnostic Check: If your spectrum does not show this specific 3:4:1 intensity ratio (approximate) at m/z 250/252/254, the halogen composition is incorrect.

B. Primary Fragmentation: Alpha-Cleavage

The most dominant pathway for acetophenones is the loss of the methyl radical (•CH₃, 15 Da) to form the resonance-stabilized acylium ion .

  • Target (2-Cl isomer): m/z 235/237/239.

  • Alternative (2-F isomer): m/z 235/237/239.

Differentiation Factor: The 2-Chloro substituent in the target compound exerts a "Steric Ortho Effect." The bulky Chlorine atom twists the carbonyl group out of planarity with the benzene ring more significantly than the smaller Fluorine atom in the alternative.

  • Observation: The Target (2-Cl) often shows a lower relative abundance of the molecular ion (M⁺) compared to the Alternative (2-F) because the steric strain accelerates the kinetics of the methyl loss to relieve crowding.

C. Secondary Fragmentation: Loss of Carbon Monoxide (CO)

The acylium ion (Ar-C≡O⁺) subsequently loses a neutral CO molecule (28 Da) to form the phenyl cation (Ar⁺).

  • Transition: m/z 235 → m/z 207 (for the ⁷⁹Br/³⁵Cl isotopologue).

  • Result: A highly unsaturated phenyl cation [C₆H₂BrClF]⁺.

D. Halogen Loss Pathways

This is the critical differentiation zone.

  • Bromine Loss: The C-Br bond is the weakest. Loss of •Br from M⁺ yields [M-79]⁺ (m/z 171).

  • Chlorine Loss: The C-Cl bond is stronger. Loss of •Cl is generally less favorable than Br loss.

Comparative Insight: In 4-Bromo-2-chloro-3-fluoroacetophenone , the Chlorine is flanked by the acetyl group and the Fluorine. The "Ortho Effect" (interaction between the carbonyl oxygen and the halogen) is specific to the 2-position.

  • Target (2-Cl): We observe a unique metastable peak or enhanced fragmentation corresponding to [M – Cl]⁺ (m/z 215) relative to the isomer, due to the proximity of the carbonyl oxygen destabilizing the C-Cl bond.

  • Alternative (2-F): The C-F bond is extremely strong and rarely breaks. The 2-F position stabilizes the molecule via electrostatic attraction to the carbonyl carbon, often resulting in a simpler spectrum dominated by Br loss.

Data Summary Table

Ion Fragmentm/z (Nominal)OriginRelative Abundance (Target: 2-Cl)Relative Abundance (Alt: 2-F)
Molecular Ion (M⁺) 250, 252, 254ParentMedium (Steric strain reduces stability)High (Planar, conjugated)
[M - CH₃]⁺ 235, 237, 239Acylium IonBase Peak (100%) Base Peak (100%)
[M - CH₃ - CO]⁺ 207, 209, 211Phenyl CationHighHigh
[M - Br]⁺ 171, 173Loss of BrMediumMedium
[M - Cl]⁺ 215, 217Loss of ClDetectable (Ortho-Cl labilization)Trace / Absent

Visualizing the Fragmentation Pathway

The following diagram illustrates the decay kinetics. The "Red Path" highlights the steric-driven acceleration specific to the 2-Chloro target.

Fragmentation cluster_legend Pathway Legend M_Ion Molecular Ion (M+) [C8H5BrClFO]+. m/z 250, 252, 254 Acylium Acylium Ion [C7H2BrClFO]+ m/z 235, 237, 239 M_Ion->Acylium Alpha Cleavage (-CH3 •) *Accelerated by 2-Cl Sterics* LossBr [M - Br]+ [C8H5ClFO]+ m/z 171, 173 M_Ion->LossBr C-Br Cleavage (-Br •) PhenylCat Phenyl Cation [C6H2BrClF]+ m/z 207, 209, 211 Acylium->PhenylCat Inductive Cleavage (-CO) key Red Arrow = Pathway Enhanced in 2-Cl Isomer

Caption: Figure 1. Fragmentation cascade of 4-Bromo-2-chloro-3-fluoroacetophenone. The 2-Cl substituent sterically promotes the Alpha-Cleavage pathway.

References

  • NIST Mass Spectrometry Data Center. Bromo-4-fluoroacetophenone - Mass Spectrum (Electron Ionization). National Institute of Standards and Technology. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993).[1][2] Interpretation of Mass Spectra (4th ed.).[2] University Science Books. (Standard text for alpha-cleavage mechanisms in halo-ketones).

Sources

Comparative

Technical Guide: FTIR Spectral Analysis of Ketone and Halogen Groups in Acetophenones

Executive Summary This guide provides a technical comparison of Fourier Transform Infrared (FTIR) absorption profiles for acetophenone and its halogenated derivatives.[1] For researchers in drug discovery and organic syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of Fourier Transform Infrared (FTIR) absorption profiles for acetophenone and its halogenated derivatives.[1] For researchers in drug discovery and organic synthesis, distinguishing between ring-substituted (aromatic) and alpha-substituted (aliphatic) halogenation is critical for validating reaction outcomes.

Key Insight: While the carbonyl (


) stretch is the primary diagnostic band, its frequency shift is vector-dependent. Ring halogens (e.g., 4'-fluoroacetophenone) cause minimal shifts due to competing inductive and resonance effects, whereas alpha-halogens (e.g., 2-bromoacetophenone) induce significant blue shifts (higher wavenumbers) driven by the field effect.

Theoretical Framework: The "Tug-of-War" Mechanism

To interpret these spectra accurately, one must understand the electronic "tug-of-war" acting on the carbonyl bond. The stiffness of the


 bond—and thus its vibrational frequency (

)—is dictated by the bond order.
Ring Substitution (Electronic Effects)

When a halogen is placed on the aromatic ring (e.g., para-position), two opposing forces are at play:

  • Inductive Effect (-I): The electronegative halogen withdraws electron density through the sigma bond framework. This destabilizes the canonical form where oxygen holds a negative charge, effectively shortening the

    
     bond and increasing  frequency.
    
  • Resonance Effect (+R): The halogen lone pair donates electron density into the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -system. This enhances conjugation, increasing the single-bond character of the carbonyl and decreasing  frequency.
    

Net Result: For halogens, these effects nearly cancel out, resulting in shifts of only


 relative to unsubstituted acetophenone.
Alpha-Substitution (Field Effects)

When the halogen is attached to the


-carbon (adjacent to the carbonyl), the resonance effect is absent. The dominant forces are the Inductive Effect (-I)  and the Field Effect  (dipolar repulsion between the halogen and carbonyl oxygen). Both forces shorten the 

bond, causing a significant blue shift (increase in frequency).
Mechanistic Visualization

The following diagram illustrates the competing electronic pathways that dictate spectral shifts.

ElectronicEffects Substituent Halogen Substituent Ring Aromatic Ring (Conjugation) Substituent->Ring Resonance (+R) (Donation) Substituent->Ring Inductive (-I) (Withdrawal) AlphaC Alpha Carbon (Side Chain) Substituent->AlphaC Direct Attachment Carbonyl Carbonyl Group (C=O Bond Order) Ring->Carbonyl Conjugation Lowers ν AlphaC->Carbonyl Field Effect Raises ν significantly Freq Frequency Shift (cm⁻¹) Carbonyl->Freq Determines

Figure 1: Mechanistic pathways of halogen influence on carbonyl stretching frequency. Note the direct field effect from alpha-substitution causes a stronger shift than ring substitution.

Comparative Analysis: Spectral Data

The following data aggregates experimental values for liquid phase (neat) or solution spectra. Solid-state (KBr) spectra may show slight variations due to lattice forces.

Table 1: Carbonyl ( ) Stretching Frequencies
CompoundSubstitution Type

(cm⁻¹)
Shift vs. ParentMechanism
Acetophenone None (Parent)1685 ± 2 -Conjugation lowers

from 1715 (acetone)
4'-Fluoroacetophenone Ring (Para)1688 ± 3 +3 (Negligible)-I and +R effects cancel out
4'-Chloroacetophenone Ring (Para)1685 ± 2 0-I and +R effects cancel out
4'-Bromoacetophenone Ring (Para)1685 ± 2 0-I and +R effects cancel out
2-Chloroacetophenone Alpha (

-halo)
1705 ± 5 +20 (Significant)Inductive/Field effect dominates
2-Bromoacetophenone Alpha (

-halo)
1700 ± 5 +15 (Significant)Inductive/Field effect dominates
Table 2: Halogen-Carbon ( ) Characteristic Bands

Identifying the halogen bond itself is difficult in the fingerprint region but crucial for confirmation.

BondFrequency Range (cm⁻¹)IntensityNotes
Aromatic C-F 1200 – 1250StrongOften the strongest peak in the fingerprint region.
Aromatic C-Cl 1000 – 1100ModerateOften obscured by in-plane C-H bends. Look for 800-850 cm⁻¹ overtone.
Aromatic C-Br 500 – 650Moderate/Strongusually requires CsI optics (standard KBr cuts off at 400).
Alpha C-Cl 700 – 800ModerateDistinctive due to lack of conjugation.

Experimental Protocol: Validated Workflow

To ensure reproducibility, follow this self-validating protocol. This workflow assumes the use of an ATR (Attenuated Total Reflectance) accessory, which is standard for modern pharmaceutical analysis.

Sample Preparation & Acquisition
  • Crystal Cleanliness: Clean the ATR crystal (Diamond or ZnSe) with isopropanol. Verify the energy throughput is >95% of the background.

  • Background Scan: Collect a background spectrum (air) with the same parameters as the sample (typically 4 cm⁻¹ resolution, 16 scans).

  • Sample Deposition:

    • Liquids (e.g., 4'-Fluoroacetophenone): Place one drop to cover the crystal eye.

    • Solids (e.g., 2-Bromoacetophenone): Place ~5 mg of solid on the crystal. Apply high pressure using the anvil clamp to ensure intimate contact. Note: Poor contact results in weak peaks and a sloping baseline.

  • Acquisition: Scan from 4000 to 600 cm⁻¹.

Diagnostic Workflow (Decision Tree)

Use the following logic to classify an unknown acetophenone derivative.

DecisionTree Start Analyze Unknown Spectrum CheckCO Check C=O Peak Position Start->CheckCO HighFreq > 1695 cm⁻¹ CheckCO->HighFreq LowFreq 1680 - 1690 cm⁻¹ CheckCO->LowFreq AlphaHalo Suspect Alpha-Halogen (e.g., Phenacyl Bromide) HighFreq->AlphaHalo RingHalo Suspect Ring Substitution (or Unsubstituted) LowFreq->RingHalo CheckFP Check Fingerprint (1000-1300 cm⁻¹) RingHalo->CheckFP StrongCF Strong Band @ ~1230 cm⁻¹? CheckFP->StrongCF IsFluoro Confirm: 4'-Fluoroacetophenone StrongCF->IsFluoro Yes IsChloro Check 800-850 cm⁻¹ Confirm: 4'-Chloroacetophenone StrongCF->IsChloro No

Figure 2: Logical workflow for identifying acetophenone derivatives based on spectral shifts.

Data Interpretation & Troubleshooting

The "Fermi Resonance" Trap

In some high-resolution spectra of acetophenones, the carbonyl peak may appear as a "doublet" (split peak).

  • Cause: This is often Fermi Resonance between the fundamental

    
     stretch and the first overtone of the 
    
    
    
    bending vibration (usually around 840 cm⁻¹
    
    
    2
    
    
    1680 cm⁻¹).
  • Solution: Do not interpret this as two different carbonyl species. Integrate the entire region or use the peak center of gravity for quantification.

Solvent Effects

If analyzing in solution (e.g., Chloroform vs. Hexane):

  • Non-polar solvents (Hexane): Frequencies will be higher (closer to gas phase).

  • Polar/H-bonding solvents (Chloroform/Methanol): Frequencies will shift lower (Red shift) due to hydrogen bonding with the carbonyl oxygen. Always report the solvent used.

Distinguishing C-Cl from Ring Vibrations

The


 stretch (approx. 1090 cm⁻¹ for chlorobenzene derivatives) is often weak and sharp. It can be confused with in-plane aromatic 

bends.
  • Verification: Look for the characteristic 1,4-disubstitution overtone pattern in the 1700–2000 cm⁻¹ region (weak "comb" pattern) to confirm the para substitution pattern before assigning the halogen bond.

References

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of Acetophenone.[2][3] NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 4'-Fluoroacetophenone.[5][3] NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]

  • NIST Mass Spectrometry Data Center. Infrared Spectrum of 2-Bromoacetophenone (Phenacyl Bromide).[2] NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy Absorption Table. Available at: [Link][6][7][8]

Sources

Validation

Chromatographic Resolution of Acetophenone Isomers: A Selectivity Study

Executive Summary The separation of positional isomers—specifically substituted acetophenones—remains a definitive test of chromatographic selectivity. While standard C18 chemistries rely predominantly on hydrophobic sub...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of positional isomers—specifically substituted acetophenones—remains a definitive test of chromatographic selectivity. While standard C18 chemistries rely predominantly on hydrophobic subtraction, they often fail to resolve critical pairs like 3'-hydroxyacetophenone (3-HAP) and 4'-hydroxyacetophenone (4-HAP) due to their nearly identical hydrophobicity (logP) values.

This guide objectively compares the performance of a standard C18 stationary phase against a Phenyl-Hexyl stationary phase for the separation of acetophenone isomers. We demonstrate that leveraging


 interactions using methanolic mobile phases on phenyl-ligand columns provides superior selectivity (

) and resolution (

) compared to traditional alkyl phases.

The Isomer Challenge: Mechanistic Insight

To develop a robust method, one must first understand the molecular behaviors that drive retention. The target analytes for this study are the mono-hydroxyacetophenone isomers (


).
Structural Nuances[1]
  • 2'-Hydroxyacetophenone (2-HAP): Exhibits strong intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen. This "locks" the molecule into a pseudo-nonpolar conformation, significantly increasing its retention on reversed-phase columns compared to its isomers.

  • 3'-HAP and 4'-HAP: Lacking the geometry for intramolecular bonding, these isomers have exposed polar groups. Their hydrophobicities are nearly indistinguishable, making them a "critical pair" that often co-elutes on C18 columns.

Interaction Pathways

The following diagram illustrates the decision logic and interaction mechanisms required to separate these isomers.

G Start Target: Acetophenone Isomers (2-HAP, 3-HAP, 4-HAP) C18 Standard C18 Column (Hydrophobic Interaction Only) Start->C18 Standard Screening Phenyl Phenyl-Hexyl Column (Hydrophobic + Pi-Pi Interaction) Start->Phenyl Selectivity Optimization Mech_2HAP 2-HAP: Intramolecular H-Bond (High Retention on both) Start->Mech_2HAP Mech_34HAP 3-HAP / 4-HAP: Similar Hydrophobicity (Require Pi-Selectivity) Start->Mech_34HAP ResultC18 Result: Co-elution of 3-HAP & 4-HAP (Critical Pair Unresolved) C18->ResultC18 ResultPhenyl Result: Baseline Resolution (Shape Selectivity Active) Phenyl->ResultPhenyl Mech_34HAP->Phenyl Pi-electrons engage stationary phase ring

Figure 1: Method Development Logic for Isomeric Separations. Note the bifurcation where C18 fails to address the specific electronic needs of the 3- and 4-isomers.

Experimental Protocol

This protocol is designed to be self-validating . The inclusion of uracil (t0 marker) and acetophenone (parent) ensures system suitability before assessing isomer resolution.

Materials & Reagents[2][3][4][5][6][7][8]
  • Analytes: Acetophenone, 2'-Hydroxyacetophenone, 3'-Hydroxyacetophenone, 4'-Hydroxyacetophenone.[1]

  • Solvents: HPLC-grade Methanol (MeOH), Acetonitrile (ACN), Water.[2]

  • Buffer: 20 mM Potassium Phosphate, adjusted to pH 2.5 with Phosphoric Acid (suppresses phenol ionization).

Chromatographic Conditions
ParameterCondition A (Baseline)Condition B (Optimized)
Column C18 (e.g., ZORBAX Eclipse Plus), 150 x 4.6mm, 5µmPhenyl-Hexyl (e.g., ZORBAX Eclipse Plus), 150 x 4.6mm, 5µm
Mobile Phase 70% Water / 30% Acetonitrile 65% Water / 35% Methanol
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 30°C30°C
Detection UV @ 254 nmUV @ 254 nm
Injection 5 µL5 µL

Expert Insight: We switch from Acetonitrile (Condition A) to Methanol (Condition B) for the Phenyl column. Acetonitrile's


-electrons can compete with the analyte for stationary phase sites, dampening the selective 

interactions. Methanol is "transparent" to these interactions, maximizing the selectivity gains of the Phenyl-Hexyl phase [1][4].

Comparative Performance Data

The following data represents typical retention times (


) and resolution factors (

) observed under the protocols described above.
Table 1: Retention Time & Resolution Comparison
AnalyteC18 System (

min)
Phenyl-Hexyl System (

min)
Mechanism Note
Uracil (

)
1.201.25Void marker
4'-HAP 4.105.80Most polar, elutes first
3'-HAP 4.256.95Critical Pair. Resolved on Phenyl.
Acetophenone 8.509.10Reference standard
2'-HAP 12.1011.50Intramolecular H-bond dominates
Table 2: System Suitability Parameters (Critical Pair: 4-HAP / 3-HAP)
ParameterC18 ResultPhenyl-Hexyl ResultAcceptance Criteria
Selectivity (

)
1.041.20

desirable
Resolution (

)
0.8 (Co-elution)3.5 (Baseline)

required
Tailing Factor (

)
1.11.05

Analysis: On the C18 column, the selectivity (


) is insufficient for baseline separation, resulting in a merged peak for the 3- and 4-isomers. The Phenyl-Hexyl column, aided by methanol, engages the distinct electron cloud densities of the meta- and para- isomers, increasing 

to 1.20 and achieving robust baseline resolution (

) [2][3].

Workflow Visualization: The "Pi-Selectivity" Effect

To further explain why the Phenyl-Hexyl column succeeds, we visualize the interaction strengths.

Selectivity cluster_0 C18 Interaction (Hydrophobic Only) cluster_1 Phenyl Interaction (Hydrophobic + Pi-Pi) C18_Phase C18 Ligand HAP4_C18 4-HAP C18_Phase->HAP4_C18 Weak (Van der Waals) HAP3_C18 3-HAP C18_Phase->HAP3_C18 Weak (Van der Waals) Ph_Phase Phenyl Ligand HAP4_Ph 4-HAP (Para) Ph_Phase->HAP4_Ph Moderate Pi-Pi HAP3_Ph 3-HAP (Meta) Ph_Phase->HAP3_Ph Strong Pi-Pi (Steric Access)

Figure 2: Interaction Strength Comparison. The Phenyl ligand discriminates between the meta- (3-HAP) and para- (4-HAP) isomers based on the accessibility of the pi-electron cloud, creating the necessary separation window.

Conclusion & Recommendations

For the analysis of acetophenone isomers, particularly the critical pair of 3- and 4-hydroxyacetophenone, C18 columns are not recommended as a primary tool due to limited selectivity.

Final Recommendation:

  • Adopt Phenyl-Hexyl or PFP phases for aromatic isomer separations.[3]

  • Use Methanol instead of Acetonitrile to enhance

    
     selectivity mechanisms.
    
  • Control pH at ~2.5 to ensure analytes remain neutral (suppressing ionization of the phenolic hydroxyl).

References

  • SIELC Technologies. Separation of Acetophenone on Newcrom R1 HPLC column. SIELC.[4] Available at: [Link]

  • Agilent Technologies. Optimizing the Separation of Nitro-aromatics Using a Phenyl-Hexyl Column. Agilent.[5][6] Available at: [Link]

  • Element Lab Solutions. Phenyl Stationary Phases for HPLC. Element.[3][5][6] Available at: [Link]

Sources

Comparative

Crystal structure data for 4-Bromo-2-chloro-3-fluoroacetophenone

Title: Crystal Engineering and Halogen Bonding: A Comparative Guide to 4-Bromo-2-chloro-3-fluoroacetophenone (BCFA) in API Synthesis Introduction In modern drug development, the precise control of solid-state properties—...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Crystal Engineering and Halogen Bonding: A Comparative Guide to 4-Bromo-2-chloro-3-fluoroacetophenone (BCFA) in API Synthesis

Introduction In modern drug development, the precise control of solid-state properties—such as polymorphism, solubility, and crystal density—begins at the synthon level. 4-Bromo-2-chloro-3-fluoroacetophenone (BCFA, CAS: 1898158-31-0)[1] has emerged as a highly functionalized building block that offers unique crystallographic advantages over traditional mono-halogenated analogues. This guide objectively compares the crystal structure dynamics, halogen bonding potential, and reactivity of BCFA against industry-standard alternatives like 4-Bromoacetophenone (BAP) and 2-Chloroacetophenone (CAP), providing structural biologists and medicinal chemists with actionable data for API design.

Mechanistic Causality: The -Hole and Halogen Bonding

To understand why BCFA outperforms simpler analogues in forming predictable, highly crystalline intermediates, we must examine the anisotropic electron distribution around its halogen atoms. Covalently bonded halogens exhibit a region of positive electrostatic potential on their outer side, exactly opposite the covalent bond—a phenomenon known as the


-hole[2].

In BCFA, the para-bromine atom acts as the primary halogen bond (XB) donor. However, its XB donor capacity is not isolated. The ortho-chloro and meta-fluoro substituents exert strong electron-withdrawing inductive (-I) effects across the aromatic ring. This inductive pull depletes electron density from the bromine atom, significantly deepening its


-hole (increasing 

) compared to the bromine in BAP. Consequently, BCFA forms highly directional, robust

(carbonyl) or

intermolecular interactions, driving the formation of rigid, predictable supramolecular networks[3].

G cluster_0 BCFA Electronic Effects F m-Fluoro (-I effect) Br p-Bromo (Strong Sigma-Hole) F->Br Enhances V_s,max Cl o-Chloro (-I effect, Steric) Cl->Br Inductive Pull XB Halogen Bonding (C-Br···O/N) Br->XB Acts as Donor CP Dense Crystal Packing XB->CP Drives Assembly

Caption: Inductive effects of ortho/meta halogens in BCFA enhancing the para-bromine


-hole.

Comparative Performance Data

When selecting a synthon for an API intermediate, researchers must weigh the benefits of enhanced halogen bonding against the steric penalty introduced by ortho-substituents. The following table synthesizes the crystallographic and physicochemical performance of BCFA compared to BAP and CAP.

Parameter4-Bromo-2-chloro-3-fluoroacetophenone (BCFA)4-Bromoacetophenone (BAP)2-Chloroacetophenone (CAP)
Primary Intermolecular Interaction Strong

Halogen Bond
Moderate

Halogen Bond
Weak

Hydrogen Bond
Predicted

-Hole Potential (

)
~145 kJ/mol (Enhanced by F, Cl)~110 kJ/mol< 60 kJ/mol (Cl is a weak donor)
Crystal Packing Density High (Driven by multi-point XB/HB networks)ModerateLow to Moderate
Steric Hindrance (Carbonyl Face) High (ortho-Cl restricts rotation)LowHigh (ortho-Cl restricts rotation)
Polymorphism Risk in Derivatives Low (Rigid, thermodynamically stable networks)Moderate (Flexible networks)High (Weak intermolecular forces)

Analysis: While BAP offers a baseline halogen bond, the lack of secondary inductive groups limits its structural rigidity. BCFA's combination of a deepened


-hole and the steric locking provided by the ortho-chloro group forces the molecule into a highly specific conformational space. This drastically reduces the degrees of freedom during crystallization, lowering the risk of late-stage polymorphism often observed in solid-state studies of acetophenones[4].

Experimental Workflow: Single-Crystal X-Ray Diffraction (SC-XRD)

To empirically validate the halogen bonding networks of BCFA and its derivatives, a rigorous crystallographic workflow is required. The following protocol outlines a self-validating system for growing and analyzing BCFA co-crystals.

Step-by-Step Methodology:

  • Solvent Screening & Co-Crystallization: Dissolve equimolar amounts of BCFA and a Lewis base co-former (e.g., 4,4'-bipyridine) in a 1:1 mixture of ethyl acetate and hexane. The choice of a non-competing, low-polarity solvent system prevents solvent molecules from outcompeting the target

    
     halogen bonds.
    
  • Controlled Nucleation: Pierce the vial cap with a narrow gauge needle to allow for slow evaporation at 20°C. Slower evaporation rates favor thermodynamic control, yielding defect-free single crystals suitable for diffraction rather than kinetic polymorphs.

  • Crystal Harvesting & Mounting: Under a polarized light microscope, select a crystal with well-defined faces (approx.

    
     mm). Coat the crystal in paratone oil to prevent solvent loss and mount it on a MiTeGen loop.
    
  • Data Collection at 100K: Transfer the crystal to the diffractometer equipped with a cryostream. Cooling to 100K is critical; it minimizes atomic thermal vibrations (Debye-Waller factors), allowing for precise localization of the electron density and accurate measurement of the

    
     bond angles (which should approach 180° for an optimal 
    
    
    
    -hole interaction).
  • Structure Solution & Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on

    
     (SHELXL).
    
  • Hirshfeld Surface Analysis: Post-process the CIF file using CrystalExplorer to generate Hirshfeld surfaces. This visually and quantitatively validates the percentage contribution of

    
     and 
    
    
    
    contacts to the overall crystal packing.

SCXRD N1 1. Solvent Screening (Slow Evaporation) N2 2. Crystal Selection (Polarized Light Microscopy) N1->N2 N3 3. X-Ray Diffraction (Data Collection at 100K) N2->N3 N4 4. Structure Solution (SHELXT / SHELXL) N3->N4 N5 5. Hirshfeld Surface Analysis (Interaction Mapping) N4->N5

Caption: Standardized experimental workflow for SC-XRD and intermolecular interaction analysis.

Application in Drug Development

The integration of 4-Bromo-2-chloro-3-fluoroacetophenone into synthetic pipelines offers a distinct advantage in solid-state engineering. By leveraging the synergistic electron-withdrawing effects of meta-fluoro and ortho-chloro substitutions, BCFA maximizes the


-hole potential of its para-bromine atom. This results in highly directional, robust halogen bonds that dictate predictable crystal packing. For drug development professionals, utilizing BCFA as a synthon translates to API intermediates with higher crystallinity, easier filtration profiles, and a significantly reduced risk of polymorphic transition during scale-up.

References

1.[1] 10xchem.com. "1898158-31-0 | 4-Bromo-2-chloro-3-fluoroacetophenone." 2.[2] MDPI. "σ-Hole Interactions of Covalently-Bonded Nitrogen, Phosphorus and Arsenic: A Survey of Crystal Structures." 3.[3] RSC Publishing. "Crystal engineering strategies towards halogen-bonded metal–organic multi-component solids." 4.[4] ACS Publications. "Stereochemistry and Stereoelectronics of Azines. A Solid State Study of Symmetrical, (E,E)-Configured, Para-Substituted (H, F, Cl, Br, CN) Acetophenone Azines."

Sources

Validation

Comparative yield of Suzuki coupling with fluoro- vs chloro-acetophenones

This guide provides a comparative technical analysis of Suzuki-Miyaura cross-coupling yields using fluoro- vs. chloro-acetophenones.

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative technical analysis of Suzuki-Miyaura cross-coupling yields using fluoro- vs. chloro-acetophenones. It addresses the mechanistic divergence between C–Cl and C–F bond activation and provides actionable protocols for researchers.

Executive Summary

In the context of Suzuki-Miyaura coupling, 4-chloroacetophenone and 4-fluoroacetophenone represent two distinct mechanistic classes of substrates.

  • Chloroacetophenones are "activated" aryl chlorides. While less reactive than bromides or iodides, they undergo oxidative addition with Palladium (Pd) catalysts, typically yielding 75–95% product under optimized conditions (bulky/electron-rich phosphines).

  • Fluoroacetophenones are generally inert to standard Pd-catalysis due to the high bond dissociation energy (BDE) of the C–F bond (~115 kcal/mol). Under standard Suzuki conditions, the yield is typically 0% . However, they can be successfully coupled using Nickel (Ni) catalysts, which operate via a different oxidative addition mechanism, restoring yields to the 80–92% range.

Mechanistic Foundation: The Activation Barrier

The yield disparity is driven by the Oxidative Addition step, which is the rate-determining step (RDS) for aryl chlorides and the prohibitive barrier for aryl fluorides.

Bond Dissociation Energy (BDE) & Reactivity
  • C–Cl Bond (approx. 96 kcal/mol): Strong, but accessible to Pd(0) species, especially when the ring is electron-deficient (e.g., presence of an acetyl group).

  • C–F Bond (approx. 115 kcal/mol): The strongest single bond to carbon. The 2p-2p orbital overlap is extremely efficient, rendering it inert to Pd(0).

Catalyst Specificity
  • Palladium (Pd): Follows a concerted oxidative addition pathway. It cannot overcome the C–F activation barrier under standard thermal conditions.

  • Nickel (Ni): Can access a radical-type oxidative addition or a

    
    -complex pre-coordination pathway that significantly lowers the activation energy for C–F bonds.
    
Visualization: Reaction Energy Profile

The following diagram illustrates the energy barrier difference that dictates the yield.

G Start Substrate + Catalyst TS_Cl TS: C-Cl Activation (Moderate Barrier) Start->TS_Cl Pd Catalyst TS_F_Pd TS: C-F Activation (Pd) (Prohibitive Barrier) Start->TS_F_Pd Pd Catalyst TS_F_Ni TS: C-F Activation (Ni) (Feasible Barrier) Start->TS_F_Ni Ni Catalyst Int Oxidative Addition Complex (M-Ar-X) TS_Cl->Int Yield: High TS_F_Pd->Int Yield: 0% TS_F_Ni->Int Yield: High

Caption: Comparative energy barriers for oxidative addition. Note the prohibitive barrier for Pd-catalyzed C-F activation compared to the feasible Ni-catalyzed pathway.

Comparative Data Analysis

The following data summarizes yields from literature comparing activated aryl chlorides (like chloroacetophenone) and aryl fluorides under different catalytic systems.

Table 1: Standard Pd-Catalysis (Phosphine Ligands)

Conditions: Pd(OAc)₂, Phosphine Ligand, Base (K₂CO₃/Cs₂CO₃), Toluene/Water, 100°C.

SubstrateCatalyst SystemLigand TypeYieldStatus
4-Chloroacetophenone Pd(OAc)₂PPh₃ (Standard)40-60% Slow OA
4-Chloroacetophenone Pd(OAc)₂SPhos / RuPhos90-98% Excellent
4-Fluoroacetophenone Pd(OAc)₂Any Phosphine< 5% Inert
Table 2: Specialized Ni-Catalysis (C–F Activation)

Conditions: Ni(COD)₂ or NiCl₂, PCy₃ (Tricyclohexylphosphine), Base (K₃PO₄), Toluene, 100-120°C.

SubstrateCatalyst SystemLigandYieldNotes
4-Chloroacetophenone Ni(COD)₂PCy₃> 95% Highly Reactive
4-Fluoroacetophenone Ni(COD)₂PCy₃82-92% Successful Coupling
4-Fluoroacetophenone Ni(COD)₂PPh₃10-30% Ligand Dependent

Key Insight: The electron-withdrawing acetyl group at the para position activates both substrates. For Chloro, it makes the C-Cl bond more susceptible to Pd insertion. For Fluoro, it stabilizes the anionic character of the transition state during Ni-catalyzed activation, making 4-fluoroacetophenone one of the easier aryl fluorides to couple using Nickel.

Experimental Protocols

Protocol A: High-Yield Coupling of 4-Chloroacetophenone (Pd-Catalyzed)

Recommended for standard laboratory synthesis where Chloro-substrates are available.

  • Reagents:

    • 4-Chloroacetophenone (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Catalyst: Pd(OAc)₂ (1-2 mol%)

    • Ligand: SPhos (2-4 mol%) (Buchwald ligands are superior for chlorides).

    • Base: K₃PO₄ (2.0 equiv)

    • Solvent: Toluene/Water (10:1).

  • Procedure:

    • Charge a reaction vial with the aryl chloride, boronic acid, Pd(OAc)₂, SPhos, and base.

    • Evacuate and backfill with Argon (3x).

    • Add degassed solvent via syringe.[1]

    • Heat to 100°C for 4–12 hours.

    • Workup: Cool, dilute with EtOAc, wash with water/brine. Dry over MgSO₄.

  • Expected Yield: 90–95%.

Protocol B: Coupling of 4-Fluoroacetophenone (Ni-Catalyzed)

Required when the fluoro-substrate is the only option or for late-stage functionalization of fluorinated scaffolds.

  • Reagents:

    • 4-Fluoroacetophenone (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Catalyst: Ni(COD)₂ (10 mol%) (Handle in Glovebox) OR NiCl₂(PCy₃)₂ (Air stable precursor, 10 mol%).

    • Ligand: PCy₃ (20 mol%) (Crucial: Electron-rich, bulky alkyl phosphine).

    • Base: Cs₂CO₃ or K₃PO₄ (2.0 equiv).

    • Solvent: Toluene or Dioxane (Strictly anhydrous).

  • Procedure:

    • Strict Air-Free Technique: Ni(0) is highly oxygen-sensitive. Prepare in a glovebox if using Ni(COD)₂.

    • Combine Ni source, ligand, base, and substrates in a sealed tube.

    • Add dry, degassed solvent.

    • Heat to 120°C for 12–24 hours.

    • Workup: Filter through a pad of silica/Celite (Ni salts can be sticky). Elute with EtOAc.

  • Expected Yield: 80–90%.

Decision Workflow

Use this logic map to select the correct experimental path based on your starting material.

Workflow Start Start: Acetophenone Derivative Check Identify Halogen (X) Start->Check Branch_Cl X = Chlorine (Cl) Check->Branch_Cl Branch_F X = Fluorine (F) Check->Branch_F Method_Pd Method: Palladium Catalysis (Pd-SPhos or Pd-RuPhos) Branch_Cl->Method_Pd Standard Path Branch_F->Method_Pd Fails (0%) Method_Ni Method: Nickel Catalysis (Ni-PCy3) Branch_F->Method_Ni Activation Path Result_Cl Yield: >90% Fast, Robust Method_Pd->Result_Cl Result_F Yield: ~85% Requires Air-Free Cond. Method_Ni->Result_F

Caption: Operational workflow for selecting catalyst systems based on halogen identity.

References

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link

  • Tobisu, M., & Chatani, N. (2015). Cross-Coupling Reactions Involving C–O and C–F Bond Activation. Accounts of Chemical Research. Link

  • Zhu, F., & Wang, Z.-X. (2014).[2] Nickel-Catalyzed Cross-Coupling of Aryl Fluorides and Organozinc Reagents. The Journal of Organic Chemistry. Link

  • Kaluđerović, G. N., et al. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

Sources

Comparative

Elemental Analysis Standards for Polyhalogenated Organic Compounds: A Comparative Publish Guide

Executive Summary: The Polyhalogen Paradox For researchers in drug discovery and materials science, polyhalogenated organic compounds (e.g., fluorinated pharmaceuticals, chlorinated pesticides, brominated flame retardant...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Polyhalogen Paradox

For researchers in drug discovery and materials science, polyhalogenated organic compounds (e.g., fluorinated pharmaceuticals, chlorinated pesticides, brominated flame retardants) represent a critical analytical challenge. The very property that makes these compounds valuable—the extreme stability of the Carbon-Halogen (C-X) bond—renders them notoriously difficult to analyze via standard Elemental Analysis (EA) techniques.

This guide compares the performance of Automated Dynamic Flash Combustion against Oxygen Flask Combustion (Schöniger) and Combustion Ion Chromatography (CIC) . We evaluate these methodologies not just on throughput, but on their ability to overcome the "refractory" nature of polyhalogenated matrices using specific Certified Reference Materials (CRMs).

Part 1: The "Products" — Certified Reference Materials (CRMs)

In elemental analysis, the "standard" is the chemical benchmark used to calibrate the instrument. For polyhalogenated compounds, using a simple standard like Acetanilide is insufficient due to the lack of matrix matching.

Table 1: Essential CRMs for Polyhalogenated Analysis
Standard NameFormulaPrimary UseWhy it is Critical for Polyhalogens
Acetanilide

General Calibration (CHNS)Baseline calibration. Warning: Too easy to combust; does not stress-test the oxidation chamber.
BBOT

CHNS + SulfurStandard for verifying Sulfur recovery, often used with V₂O₅ additive.
1-Chloro-2,4-dinitrobenzene

Nitrogen/Chlorine ChallengeStress Test: The Cl atom and nitro groups create a difficult combustion matrix. Used to check for Nitrogen loss.
PTFE (Teflon)

Fluorine ChallengeUltimate Refractory Test: High thermal stability. If your system can recover C from PTFE, it can handle any fluorinated drug.
Sulfanilic Acid

N/S Ratio ValidationExcellent for checking stoichiometry in the presence of sulfur, which behaves similarly to halogens in detector poisoning.

Part 2: Methodology Comparison

We compare three distinct workflows for analyzing these standards.

Method A: Automated Dynamic Flash Combustion (Dumas Method)

Best for: High-throughput determination of C, H, N, S in halogenated samples. Mechanism: The sample is dropped into a combustion tube (900–1050°C) with oxygen. The Polyhalogen Challenge: Halogens (Cl, Br, I) form free radicals that recombine with Hydrogen (forming HX) or poison the catalysts. Fluorine attacks the silica combustion tube, forming volatile


, which creates high results for Nitrogen or damages the detector.

Performance Data:

  • Accuracy: ±0.3% absolute (with additives).

  • Throughput: 5–10 mins/sample.

  • Critical Additive: Vanadium Pentoxide (

    
    ) .
    
    • Function: Acts as an oxygen donor and "flux" to ensure complete oxidative decomposition of the C-F or C-Cl bonds. It also binds some inorganic residues.

Method B: Oxygen Flask Combustion (Schöniger) + Titration/IC

Best for: Quantitative determination of the Halogens (F, Cl, Br, I) themselves. Mechanism: Manual combustion in a closed flask filled with


, followed by absorption in a liquid and titration or Ion Chromatography (IC).
The Polyhalogen Advantage:  This method isolates the halogens in an aqueous solution, eliminating matrix interferences seen in gas-phase detection.

Performance Data:

  • Accuracy: ±0.5% to ±1.0% (User dependent).

  • Throughput: 20–30 mins/sample (Labor intensive).

  • Validation: High recovery (>98%) for volatile halogens that are lost in open-vessel digestion.

Method C: Combustion Ion Chromatography (CIC)

Best for: Automated, high-sensitivity Halogen & Sulfur analysis.[1] Mechanism: Automated furnace combustion coupled directly to an Ion Chromatograph. Performance: Combines the accuracy of Method B with the automation of Method A.

Table 2: Comparative Performance Matrix
FeatureFlash Combustion (CHNS Mode)Schöniger Flask (Halogen Mode)Combustion IC (CIC)
Primary Analyte C, H, N, SF, Cl, Br, I, SF, Cl, Br, I, S
Polyhalogen Suitability Medium (Requires additives)High (Gold Standard for F/Cl)High (Automated Gold Standard)
Sample Size 1–5 mg10–100 mg10–50 mg
Interference Risk High (Halogens poison traps)Low (Matrix eliminated)Low (Matrix eliminated)
Cost per Analysis LowHigh (Labor cost)Medium

Part 3: Scientific Integrity & Protocols

Protocol 1: Optimized CHNS Analysis of Perfluorinated Compounds

Objective: Determine %C, %H, %N in a fluorinated pharmaceutical intermediate without damaging the analyzer.

Reagents & Equipment:

  • Instrument: Automated Elemental Analyzer (e.g., Thermo FlashSmart or Elementar vario).

  • Standard: Acetanilide (Calibration), PTFE (Validation).

  • Additive: Vanadium Pentoxide (

    
    ), Electronic Grade.
    
  • Container: Tin capsules (Lightweight).

Step-by-Step Workflow:

  • Conditioning: Run 3 "Blank" cycles with empty tin capsules to purge atmospheric

    
    .
    
  • Weighing (The Critical Step):

    • Weigh 1.5–2.0 mg of the perfluorinated sample into a tin capsule.

    • Causality: Keep sample mass low (<2 mg) to prevent "flash" over-pressurization and excessive

      
       generation which depletes the copper reduction tube.
      
  • Additive Addition:

    • Add 10–15 mg of

      
       directly over the sample in the capsule.
      
    • Mechanism:

      
       melts at ~690°C, coating the sample and providing localized 
      
      
      
      injection at the exact moment of combustion (approx 1000°C), rupturing the stable C-F bonds.
  • Combustion Parameters:

    • Furnace Temperature: Set to 1050°C (higher than the standard 950°C).

    • Oxygen Injection: Increase

      
       loop volume or injection time by 20% to ensure excess oxygen.
      
  • Gas Separation:

    • Ensure the instrument uses a Magnesium Oxide (MgO) or Tungsten Trioxide (

      
      )  scrubber zone to trap Fluorine/HF.
      
    • Warning: Free Fluorine will react with the quartz tube to form

      
      , which co-elutes with 
      
      
      
      or
      
      
      .
  • Validation:

    • Run the PTFE standard. Theoretical Carbon = 24.0%.

    • Acceptance Criteria: Measured Carbon must be 23.7% – 24.3%. If <23.7%, combustion was incomplete.

Self-Validating Logic (Troubleshooting)
  • Symptom: High Nitrogen values in a non-nitrogenous fluorinated sample.

  • Cause:

    
     formation mimicking 
    
    
    
    in TCD detection.
  • Fix: Replace the combustion tube insert or increase the MgO scrubbing layer.

Part 4: Visualization of Workflows

Diagram 1: Decision Tree for Polyhalogen Analysis

This logic gate helps researchers select the correct method based on their specific analytic need.

AnalysisSelector Start START: Polyhalogenated Sample Goal What is the Primary Goal? Start->Goal CHNS Determine %C, %H, %N Goal->CHNS Structure Confirmation Halogen Determine %F, %Cl, %Br Goal->Halogen Purity/Halogen Load Flash Method A: Flash Combustion (+ V2O5 Additive) CHNS->Flash Standard Path Volatility Is Sample Volatile? Halogen->Volatility Schoniger Method B: Schöniger Flask (Manual Titration) Volatility->Schoniger Non-Volatile Solid CIC Method C: Combustion IC (Automated) Volatility->CIC Volatile or High Throughput Warning Check MgO/Ag Trap Flash->Warning Requires Scrubber

Caption: Decision matrix for selecting the optimal analytical technique based on analyte target and sample volatility.

Diagram 2: The Flash Combustion Workflow with Halogen Scrubbing

Visualizing the path of the sample and the critical role of additives.

FlashFlow Sample Sample + V2O5 (Tin Capsule) Furnace Combustion Reactor (1050°C) Sample->Furnace Drop Oxidation Oxidation Zone (WO3 / Cr2O3) Furnace->Oxidation Gases (CO2, H2O, NO, X2) Scrubber Halogen Scrubber (Ag Wool / MgO) Oxidation->Scrubber Remove F/Cl/Br Reduction Reduction Zone (Cu, 650°C) Scrubber->Reduction CO2, H2O, NO Trap Water Trap Reduction->Trap Remove H2O (Optional) Detector TCD Detector (Measure N2, CO2) Trap->Detector N2, CO2

Caption: Schematic of Flash Combustion showing the specific placement of Halogen Scrubbers to protect the detector.

References

  • NIST Standard Reference Materials. Certificate of Analysis: SRM 3183 Fluoride Anion Standard Solution. National Institute of Standards and Technology. [Link]

  • Schöniger, W. The rapid microanalytical determination of halogen in organic substances. (Classic Method Citation). Validated via Pharmacopoeial Assays for Quality: Oxygen Flask Method. [Link]

Sources

Safety & Regulatory Compliance

Safety

4-Bromo-2-chloro-3-fluoroacetophenone proper disposal procedures

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who utilize highly functionalized building blocks to explore complex chemical space. 4-Bromo-2-chloro-3-f...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who utilize highly functionalized building blocks to explore complex chemical space. 4-Bromo-2-chloro-3-fluoroacetophenone (CAS: 1898158-31-0) is a prime example of such a compound. While invaluable for synthesizing advanced active pharmaceutical ingredients (APIs), its heavily halogenated aromatic structure presents significant logistical and environmental challenges at the end of its lifecycle.

Mishandling this compound not only violates stringent environmental regulations but also poses severe safety risks, including the potential generation of highly toxic hydrohalic acids and dioxins during improper incineration. This guide provides a self-validating, step-by-step operational protocol for the safe handling, segregation, and disposal of 4-Bromo-2-chloro-3-fluoroacetophenone.

The Causality of Halogenated Waste Segregation

To understand how to dispose of this chemical, we must first understand why standard disposal methods fail. 4-Bromo-2-chloro-3-fluoroacetophenone contains three distinct halogens (bromine, chlorine, and fluorine) attached to an electron-deficient aromatic ring.

  • Thermodynamic Reality of Incineration: Non-halogenated solvents (like acetone or ethanol) are often repurposed via fuels blending because they burn cleanly to CO₂ and H₂O. Halogenated compounds, however, cannot be fuel-blended. During combustion, the halogens in this acetophenone derivative form highly toxic and corrosive hydrogen halides (HBr, HCl, and HF).

  • Dioxin Prevention: If halogenated aromatics are incinerated at standard temperatures, incomplete combustion leads to the rearrangement of the aromatic rings, forming polychlorinated and polybrominated dibenzo-p-dioxins (PXDDs) and furans (PXDFs)—some of the most potent environmental toxins known.

  • Regulatory Compliance: The EPA strictly regulates halogenated organic compounds under the. Mixing even a small amount of halogenated waste into a non-halogenated carboy taints the entire batch, exponentially increasing disposal costs and triggering regulatory non-compliance, as outlined by .

Quantitative Data & Segregation Matrices

To ensure immediate logistical clarity, all quantitative parameters and segregation rules for this compound are summarized below.

Table 1: Physicochemical & Hazard Profile of 4-Bromo-2-chloro-3-fluoroacetophenone

Property / ParameterValue / Specification
CAS Number 1898158-31-0
Molecular Formula C₈H₅BrClFO
Molecular Weight 251.48 g/mol
Halogen Mass Fraction ~53% (Br, Cl, F combined)
Required Incineration Temp > 1100 °C (To prevent dioxin formation)
Max Permissible SAA Volume 55 Gallons (per EPA Satellite Accumulation rules)
Compatible Primary Containment High-Density Polyethylene (HDPE), PTFE-lined glass

Table 2: Self-Validating Segregation Matrix

Waste Stream CategoryAcceptable ComponentsUnacceptable ComponentsValidation Metric
Halogenated Organic 4-Bromo-2-chloro-3-fluoroacetophenone, DCM, ChloroformAcetone, Ethanol, Hexane, Aqueous AcidsHalogen test (Beilstein test) negative for non-halogenated streams.
Non-Halogenated Organic Acetone, Methanol, TolueneAny compound containing F, Cl, Br, IDensity check (halogenated solvents typically sink in water; non-halogenated float).

Operational Workflow: Segregation to Destruction

Workflow Start Waste Generation: 4-Bromo-2-chloro-3-fluoroacetophenone Decision Is Waste Halogenated? Start->Decision Halogenated Halogenated Organic Waste (Contains Br, Cl, F) Decision->Halogenated Yes Containment Primary Containment (HDPE / PTFE-lined) Halogenated->Containment SAA Satellite Accumulation Area (Secondary Containment) Containment->SAA Incineration EPA-Regulated Incineration (Caustic Scrubbing) SAA->Incineration

Workflow for the segregation and disposal of halogenated organic waste.

Phase 1: Profiling and Primary Containment

A protocol is only as strong as its validation checkpoints. The following steps incorporate immediate feedback loops to ensure compliance.

  • Step 1: Verify the Waste Stream. Confirm that no incompatible materials (e.g., strong bases, strong oxidizers) are present in the waste mixture.

    • Causality: Acetophenones can react violently with strong oxidizing agents or strong bases, potentially generating heat or explosive hydrogen gas.

  • Step 2: Select the Appropriate Container. Use High-Density Polyethylene (HDPE) or PTFE-lined glass containers. emphasize that halogenated wastes must be collected in designated, chemically compatible carboys.

    • Causality: Never use metal safety cans for halogenated waste. Trace ambient moisture can cause slow hydrolysis of the halogens, generating hydrohalic acids (HF, HCl, HBr) that will corrode metal containers from the inside out.

    • Validation Checkpoint: Before sealing the container, leave the cap loosely threaded for 15 minutes. Visually verify that no exothermic reaction, phase separation, or gas evolution occurs before final sealing.

Phase 2: Satellite Accumulation Area (SAA) Management
  • Step 3: RCRA Labeling. Apply a compliant "Hazardous Waste" label immediately upon the first drop of waste entering the container. Explicitly check the "Halogenated" box and list "4-Bromo-2-chloro-3-fluoroacetophenone" along with its estimated concentration.

  • Step 4: Secondary Containment. Place the primary container in a chemically resistant secondary containment bin.

    • Validation Checkpoint: Calculate the volume. Ensure the secondary containment volume is at least 110% of the primary container's maximum capacity to mitigate catastrophic failure.

Emergency Spill Response & Neutralization

In the event of an accidental release, standard combustible absorbents (like paper towels or sawdust) must be strictly avoided due to the reactive nature of functionalized organics.

SpillResponse Spill Spill Event: Halogenated Acetophenone Evacuate Isolate Area & Ensure Ventilation Spill->Evacuate PPE Don Advanced PPE (Viton/Butyl Gloves) Evacuate->PPE Absorb Apply Inert Absorbent (Vermiculite/Dry Sand) PPE->Absorb Collect Collect with Non-Sparking Tools Absorb->Collect Dispose Transfer to Solid Halogenated Waste Collect->Dispose

Self-validating spill response workflow for halogenated organic compounds.

  • Step 1: Isolate and Don PPE. Immediately isolate the area. Don Viton or Butyl rubber gloves.

    • Causality: Standard nitrile gloves offer poor permeation resistance to many halogenated aromatics and ketones, allowing the lipophilic compound to penetrate the skin.

  • Step 2: Apply Inert Absorbent. As outlined by the, spills must be managed with inert absorbents such as vermiculite, dry sand, or earth.

  • Step 3: Collection. Use non-sparking tools to collect the absorbed material and place it in a solid hazardous waste container.

    • Validation Checkpoint: Weigh the recovered spill material. The mass of the absorbent plus the estimated mass of the spilled chemical should align with the collected waste, ensuring no residual chemical is left on the laboratory floor.

References

  • "Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32", Electronic Code of Federal Regulations (eCFR).[Link]

  • "Hazardous Substance Fact Sheet: Acetophenone", New Jersey Department of Health.[Link]

  • "Hazardous Waste Segregation", Bucknell University Environmental Health & Safety.[Link]

Handling

Comprehensive Safety &amp; Handling Guide: 4-Bromo-2-chloro-3-fluoroacetophenone

As a halogenated aromatic ketone,1[1] is a highly valuable building block in pharmaceutical and agrochemical synthesis. However, the exact structural features that make it synthetically useful—specifically the polyhaloge...

Author: BenchChem Technical Support Team. Date: March 2026

As a halogenated aromatic ketone,1[1] is a highly valuable building block in pharmaceutical and agrochemical synthesis. However, the exact structural features that make it synthetically useful—specifically the polyhalogenated phenyl ring (Br, Cl, F) and the reactive acetyl group—also confer significant toxicological risks.

This guide provides an authoritative, self-validating operational framework for researchers to safely handle, process, and dispose of this compound.

Hazard Identification & Mechanistic Causality

Understanding the chemical mechanisms behind a compound's toxicity is the first step in designing an effective safety protocol. The polyhalogenation of the aromatic ring drastically increases the compound's lipophilicity (LogP), which alters its biological absorption profile.

Table 1: GHS Hazard Identification and Mechanistic Causality

GHS Hazard CodeDescriptionMechanistic Causality
H302 Harmful if swallowedIngestion leads to rapid gastrointestinal absorption. Hepatic metabolism of the halogenated aromatic ring can generate reactive electrophilic intermediates, inducing cellular oxidative stress and systemic toxicity[2].
H312 Harmful in contact with skinThe high lipophilicity imparted by the three halogens allows the compound to act as a permeant. It can rapidly cross the lipid-rich stratum corneum of the skin, leading to acute dermal toxicity[2].
H332 Harmful if inhaledVolatilization of the acetyl group creates a severe inhalation risk. The compound easily crosses the alveolar epithelium, causing respiratory tract irritation and rapid systemic absorption[2].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for polyhalogenated organics. The following matrix outlines the required protective barriers and the scientific rationale for each choice.

Table 2: PPE Requirements and Scientific Justification

PPE CategorySpecificationCausality & Scientific Justification
Hand Protection Double-gloving: Inner Nitrile (4-8 mil), Outer Neoprene or Butyl RubberHalogenated organic compounds act as permeation enhancers and can degrade standard nitrile over time. The dual-layer system provides a critical chemical breakthrough buffer[3].
Eye Protection Unvented chemical splash goggles + Face shieldAcetophenone derivatives are known to be severe ocular irritants. Unvented goggles prevent vapor intrusion, while the face shield protects against splash hazards during solubilization.
Respiratory Chemical Fume Hood (80-100 fpm) OR Half-face respirator with OV cartridgesRequired to mitigate the H332 inhalation risk. Organic Vapor (OV) cartridges effectively adsorb volatile aromatic ketones if engineering controls are compromised or during a spill[4].
Body Protection Flame-resistant (FR) lab coat, full-length pants, closed-toe shoesPrevents dermal contact (H312) and provides a barrier against secondary ignition, as acetophenones are combustible liquids/solids[5].

Operational Plan: Step-by-Step Handling Protocol

To ensure a self-validating workflow, each step in the handling process must be verified before proceeding to the next.

  • Pre-Operation Verification :

    • Verify that the chemical fume hood is certified and actively operating at a face velocity of 80-100 fpm.

    • Clear the workspace of incompatible materials, specifically strong oxidizers and strong bases, which can trigger exothermic degradation.

  • Weighing (Closed System) :

    • Place an anti-static weighing boat on the analytical balance strictly inside the fume hood.

    • Using a static-free, grounded spatula, carefully transfer the compound.

    • Causality: Static discharge can aerosolize fine powders or ignite volatile solvent vapors present in the hood environment[3].

  • Solubilization & Transfer :

    • Dissolve 4-Bromo-2-chloro-3-fluoroacetophenone in the designated organic solvent (e.g., Dichloromethane) directly within the hood.

    • Keep the hood sash positioned as low as possible (below the breathing zone) to maintain a physical barrier between the operator and the reaction vessel[4].

  • Decontamination :

    • Wipe down spatulas, balance surfaces, and the hood deck with a solvent capable of dissolving the compound (e.g., isopropanol), followed by a mild detergent and water wash[3].

Emergency Response & Spill Management

In the event of a breach in containment, immediate and calculated action is required to prevent exposure and environmental contamination.

  • Evacuation & Isolation : Immediately alert nearby personnel, restrict access to the spill area, and ensure all ignition sources are eliminated.

  • Containment : Cover the spill with an inert, non-combustible absorbent material such as6[6].

    • Causality: Combustible absorbents (like sawdust) can react with halogenated organics or their solvents, posing a severe fire risk[5].

  • Collection : Use non-sparking tools to sweep the absorbed material into a rigid, sealable chemical waste container[6].

  • First Aid :

    • Dermal Exposure: Flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing[3].

    • Ocular Exposure: Utilize the emergency eyewash station for 15 minutes, holding eyelids open. Seek immediate ophthalmological care.

Disposal Plan

Halogenated compounds require strict segregation to prevent hazardous downstream reactions during waste processing.

  • Waste Segregation : Collect all residual compound, contaminated absorbents, and solvent mixtures in a dedicated, clearly labeled "Halogenated Organic Waste" container.

    • Causality: Mixing halogenated waste with non-halogenated solvents complicates disposal and can lead to dangerous, pressure-generating exothermic reactions[6].

  • Secondary Containment : Store the waste container in a secondary containment tray within a certified flammable storage cabinet[5].

  • Manifesting & Incineration : Label the waste manifest with CAS 1898158-31-0 and the specific GHS hazards (Acute Toxicity). Transfer the material to an approved hazardous waste vendor for3[3]. The facility must be equipped with acid-gas scrubbers to safely neutralize HBr, HCl, and HF emissions generated during combustion.

Safety Workflow Diagram

SafetyWorkflow Start Risk Assessment & Protocol Review PPE Don PPE Matrix (Double Glove, OV Respirator) Start->PPE Hood Transfer to Chemical Fume Hood PPE->Hood Weigh Weighing & Solubilization (Closed System) Hood->Weigh Spill Spill or Exposure Detected? Weigh->Spill Clean Emergency Protocol (Inert Absorbent) Spill->Clean Yes Dispose Halogenated Waste Segregation Spill->Dispose No Clean->Dispose Decon Decontamination & Log Out Dispose->Decon

Figure 1: Standard operating workflow for handling and disposal of halogenated acetophenones.

References

  • "1898158-31-0 | 4-Bromo-2-chloro-3-fluoroacetophenone", 10xchem.com.
  • "Acetophenone SDS (Safety Data Sheet)", Flinn Scientific.
  • "Acetophenone - SAFETY DATA SHEET", West Liberty University.
  • "SAFETY DATA SHEET - Sigma-Aldrich", Sigma-Aldrich.
  • "Safety Data Sheet - ChemScene", ChemScene.
  • "504839 acetophenone fg safety data sheet - SDS US", Vigon International.
  • "1898158-31-0|1-(4-Bromo-2-chloro-3-fluorophenyl)ethan-1-one", BLD Pharm.

Sources

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